Purine riboside triphosphate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C10H15N4O13P3 |
|---|---|
Molekulargewicht |
492.17 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N4O13P3/c15-7-6(2-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-16H,2H2,(H,20,21)(H,22,23)(H2,17,18,19)/t6-,7-,8-,10-/m1/s1 |
InChI-Schlüssel |
IZBXQTSTGHQGKL-FDDDBJFASA-N |
Isomerische SMILES |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Metabolic Odyssey of Purine Riboside Triphosphates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathways governing purine riboside triphosphates. Purine nucleotides are fundamental to a vast array of cellular processes, serving not only as the building blocks for nucleic acid synthesis but also as the primary currency of cellular energy and as critical signaling molecules. A thorough understanding of their metabolic regulation is therefore paramount for research in numerous fields, including oncology, immunology, and the development of novel therapeutics. This guide details the anabolic and catabolic routes, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the intricate signaling and metabolic networks.
Anabolism: The Synthesis of Purine Riboside Triphosphates
The cellular pool of purine nucleotides is maintained through two primary pathways: de novo synthesis and salvage pathways.
De Novo Synthesis: Building from the Ground Up
The de novo synthesis pathway constructs the purine ring from simpler precursor molecules. This process is a testament to the elegance of metabolic engineering, involving a series of eleven enzymatic steps to produce the first purine nucleotide, inosine monophosphate (IMP). The major site of de novo purine synthesis is the liver.
The pathway commences with ribose-5-phosphate, which is converted to 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) by the enzyme ribose-phosphate diphosphokinase (PRPP synthetase). This step is a key regulatory point, as PRPP is a precursor for both purine and pyrimidine synthesis. The committed step in purine synthesis is the conversion of PRPP to 5'-phosphoribosylamine, a reaction catalyzed by amidophosphoribosyltransferase. This enzyme is subject to feedback inhibition by the end products of the pathway, namely adenosine monophosphate (AMP) and guanosine monophosphate (GMP), as well as IMP itself.
From 5'-phosphoribosylamine, a series of reactions add atoms from glycine, formate (donated by tetrahydrofolate), glutamine, aspartate, and carbon dioxide to build the purine ring structure on the ribose-5-phosphate scaffold, ultimately yielding IMP.
IMP then serves as a crucial branch point, leading to the synthesis of both AMP and GMP. The conversion of IMP to AMP is a two-step process requiring aspartate and GTP, while the conversion of IMP to GMP is also a two-step process that requires glutamine and ATP. This reciprocal use of GTP for AMP synthesis and ATP for GMP synthesis helps to balance the production of these two essential nucleotides.
The monophosphates (AMP and GMP) are subsequently phosphorylated by specific kinases to their diphosphate (ADP and GDP) and triphosphate (ATP and GTP) forms, which are the active forms used in nucleic acid synthesis and other metabolic processes.
The Cornerstone of Cellular Energetics: A Technical Guide to the Discovery and Isolation of Purine Riboside Triphosphates
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the pivotal discovery and subsequent isolation of purine riboside triphosphates, namely Adenosine Triphosphate (ATP) and Guanosine Triphosphate (GTP). It details the historical context, experimental methodologies, and quantitative data, serving as a technical resource for professionals in the life sciences.
Discovery and Historical Context
The journey to understanding cellular energy transfer began in 1929 with the near-simultaneous discovery of Adenosine Triphosphate (ATP). Karl Lohmann, a German biochemist, successfully isolated ATP from muscle and liver extracts.[1][2] Concurrently, Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School independently identified and isolated the same compound from mammalian muscle.[3][4][5] This seminal discovery laid the groundwork for understanding the fundamental role of high-energy phosphate compounds in biological systems.[6]
Initially, the precise function of ATP was unclear. It was Fritz Albert Lipmann who, in 1941, proposed that ATP was the primary molecule for intracellular energy transfer, coining the term "energy-rich phosphate bonds".[3][7] This conceptual breakthrough established ATP as the "molecular unit of currency" for cellular energy.[3] The chemical synthesis of ATP was later achieved by Alexander Todd in 1948.[3][7]
Guanosine Triphosphate (GTP), another critical purine riboside triphosphate, was subsequently identified. While its discovery is less singularly documented than that of ATP, its roles in protein synthesis and signal transduction became increasingly apparent through ongoing research.[8][9] GTP is now recognized as a key energy source for specific metabolic reactions and is fundamental to the function of G-proteins in cellular signaling.[8]
Isolation Methodologies
The isolation of purine riboside triphosphates from complex biological mixtures requires multi-step procedures designed to separate these nucleotides based on their physicochemical properties. Early methods relied on precipitation techniques, while modern approaches predominantly utilize high-resolution chromatography.
A foundational technique for isolating ATP from muscle tissue involves initial homogenization and extraction, followed by precipitation to separate the nucleotide from proteins and other cellular components. Modern protocols have refined this process, often employing perchloric acid extraction followed by neutralization and subsequent purification steps.
For high-purity preparations of both ATP and GTP, anion-exchange chromatography is the method of choice.[10] This technique separates molecules based on their net negative charge.[11] The phosphate backbone of purine riboside triphosphates imparts a strong negative charge, allowing them to bind to a positively charged stationary phase.[10][12] Elution is then achieved by applying a salt gradient, which disrupts the electrostatic interactions and releases the bound nucleotides in order of increasing charge, effectively separating triphosphates from diphosphates, monophosphates, and other cellular components.[11]
Experimental Protocols
Protocol 1: Classical Isolation of ATP from Skeletal Muscle
This protocol is a generalized representation of classical methods for extracting ATP from muscle tissue for quantitative analysis.
-
Tissue Preparation : Rapidly excise 250-500 mg of fresh skeletal muscle and immediately place it in ice-cold phosphate-buffered saline (PBS) to wash.[13] All subsequent steps should be performed at 4°C to minimize enzymatic degradation.[13]
-
Homogenization : Mince the tissue thoroughly and homogenize it in an ice-cold extraction buffer, such as 1M perchloric acid, using a Potter-Elvehjem tissue grinder.[13]
-
Acid Extraction : Allow the homogenate to stand on ice for 15-20 minutes to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[14] The supernatant, containing the acid-soluble nucleotides, is carefully collected.
-
Neutralization : Neutralize the acidic supernatant by the dropwise addition of a potassium hydroxide (KOH) solution. The formation of a potassium perchlorate precipitate will occur.
-
Precipitate Removal : Centrifuge the neutralized solution at low speed to pellet the potassium perchlorate precipitate.
-
Quantification : The resulting supernatant contains a mixture of nucleotides, including ATP. The ATP concentration can then be determined using various assay methods, such as luciferin-luciferase bioluminescence assays.[14]
Protocol 2: Purification of Nucleotides by Anion-Exchange Chromatography
This protocol outlines the general steps for purifying purine riboside triphosphates using a strong anion-exchange (AEX) column.
-
Sample Preparation : Prepare a clarified cellular extract (as described in Protocol 1, steps 1-7) or use a commercially available nucleotide mixture. Ensure the sample is filtered and its pH is adjusted to match the starting buffer.
-
Column Equilibration : Equilibrate the AEX column (e.g., a quaternary ammonium-based resin like WorkBeads 40Q or TSKgel DNA-NPR) with a low-ionic-strength starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).[10][15]
-
Sample Loading : Load the prepared sample onto the equilibrated column. The negatively charged nucleotides will bind to the positively charged resin.
-
Washing : Wash the column with several volumes of the starting buffer to remove any unbound or weakly bound contaminants.
-
Gradient Elution : Elute the bound nucleotides by applying a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the starting buffer).[15] The nucleotides will elute based on their net charge, with ATP and GTP eluting at higher salt concentrations than their corresponding diphosphate and monophosphate forms.
-
Fraction Collection : Collect fractions throughout the elution process.
-
Analysis : Analyze the collected fractions using UV spectrophotometry (at 260 nm) and/or HPLC to identify and quantify the purified ATP and GTP.
Quantitative Data
The intracellular concentrations of ATP and GTP are tightly regulated and vary between different cell types and metabolic states. These values are crucial for understanding cellular bioenergetics and signaling dynamics.
| Nucleotide | Tissue/Cell Type | Typical Concentration Range (mM) | Reference |
| ATP | Mammalian Cells (general) | 1 - 10 mM | [16] |
| Cardiac Muscle | 7.47 ± 4.12 mM | [17] | |
| Skeletal Muscle | 5.86 ± 1.91 mM | [17] | |
| Liver | ~2.5 - 5.0 mM | [18] | |
| Brain | ~2.5 - 3.0 mM | [17] | |
| GTP | Mammalian Cells (general) | 0.1 - 1.0 mM | [19] |
| Brain | Varies | [20] |
Note: Concentrations can vary significantly based on the specific organism, tissue, and physiological conditions.
Biological Role and Signaling Pathways
ATP and GTP are central to cellular function, acting as energy carriers and signaling molecules.
ATP as the Primary Energy Currency
ATP powers a vast array of cellular processes by transferring its terminal phosphate group to other molecules in a process called phosphorylation.[21] This energy transfer drives metabolic reactions, facilitates active transport across membranes, and enables mechanical work such as muscle contraction.[21][22]
Caption: The ATP-ADP cycle, the fundamental energy currency of the cell.
The GTP/GDP Cycle in G-Protein Signaling
GTP is essential for signal transduction pathways mediated by G-protein-coupled receptors (GPCRs).[23] These pathways regulate countless physiological processes. When a ligand binds to a GPCR, it triggers the associated G-protein to exchange its bound GDP for GTP.[24] This exchange activates the G-protein, causing its α subunit to dissociate and modulate the activity of downstream effector proteins, thereby propagating the signal within the cell.[25] The intrinsic GTPase activity of the α subunit eventually hydrolyzes GTP back to GDP, terminating the signal and returning the G-protein to its inactive state.[23]
Caption: The GTP-GDP cycle in G-protein-coupled receptor (GPCR) signaling.
Experimental Workflow for Isolation and Purification
The logical flow from biological sample to purified this compound follows a standardized path in biochemistry laboratories.
Caption: General workflow for the isolation of purine riboside triphosphates.
References
- 1. Karl Lohmann [nndb.com]
- 2. The Legend of ATP: From Origin of Life to Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. longevitybox.co.uk [longevitybox.co.uk]
- 5. Adenosine triphosphate - American Chemical Society [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ATP Synthase (FoF1-complex): A brief history of research [atpsynthase.info]
- 8. Guanosine triphosphate - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. bio-works.com [bio-works.com]
- 11. bio-works.com [bio-works.com]
- 12. ymcamerica.com [ymcamerica.com]
- 13. Mitochondrial Isolation from Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Muscle ATP extraction and ATP quantification [bio-protocol.org]
- 15. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 16. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Homogeneous luminescent quantitation of cellular guanosine and adenosine triphosphates (GTP and ATP) using QT-LucGTP&ATP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation of GTP binding from bovine brain. [e-jyms.org]
- 21. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]
- 22. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - Creative Proteomics [creative-proteomics.com]
- 23. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio.libretexts.org [bio.libretexts.org]
- 25. cusabio.com [cusabio.com]
The Phosphorylation of Nebularine: A Technical Guide to the Synthesis and Biological Implications of Purine Riboside Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebularine (9-β-D-ribofuranosylpurine), a naturally occurring purine analog, exhibits significant cytotoxic and antineoplastic properties. Its biological activity is contingent upon its intracellular phosphorylation to the triphosphate form, which can then interfere with essential cellular processes. This technical guide provides a comprehensive overview of the enzymatic phosphorylation of nebularine, detailing the key enzymes, reaction kinetics of related compounds, and experimental protocols for its synthesis and purification. Furthermore, it explores the impact of nebularine triphosphate on cellular signaling pathways, offering insights for researchers in drug development and molecular biology.
Introduction
Nebularine is a purine riboside that structurally resembles adenosine.[1] Its therapeutic potential is linked to its ability to be metabolized within the cell into its active triphosphate form, nebularine triphosphate (Neb-TP). This conversion is a critical step that allows it to act as an ATP analog and interfere with nucleic acid synthesis and other ATP-dependent cellular processes.[1] Understanding the enzymatic cascade responsible for this phosphorylation is paramount for elucidating its mechanism of action and for the rational design of novel purine-based therapeutics.
The Enzymatic Phosphorylation Pathway
The conversion of nebularine to its triphosphate derivative is a three-step enzymatic process, analogous to the phosphorylation of endogenous purine nucleosides. This pathway is primarily carried out by two key classes of enzymes: adenosine kinase and nucleoside diphosphate kinases.
Step 1: Monophosphorylation by Adenosine Kinase
The initial and rate-limiting step in the activation of nebularine is the transfer of a phosphate group from ATP to the 5'-hydroxyl group of the ribose moiety, yielding nebularine monophosphate (Neb-MP). This reaction is catalyzed by adenosine kinase (ADK; EC 2.7.1.20).[2][3]
-
Enzyme: Adenosine Kinase (ADK)
-
Substrates: Nebularine, ATP
-
Products: Nebularine Monophosphate (Neb-MP), ADP
ADK is a ubiquitous enzyme that plays a crucial role in the salvage pathway of purine metabolism, regulating intracellular and extracellular adenosine levels.[2] The reaction catalyzed by human adenosine kinase follows an ordered sequential Bi-Bi mechanism, where adenosine (and presumably nebularine) binds first, followed by ATP, and the products (AMP and ADP) are released sequentially.[4]
Steps 2 & 3: Di- and Triphosphorylation by Nucleoside Diphosphate Kinase
The subsequent phosphorylation events, converting Neb-MP to nebularine diphosphate (Neb-DP) and finally to nebularine triphosphate (Neb-TP), are catalyzed by nucleoside diphosphate kinases (NDPKs; EC 2.7.4.6).[5]
-
Enzyme: Nucleoside Diphosphate Kinase (NDPK)
-
Reaction 1: Neb-MP + ATP ⇌ Neb-DP + ADP
-
Reaction 2: Neb-DP + ATP ⇌ Neb-TP + ADP
NDPKs are housekeeping enzymes responsible for maintaining the intracellular pool of nucleoside triphosphates.[5] They exhibit broad substrate specificity and catalyze the reversible transfer of the terminal phosphate from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate via a ping-pong mechanism involving a phosphorylated histidine intermediate.[5][6]
Quantitative Data and Enzyme Kinetics
Table 1: Kinetic Parameters of Human Adenosine Kinase with Adenosine and Analogs
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Adenosine | 0.2 - 0.4 | 2.2 | [7] |
| Ribavirin | 540 | 0.0018 | [8] |
Note: The catalytic efficiency for ribavirin phosphorylation by adenosine kinase is approximately 1,200-fold lower than that of adenosine, suggesting that while nebularine is a substrate, its phosphorylation may be less efficient than the natural substrate.[8]
Table 2: Substrate Specificity of Human Nucleoside Diphosphate Kinase
| Nucleoside Triphosphate (Phosphate Donor) | Second-Order Rate Constant (M-1s-1) |
| GTP | 1.3 x 107 |
| ATP | 1.0 x 107 |
| CTP | 7.0 x 105 |
| Nucleoside Diphosphate (Phosphate Acceptor) | Second-Order Rate Constant (M-1s-1) |
| GDP | 3.0 x 107 |
| ADP | 2.0 x 107 |
| CDP | 1.5 x 106 |
Data from Schaertl et al. (1998) for human NDK-A. The higher rate constants for purine (A and G) nucleotides suggest that nebularine monophosphate and diphosphate are likely efficient substrates for NDPK.
Experimental Protocols
The following sections provide detailed methodologies for the in vitro synthesis and purification of nebularine triphosphate.
In Vitro Phosphorylation of Nebularine
This protocol describes a two-step enzymatic synthesis of Neb-TP from nebularine.
Materials:
-
Nebularine
-
Adenosine Kinase (human, recombinant)
-
Nucleoside Diphosphate Kinase (human, recombinant)
-
ATP (sodium salt)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
HPLC system with an anion-exchange column
Procedure:
-
Monophosphorylation:
-
Set up a reaction mixture containing nebularine (1 mM), ATP (2 mM), and adenosine kinase (1-5 µg) in reaction buffer.
-
Incubate at 37°C for 2-4 hours.
-
Monitor the reaction progress by HPLC to confirm the formation of Neb-MP.
-
Heat-inactivate the adenosine kinase at 95°C for 5 minutes.
-
-
Di- and Triphosphorylation:
-
To the reaction mixture containing Neb-MP, add an excess of ATP (10 mM) and nucleoside diphosphate kinase (1-5 µg).
-
Incubate at 37°C for 4-6 hours.
-
Monitor the formation of Neb-DP and Neb-TP by HPLC.
-
Purification of Nebularine Triphosphate by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Semi-preparative anion-exchange column (e.g., DEAE or similar)
Mobile Phase:
-
Buffer A: 20 mM Triethylammonium bicarbonate (TEAB), pH 7.5
-
Buffer B: 1 M Triethylammonium bicarbonate (TEAB), pH 7.5
Procedure:
-
Equilibrate the anion-exchange column with Buffer A.
-
Load the reaction mixture onto the column.
-
Elute the nucleotides using a linear gradient of Buffer B.
-
Monitor the elution profile at 260 nm. The order of elution will be Neb-MP, Neb-DP, and Neb-TP, based on increasing negative charge.
-
Collect the fractions corresponding to the Neb-TP peak.
-
Lyophilize the collected fractions to remove the TEAB buffer.
-
Re-dissolve the purified Neb-TP in nuclease-free water and quantify using its molar extinction coefficient.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Enzymatic phosphorylation cascade of nebularine.
Experimental Workflow
Caption: Workflow for the in vitro synthesis of Neb-TP.
Biological Implications and Signaling Interactions
Once formed, Neb-TP can act as an ATP analog and interfere with various cellular processes.
Inhibition of Nucleic Acid Synthesis
Neb-TP is a known competitive inhibitor of E. coli RNA polymerase with respect to ATP, leading to a strong inhibition of RNA synthesis.[1] This is a primary mechanism of its cytotoxic effects. While its direct impact on mammalian DNA and RNA polymerases requires further detailed kinetic studies, it is plausible that it acts as a competitive inhibitor for these enzymes as well.
Interference with Purinergic Signaling
Purinergic signaling involves the activation of P1 and P2 receptors by extracellular adenosine and ATP, respectively, regulating a wide array of physiological processes.[9][10] As an ATP analog, Neb-TP, if released into the extracellular space, could potentially interact with P2 receptors, although specific studies on this interaction are lacking. Intracellularly, the altered nucleotide pool due to the presence of Neb-TP can indirectly affect purinergic signaling pathways.
Potential Interaction with mTOR Signaling
The mTORC1 signaling pathway is a key regulator of cell growth and proliferation and is sensitive to intracellular purine nucleotide levels.[11] Depletion of purines has been shown to inhibit mTORC1 signaling. The accumulation of Neb-TP, an analog of ATP, could potentially be sensed by the mTORC1 pathway, leading to downstream effects on protein synthesis and cell growth. However, the precise nature of this interaction requires further investigation.
Conclusion
The phosphorylation of nebularine to its triphosphate form is a critical activation step that underlies its biological activity. This process is efficiently carried out by the sequential action of adenosine kinase and nucleoside diphosphate kinases. While specific kinetic data for nebularine with these enzymes remain to be fully elucidated, the available information on related substrates suggests a viable pathway for its intracellular activation. The resulting nebularine triphosphate acts as a potent inhibitor of RNA synthesis and has the potential to interfere with other ATP-dependent signaling pathways. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the therapeutic applications of nebularine and other purine nucleoside analogs.
References
- 1. Effects of purine riboside on nucleic acid synthesis in ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine kinase: A key regulator of purinergic physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine kinase from human erythrocytes: kinetic studies and characterization of adenosine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of ribavirin and viramidine by adenosine kinase and cytosolic 5'-nucleotidase II: Implications for ribavirin metabolism in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 10. Introduction to Purinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]
The Intracellular Accumulation of Purine Riboside Triphosphates: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the intracellular accumulation of purine riboside triphosphates, crucial molecules in cellular bioenergetics, signaling, and nucleic acid synthesis. This document details the metabolic pathways governing their synthesis and degradation, comprehensive experimental protocols for their quantification, and a summary of their intracellular concentrations in various cell lines.
Core Concepts in Purine Metabolism
The intracellular pool of purine riboside triphosphates, primarily adenosine triphosphate (ATP) and guanosine triphosphate (GTP), is meticulously regulated through two main pathways: the de novo synthesis pathway and the salvage pathway.
De Novo Synthesis: This pathway builds purine rings from simpler molecules like amino acids, ribose-5-phosphate, and carbon dioxide. It is an energy-intensive process, consuming multiple ATP molecules to synthesize inosine monophosphate (IMP), the precursor for both AMP and GMP.[1][2] The activity of this pathway is heightened in proliferating cells to meet the demands of DNA and RNA synthesis.[3][4]
Salvage Pathway: This more energy-efficient pathway recycles pre-existing purine bases (adenine, guanine, and hypoxanthine) from the breakdown of nucleic acids or from extracellular sources.[1][3] Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT).
The interplay between these two pathways is critical for maintaining purine homeostasis. Feedback inhibition plays a crucial role in regulating the de novo pathway, where high concentrations of purine nucleotides like AMP and GMP allosterically inhibit key enzymes such as amidophosphoribosyltransferase.[2][5]
Purinergic Signaling
Beyond their intracellular roles, purines, particularly ATP, act as crucial extracellular signaling molecules in a process termed purinergic signaling. ATP can be released from cells under various physiological and pathological conditions and binds to specific purinergic receptors on the cell surface, designated as P2 receptors. These receptors are broadly classified into two families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors. The activation of these receptors triggers a cascade of downstream signaling events, modulating a wide array of cellular functions including proliferation, migration, and inflammation.
Quantitative Data on Intracellular Purine Riboside Triphosphates
The intracellular concentrations of purine riboside triphosphates can vary significantly depending on the cell type and metabolic state. The following tables summarize representative basal concentrations of ATP and GTP in commonly used human cell lines.
| Cell Line | ATP (nmol/106 cells) | GTP (nmol/106 cells) | Reference |
| HeLa | 1.5 - 4.0 | 0.3 - 0.8 | [6] |
| Jurkat | ~7.5 | Not Reported | [7] |
| A549 | Variable, dependent on culture conditions | Not Reported | [8][9] |
| Nucleotide | Average Concentration in Normal Mammalian Cells (µM) | Average Concentration in Tumor Cells (µM) | Reference |
| ATP | 3,152 ± 1,698 | Higher (1.2-5 fold) | [10] |
| GTP | 468 ± 224 | Higher (1.2-5 fold) | [10] |
Experimental Protocols
Accurate quantification of intracellular purine riboside triphosphates is critical for studying their roles in cellular processes. The following sections provide detailed methodologies for sample preparation and analysis.
Experimental Workflow for Intracellular Nucleotide Quantification
The general workflow for quantifying intracellular nucleotides involves several key steps, from cell culture to data analysis.
Detailed Methodologies
4.2.1. Cell Harvesting and Quenching
-
Adherent Cells:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold extraction solvent (see section 4.2.2) to the plate and scrape the cells.
-
-
Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in the extraction solvent.
-
-
Quenching: To halt metabolic activity instantly, rapid quenching is essential. This is typically achieved by using an ice-cold extraction solvent.
4.2.2. Nucleotide Extraction
Two common methods for nucleotide extraction are perchloric acid (PCA) precipitation and organic solvent extraction.
-
Perchloric Acid (PCA) Extraction:
-
Resuspend the cell pellet in a specific volume of ice-cold 0.4 M perchloric acid.[11][12]
-
Vortex vigorously and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding a calculated volume of cold potassium carbonate (e.g., 3.5 M K2CO3) to a pH of ~7.0.[11]
-
Incubate on ice for 15 minutes to precipitate potassium perchlorate.
-
Centrifuge to pellet the precipitate and collect the supernatant for analysis.
-
-
Acetonitrile (ACN) Extraction:
-
Resuspend the cell pellet in a pre-chilled mixture of acetonitrile and water (e.g., 70:30 v/v).[10][13]
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis. The ACN can be evaporated if necessary for compatibility with the analytical method.[13]
-
4.2.3. LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of intracellular nucleotides.
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent is typically used to achieve good separation of these polar molecules.[6][14]
-
Mobile Phase: A common mobile phase for HILIC is a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate at a slightly alkaline pH).[6] For ion-pairing chromatography, a buffer containing an ion-pairing agent like tributylamine is used.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of phosphorylated nucleotides.[14][15]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, where specific precursor-to-product ion transitions for each target nucleotide are monitored.
-
-
Quantification:
-
Absolute quantification is achieved by generating a standard curve with known concentrations of purine riboside triphosphate standards.
-
The use of stable isotope-labeled internal standards is highly recommended to correct for variations in sample preparation and matrix effects.
-
Table of Representative LC-MS/MS Parameters:
| Parameter | Setting | Reference |
| LC Column | ACQUITY BEH amide (2.1 x 100 mm, 1.7 µm) | [6] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 9.0) | [6] |
| Mobile Phase B | 90% Acetonitrile with 10 mM Ammonium Acetate | [6] |
| Flow Rate | 200 µL/min | [6] |
| Ionization Mode | ESI Negative | [14][15] |
| Capillary Voltage | 3200 V | [6] |
| Desolvation Temp. | 250 °C | [6] |
This technical guide provides a foundational understanding and practical protocols for the study of intracellular purine riboside triphosphates. For more specific applications, further optimization of the described methods may be necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. Purine metabolism - Wikipedia [en.wikipedia.org]
- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. njms.rutgers.edu [njms.rutgers.edu]
- 6. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cores.emory.edu [cores.emory.edu]
- 12. Sample preparation for the determination of purine nucleotide analogues in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction of intracellular nucleosides and nucleotides with acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biochemical Properties of Purine Riboside Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purine riboside triphosphate (PRTP) is the 5'-triphosphate form of the naturally occurring purine nucleoside, nebularine. While endogenously present at low levels, the administration of its precursor, purine riboside, can lead to a significant intracellular accumulation of PRTP. This accumulation has profound biochemical consequences, primarily through the competitive inhibition of essential enzymes that utilize ATP and GTP, leading to ATP depletion and the induction of apoptosis. This technical guide provides a comprehensive overview of the biochemical properties of PRTP, including its synthesis, mechanism of action, and its effects on key cellular pathways. Quantitative data on its inhibitory activities and cellular concentrations are summarized, and detailed experimental protocols for its study are provided. Furthermore, key signaling pathways affected by PRTP are visualized using Graphviz diagrams to facilitate a deeper understanding of its cellular impact.
Introduction
Purine nucleotides are fundamental molecules essential for a vast array of cellular processes. They serve as the monomeric units for nucleic acid synthesis, act as the primary currency of cellular energy in the form of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), function as components of essential coenzymes (e.g., NAD+, FAD, Coenzyme A), and play critical roles in cellular signaling.[1][2][3] The de novo synthesis of purine nucleotides is a complex, multi-step enzymatic pathway that constructs the purine ring onto a ribose-5-phosphate scaffold, ultimately yielding inosine monophosphate (IMP), the precursor for both AMP and GMP.[1][2][4]
Purine riboside, also known as nebularine, is an adenosine analog that can be taken up by cells and subsequently phosphorylated to its triphosphate form, this compound (PRTP).[5] This accumulation of PRTP can lead to significant cytotoxicity, making purine riboside and its derivatives potential candidates for therapeutic development, particularly in oncology.[5][6][7] This guide delves into the core biochemical properties of PRTP, providing a technical resource for researchers in academia and the pharmaceutical industry.
Biochemical Synthesis and Cellular Accumulation
Purine riboside enters the cell and is a substrate for adenosine kinase, which catalyzes its initial phosphorylation to purine riboside monophosphate.[5] Subsequent phosphorylations by other cellular kinases lead to the formation of purine riboside diphosphate and ultimately this compound (PRTP). The primary enzyme responsible for the initial and rate-limiting step of this conversion is adenosine kinase.
The accumulation of PRTP within the cell has a dramatic impact on the endogenous nucleotide pools. Studies have shown that incubation of cells with purine riboside leads to a substantial decrease in intracellular ATP levels, with reports of over 90% ATP depletion after 2 hours of treatment.[1][5][8] Concurrently, the concentration of PRTP can increase to levels exceeding four times the normal physiological concentration of ATP.[1][5][8]
Table 1: Cellular Nucleotide Concentrations Following Purine Riboside Treatment
| Treatment Condition | Intracellular ATP Concentration | Intracellular PRTP Concentration | Reference |
| Control (untreated rat thymocytes) | Physiological levels | Not detectable | [1][5][8] |
| 2 hours with purine riboside | >90% decrease from control | >4-fold higher than control ATP levels | [1][5][8] |
Mechanism of Action: Enzyme Inhibition
The cytotoxic effects of PRTP are largely attributed to its ability to act as a competitive inhibitor of enzymes that utilize ATP and GTP as substrates. Its structural similarity to these essential purine triphosphates allows it to bind to their active sites, thereby blocking their normal function.
Inhibition of DNA Primase
DNA primase is a crucial enzyme responsible for synthesizing short RNA primers required for the initiation of DNA replication by DNA polymerase. PRTP has been shown to inhibit DNA primase activity. While specific kinetic data for PRTP is limited, studies on analogous purine nucleotide triphosphates, such as arabinosyladenine 5'-triphosphate (araATP), provide insight into its inhibitory potential.
Table 2: Inhibitory Activity of Purine Nucleotide Analogs against DNA Primase
| Inhibitor | Enzyme Source | Apparent Ki | Reference |
| Arabinosyladenine 5'-triphosphate (araATP) | Calf Thymus DNA Primase | 21 µM | [9] |
| Arabinosyladenine 5'-triphosphate (araATP) | Poly(dC) Primase | ~125 µM | [10] |
| Arabinosylcytosine 5'-triphosphate (araCTP) | Poly(dC) Primase | ~125 µM | [10] |
| Arabinosylcytosine 5'-triphosphate (araCTP) | Poly(dT) Primase | 25 µM | [10] |
Note: These values are for analogs of this compound and are presented to provide an estimate of its potential inhibitory activity.
Inhibition of Calmodulin-Dependent Protein Kinase II (CaMKII)
Calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including calcium signaling, synaptic plasticity, and apoptosis.[2][4][5][11][12] PRTP has been identified as an inhibitor of CaMKII.
Table 3: Inhibitory Activity of this compound against CaMKII
| Inhibitor | Enzyme | Ki | Reference |
| Purine riboside-5'-O-triphosphate | Calmodulin-dependent protein kinase II (CaMKII) | 590 µM |
Signaling Pathways and Cellular Consequences
The accumulation of PRTP and the subsequent inhibition of key enzymes trigger a cascade of events within the cell, ultimately leading to cell cycle arrest and apoptosis.
De Novo Purine Biosynthesis Pathway
The synthesis of purine nucleotides is a fundamental cellular process. The pathway begins with ribose-5-phosphate and proceeds through a series of enzymatic steps to produce IMP, which is then converted to AMP and GMP.
Figure 1: Simplified diagram of the de novo purine biosynthesis pathway.
Downstream Effects of DNA Primase Inhibition
Inhibition of DNA primase by PRTP stalls DNA replication, leading to the activation of the DNA damage response (DDR) pathway. This complex signaling network senses DNA lesions and coordinates cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.
Figure 2: Signaling cascade initiated by DNA primase inhibition by PRTP.
Cellular Consequences of CaMKII Inhibition
CaMKII is a central regulator of calcium signaling. Its inhibition by PRTP disrupts calcium homeostasis and can trigger apoptotic pathways. Dysregulation of CaMKII is implicated in various pathological conditions, including neurotoxicity and cardiovascular disease.[2][4][5][11][12]
Figure 3: Consequences of CaMKII inhibition by PRTP.
Experimental Protocols
Quantification of Intracellular this compound and ATP by HPLC
This protocol describes a method for the extraction and simultaneous quantification of intracellular nucleotides using ion-pair reversed-phase high-performance liquid chromatography (HPLC).
Materials:
-
Cultured cells
-
Ice-cold Phosphate Buffered Saline (PBS)
-
0.4 M Perchloric acid (HClO4), ice-cold
-
1 M Potassium hydroxide (KOH)
-
HPLC system with UV detector (254 nm)
-
Reversed-phase C18 column (e.g., Synergi Polar-RP)
-
Mobile Phase A: Phosphate buffer (e.g., 39 mM K2HPO4, 26 mM KH2PO4) with an ion-pairing agent (e.g., 10 mM tetrabutylammonium hydrogen sulfate), pH 6.0
-
Mobile Phase B: Acetonitrile
-
PRTP and ATP standards
Procedure:
-
Cell Harvesting: Harvest cultured cells by trypsinization or scraping. Wash the cell pellet twice with ice-cold PBS.
-
Extraction: Resuspend the cell pellet in a known volume of ice-cold 0.4 M HClO4. Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.
-
Neutralization: Centrifuge the extract at 13,000 x g for 5 minutes at 4°C. Transfer the supernatant to a new tube and neutralize by adding 1 M KOH. Monitor the pH to ensure it reaches ~7.0.
-
Precipitate Removal: Incubate on ice for 10 minutes to allow the precipitation of potassium perchlorate. Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
HPLC Analysis: Filter the supernatant through a 0.22 µm filter. Inject a known volume (e.g., 100 µL) onto the HPLC system.
-
Chromatography: Elute the nucleotides using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 2% to 30% acetonitrile over 20 minutes.
-
Quantification: Identify and quantify the peaks corresponding to PRTP and ATP by comparing their retention times and peak areas to those of the standards.[13]
Adenosine Kinase Activity Assay
This protocol provides a method to measure the activity of adenosine kinase, the enzyme that phosphorylates purine riboside. This assay can be adapted to determine the kinetic parameters (Km and kcat) for purine riboside.
Materials:
-
Purified adenosine kinase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)
-
ATP
-
Purine riboside (substrate)
-
Coupled enzyme system for ADP detection (e.g., Transcreener® ADP² Assay Kit)
-
Microplate reader
Procedure:
-
Enzyme Titration: Determine the optimal concentration of adenosine kinase that results in a linear rate of product formation over the desired reaction time.
-
Kinetic Measurements:
-
To determine the Km for purine riboside, set up reactions with a fixed, saturating concentration of ATP and varying concentrations of purine riboside.
-
To determine the Km for ATP, use a fixed, saturating concentration of purine riboside and varying concentrations of ATP.
-
-
Reaction Setup: In a microplate, combine the assay buffer, ATP, and purine riboside. Initiate the reaction by adding adenosine kinase.
-
Detection: At various time points, stop the reaction and measure the amount of ADP produced using a coupled enzyme assay system according to the manufacturer's instructions.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine Vmax and Km. Calculate kcat from the Vmax and the enzyme concentration.
CaMKII Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of PRTP on CaMKII activity.
Materials:
-
Purified CaMKII
-
Assay buffer (e.g., 50 mM PIPES, pH 7.2, 10 mM MgCl2, 1 mM CaCl2, 1 µM Calmodulin)
-
ATP (radiolabeled [γ-32P]ATP can be used for sensitive detection)
-
CaMKII substrate peptide (e.g., Syntide-2)
-
PRTP (inhibitor)
-
Phosphocellulose paper or other method for separating phosphorylated and unphosphorylated substrate
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, CaMKII, substrate peptide, and varying concentrations of PRTP.
-
Initiation: Start the reaction by adding ATP (containing a tracer amount of [γ-32P]ATP). Incubate at 30°C for a defined period (e.g., 10 minutes).
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of 32P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Plot the percentage of CaMKII activity against the concentration of PRTP. Determine the IC50 value, the concentration of PRTP that causes 50% inhibition of CaMKII activity.
Conclusion and Future Directions
This compound is a potent cytotoxic agent that exerts its effects through the depletion of cellular ATP and the inhibition of key enzymes such as DNA primase and CaMKII. Its ability to accumulate to high intracellular concentrations makes its precursor, purine riboside, a compound of interest for therapeutic development. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the biochemical properties and therapeutic potential of PRTP and other purine analogs.
Future research should focus on obtaining more precise kinetic data for the interaction of PRTP with its various cellular targets. A deeper understanding of the downstream signaling pathways affected by PRTP will be crucial for elucidating its complete mechanism of action and for the rational design of novel therapeutic strategies targeting purine metabolism. Furthermore, exploring the potential for synergistic effects with other chemotherapeutic agents that target DNA replication or cellular metabolism could open new avenues for cancer treatment.
References
- 1. longdom.org [longdom.org]
- 2. Frontiers | Regulation of CaMKII signaling in cardiovascular disease [frontiersin.org]
- 3. Significance and amplification methods of the purine salvage pathway in human brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE SIGNALLING PATHWAY OF CAMKII-MEDIATED APOPTOSIS AND NECROSIS IN THE ISCHEMIA/REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine Kinase Phosphorylation Assay Kit [novocib.com]
- 7. researchgate.net [researchgate.net]
- 8. ATP depletion, this compound accumulation and rat thymocyte death induced by purine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arabinosylnucleoside 5'-triphosphate inhibits DNA primase of calf thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of DNA primase by nucleoside triphosphates and their arabinofuranosyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CaMKII in the Cardiovascular System: Sensing Redox States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Purine Riboside Triphosphate: An In-depth Technical Guide on its Role as an ATP Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purine riboside triphosphate (PRTP), the phosphorylated metabolite of the naturally occurring adenosine analog nebularine, serves as a potent ATP analog with significant implications for cellular metabolism and signaling. This technical guide provides a comprehensive overview of PRTP, focusing on its biochemical properties, its role as a competitive inhibitor and substrate for various enzymes, and its impact on key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting ATP-dependent processes.
Introduction
Adenosine triphosphate (ATP) is the universal energy currency and a critical signaling molecule in all living organisms. Its central role makes ATP-dependent enzymes attractive targets for therapeutic intervention. ATP analogs, molecules that mimic the structure of ATP, are invaluable tools for probing the function of these enzymes and for the development of novel therapeutics. This compound (PRTP) is one such analog, derived from the phosphorylation of purine riboside (nebularine).[1] This guide delves into the technical details of PRTP's function as an ATP analog, providing researchers with the necessary information to leverage its properties in their studies.
Biochemical Properties and Synthesis
PRTP is synthesized intracellularly from purine riboside through the action of adenosine kinase.[2] This conversion is a critical step, as the triphosphate form is the active molecule that interferes with ATP-dependent processes.
Enzymatic Synthesis of this compound
A detailed protocol for the enzymatic synthesis of this compound is outlined below. This method leverages the activity of nucleoside kinases to phosphorylate the parent nucleoside, purine riboside.
Experimental Protocol: Enzymatic Synthesis of this compound
Objective: To synthesize this compound (PRTP) from purine riboside.
Materials:
-
Purine riboside (nebularine)
-
Adenosine triphosphate (ATP)
-
Adenosine kinase (recombinant or purified)
-
Nucleoside diphosphate kinase (recombinant or purified)
-
Inorganic pyrophosphatase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
HPLC system for purification and analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in the reaction buffer:
-
Purine riboside (1 mM)
-
ATP (5 mM)
-
Adenosine kinase (1-5 units)
-
Nucleoside diphosphate kinase (1-5 units)
-
Inorganic pyrophosphatase (1 unit)
-
-
Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by taking aliquots at different time points (e.g., 1, 2, 4, and 8 hours) and analyzing them by HPLC.
-
Reaction Quenching: Once the reaction is complete (as determined by the consumption of purine riboside and the formation of PRTP), quench the reaction by adding an equal volume of cold ethanol or by heating to 95°C for 5 minutes.
-
Purification: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Purify the supernatant containing PRTP using anion-exchange HPLC.
-
Quantification and Verification: Quantify the purified PRTP using its molar extinction coefficient. Verify the identity of the product by mass spectrometry.
Quantitative Data: PRTP as an Enzyme Inhibitor
PRTP has been shown to inhibit several ATP-dependent enzymes. The following table summarizes the available quantitative data on the inhibitory activity of PRTP.
| Enzyme | Organism/System | Parameter | Value | Reference |
| DNA Primase (ATP polymerization) | Human | IC₅₀ | 35 µM | |
| DNA Primase (GTP polymerization) | Human | IC₅₀ | 28 µM | |
| Calmodulin-dependent protein kinase II (CaMKII) | Not Specified | Kᵢ | 590 µM |
Experimental Protocols for Enzyme Inhibition Assays
Detailed methodologies for assessing the inhibitory effect of PRTP on key enzymes are provided below.
DNA Primase Inhibition Assay
Objective: To determine the IC₅₀ of PRTP for DNA primase activity.
Principle: DNA primase synthesizes short RNA primers using ribonucleoside triphosphates (rNTPs). The assay measures the incorporation of a radiolabeled rNTP into the primer in the presence and absence of the inhibitor (PRTP).
Materials:
-
Purified human DNA primase
-
Single-stranded DNA template (e.g., M13 ssDNA)
-
ATP, GTP, CTP, UTP (including [α-³²P]ATP or [α-³²P]GTP)
-
This compound (PRTP)
-
Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM DTT, 50 mM potassium glutamate)
-
DE81 filter paper
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the DNA template, non-radiolabeled rNTPs, and varying concentrations of PRTP in the reaction buffer.
-
Initiation: Initiate the reaction by adding DNA primase and the radiolabeled rNTP.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Quenching and Spotting: Terminate the reactions by adding EDTA. Spot aliquots of each reaction onto DE81 filter paper.
-
Washing: Wash the filters extensively with ammonium formate to remove unincorporated nucleotides.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the PRTP concentration and determine the IC₅₀ value.
CaMKII Inhibition Assay
Objective: To determine the Kᵢ of PRTP for CaMKII.
Principle: CaMKII is a serine/threonine kinase that phosphorylates substrate peptides in the presence of Ca²⁺/Calmodulin and ATP. The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific substrate peptide.
Materials:
-
Purified CaMKII
-
Ca²⁺/Calmodulin
-
Substrate peptide (e.g., Autocamtide-2)
-
[γ-³²P]ATP
-
This compound (PRTP)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin, 0.1% BSA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the substrate peptide, Ca²⁺/Calmodulin, and varying concentrations of PRTP and ATP in the kinase assay buffer.
-
Initiation: Initiate the phosphorylation reaction by adding CaMKII and [γ-³²P]ATP.
-
Incubation: Incubate the reactions at 30°C for a defined period (e.g., 10 minutes).
-
Quenching and Spotting: Terminate the reactions by spotting aliquots onto phosphocellulose paper.
-
Washing: Wash the papers with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Determine the mode of inhibition and calculate the Kᵢ value using appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).
Impact on Cellular Signaling Pathways
As an ATP analog, PRTP has the potential to interfere with numerous ATP-dependent signaling pathways that are critical for cell growth, proliferation, and survival. Two of the most important are the PI3K/Akt and MAPK/ERK pathways.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt to the plasma membrane, where it is activated by PDK1. Activated Akt then phosphorylates a multitude of downstream targets to promote cell growth and inhibit apoptosis. Since PI3K and Akt are both kinases that utilize ATP, PRTP can potentially inhibit their activity, thereby disrupting this pro-survival pathway.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. It is initiated by the activation of Ras, which in turn activates a cascade of kinases: Raf, MEK, and ERK. Each of these kinases phosphorylates and activates the next kinase in the series, culminating in the activation of ERK, which then translocates to the nucleus to regulate gene expression. The ATP-dependent nature of these kinases makes them potential targets for inhibition by PRTP.
Logical Workflow for Investigating PRTP as an ATP Analog
The following workflow outlines a logical approach for researchers investigating PRTP or similar ATP analogs.
Conclusion
This compound is a valuable tool for studying ATP-dependent enzymes and signaling pathways. Its ability to act as a competitive inhibitor provides a means to probe the active sites of kinases and other ATPases. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to further explore the biochemical and cellular effects of PRTP. A deeper understanding of how PRTP and other ATP analogs interact with cellular machinery will undoubtedly pave the way for the development of novel therapeutic strategies for a wide range of diseases, including cancer and inflammatory disorders. Further research is warranted to determine the kinetic parameters (Km and kcat) of PRTP as a substrate for various enzymes and to fully elucidate its impact on complex signaling networks in a cellular context.
References
The Central Role of Purine Riboside Triphosphates in the intricate web of Purine Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Purine metabolism, a fundamental biological process, governs the synthesis, degradation, and recycling of purine nucleotides. Central to this intricate network are the purine riboside triphosphates, namely adenosine triphosphate (ATP) and guanosine triphosphate (GTP). These molecules are not merely the building blocks of nucleic acids but also serve as the primary energy currency of the cell and as crucial signaling molecules, regulating the flow of metabolites through the purine biosynthetic and degradative pathways. This technical guide provides a comprehensive overview of the multifaceted role of purine riboside triphosphates in purine metabolism, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The De Novo Synthesis of Purine Nucleotides: A GTP and ATP-Dependent Process
The de novo synthesis pathway constructs purine nucleotides from simpler precursors, culminating in the formation of inosine monophosphate (IMP), the common precursor for both AMP and GMP. This energy-intensive process is heavily reliant on ATP. The synthesis of one molecule of IMP requires the hydrolysis of five molecules of ATP, highlighting the critical role of this purine triphosphate as an energy source for the pathway.[1]
The pathway begins with the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP) from ribose-5-phosphate and ATP, a reaction catalyzed by PRPP synthetase.[2] The committed step of the pathway is the conversion of PRPP to 5-phosphoribosylamine, a reaction catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (ATase), which is subject to feedback inhibition by purine nucleotides.[2][3]
Once IMP is synthesized, the pathway bifurcates to produce either AMP or GMP. The synthesis of AMP from IMP is a two-step process that requires GTP as an energy source.[4] Conversely, the synthesis of GMP from IMP also involves two steps but utilizes ATP for energy.[4] This reciprocal use of GTP for AMP synthesis and ATP for GMP synthesis is a key regulatory mechanism that helps to balance the intracellular pools of adenine and guanine nucleotides.[4]
The Salvage Pathway: Recycling Purine Bases
In addition to de novo synthesis, cells can recycle pre-existing purine bases and nucleosides through the salvage pathway. This pathway is less energy-intensive than the de novo pathway and is the primary source of purine nucleotides in some tissues.[1] The key enzymes in the purine salvage pathway are adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5]
APRT catalyzes the conversion of adenine to AMP, while HGPRT converts hypoxanthine and guanine to IMP and GMP, respectively.[5] Both enzymes utilize PRPP as the source of the ribose-5-phosphate moiety.[5]
Degradation of Purine Nucleotides: A Pathway Leading to Uric Acid
The catabolism of purine nucleotides ultimately leads to the production of uric acid, which is excreted from the body.[5] The degradation process begins with the dephosphorylation of AMP and GMP to their respective nucleosides, adenosine and guanosine, by 5'-nucleotidase.[6] Adenosine is then deaminated to inosine by adenosine deaminase (ADA).[6] Inosine and guanosine are further broken down to hypoxanthine and guanine, respectively, by purine nucleoside phosphorylase (PNP).[6]
Hypoxanthine and guanine are then converted to xanthine. Xanthine is subsequently oxidized to uric acid by xanthine oxidase.[6]
Regulatory Roles of Purine Riboside Triphosphates
ATP and GTP are not only substrates and energy sources for purine metabolism but also act as crucial allosteric regulators of the pathway, ensuring a balanced supply of purine nucleotides.
Feedback Inhibition:
-
PRPP Synthetase: This enzyme is inhibited by both ADP and GDP.[7]
-
Glutamine Phosphoribosylpyrophosphate Amidotransferase (ATase): This enzyme, which catalyzes the committed step of the de novo pathway, has two allosteric sites. One site binds AMP, ADP, and ATP, while the other binds GMP, GDP, and GTP, leading to feedback inhibition.[7]
-
Adenylosuccinate Synthetase: The first enzyme in the conversion of IMP to AMP is inhibited by AMP.[8]
-
IMP Dehydrogenase (IMPDH): The first enzyme in the conversion of IMP to GMP is inhibited by GMP.[8]
Feed-forward Activation:
-
Glutamine Phosphoribosylpyrophosphate Amidotransferase (ATase): The activity of this enzyme is stimulated by its substrate, PRPP.[9]
This intricate network of feedback and feed-forward regulation by purine riboside tri- and diphosphates ensures that the rate of purine biosynthesis is tightly coupled to the cell's metabolic state and its demand for purine nucleotides.
Quantitative Data in Purine Metabolism
The following tables summarize key quantitative data related to purine metabolism, including enzyme kinetics and intracellular nucleotide concentrations. It is important to note that these values can vary depending on the organism, tissue, and experimental conditions.
Table 1: Kinetic Parameters of Key Enzymes in Human Purine Metabolism
| Enzyme | Substrate | Km (µM) | Vmax | Source |
| PRPP Synthetase | Ribose-5-P | 33 | - | [10] |
| MgATP | 14 | - | [10] | |
| Amidophosphoribosyltransferase | Glutamine | 460 | - | [2] |
| Ammonia | 710 | - | [2] | |
| Adenylosuccinate Synthetase | IMP | - | - | [11] |
| Aspartate | - | - | [11] | |
| GTP | - | - | [11] | |
| IMP Dehydrogenase (Type II) | IMP | - | - | [12] |
| NAD | - | - | [12] | |
| Hypoxanthine-Guanine Phosphoribosyltransferase | Hypoxanthine | 10 ± 1 | 0.12 ± 0.01 s-1 | [1] |
| PRPP | 185 ± 14 | 0.12 ± 0.01 s-1 | [1] | |
| Adenine Phosphoribosyltransferase | Adenine | - | - | [7] |
| PRPP | - | - | [7] |
Note: A dash (-) indicates that the specific value was not provided in the cited source under comparable conditions.
Table 2: Intracellular Concentrations of Purine Nucleotides in HeLa Cells
| Nucleotide | Concentration in Purine-Rich Medium (nmol/106 cells) | Concentration in Purine-Depleted Medium (nmol/106 cells) |
| ATP | 2.33 | 2.74 |
| ADP | - | - |
| AMP | - | - |
| GTP | - | - |
| GDP | - | - |
| GMP | - | - |
| IMP | - | 3-fold increase |
Source: Adapted from a study on purinosome formation. A dash (-) indicates that the specific value was not provided in the table of the cited source.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of purine metabolism.
Quantification of Intracellular Purine Nucleotides by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the extraction and quantification of purine nucleotides from mammalian cells or tissues using reversed-phase HPLC with UV detection.
Materials:
-
Cell culture or tissue sample
-
Ice-cold phosphate-buffered saline (PBS)
-
0.4 M Perchloric acid (PCA)
-
3 M Potassium carbonate (K2CO3)
-
HPLC system with a C18 reversed-phase column and UV detector (254 nm)
-
Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.0
-
Mobile Phase B: 100% Methanol
-
Purine nucleotide standards (ATP, ADP, AMP, GTP, GDP, GMP, IMP)
Procedure:
Sample Preparation (from cultured cells):
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 0.4 M PCA to the culture dish and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (acid extract) to a new tube.
-
Neutralize the extract by adding 3 M K2CO3 dropwise until the pH is between 6 and 7.
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
Sample Preparation (from tissue):
-
Quickly excise the tissue and freeze-clamp it in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Homogenize the powdered tissue in 10 volumes of ice-cold 0.4 M PCA.
-
Follow steps 4-10 from the cultured cell protocol.
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Inject 20 µL of the prepared sample or standard.
-
Run a gradient elution to separate the nucleotides. An example gradient is as follows:
-
0-5 min: 2% B
-
5-15 min: 2-15% B (linear gradient)
-
15-20 min: 15% B
-
20-22 min: 15-2% B (linear gradient)
-
22-30 min: 2% B (re-equilibration)
-
-
Monitor the absorbance at 254 nm.
-
Identify and quantify the purine nucleotides by comparing their retention times and peak areas to those of the standards.
Enzymatic Assay for PRPP Synthetase Activity
This spectrophotometric assay measures the activity of PRPP synthetase by coupling the production of AMP to the oxidation of NADH.
Principle:
-
PRPP Synthetase: Ribose-5-Phosphate + ATP → PRPP + AMP
-
Myokinase: AMP + ATP → 2 ADP
-
Pyruvate Kinase: 2 Phosphoenolpyruvate + 2 ADP → 2 Pyruvate + 2 ATP
-
Lactate Dehydrogenase: 2 Pyruvate + 2 NADH + 2 H+ → 2 Lactate + 2 NAD+
The decrease in absorbance at 340 nm due to the oxidation of NADH is proportional to the activity of PRPP synthetase.
Materials:
-
Enzyme source (cell lysate or purified enzyme)
-
Reaction Buffer: 125 mM Sodium Phosphate, 7 mM MgCl2, pH 7.6
-
Substrate Solution: 60 mM Ribose-5-Phosphate in Reaction Buffer
-
ATP Solution: 40 mM ATP in Reaction Buffer
-
Coupling Enzyme Mix: Pyruvate kinase, Lactate dehydrogenase, Myokinase
-
Phosphoenolpyruvate (PEP) solution
-
NADH solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer, ATP, PEP, NADH, and the coupling enzyme mix.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme source.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
One unit of PRPP synthetase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of AMP per minute under the assay conditions.
Enzymatic Assay for Amidophosphoribosyltransferase (ATase) Activity
This assay measures the activity of ATase by quantifying the formation of the product, 5-phosphoribosylamine, using a radiolabeled substrate, [14C]PRPP.[2]
Materials:
-
Enzyme source (cell lysate or purified enzyme)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.5
-
[14C]PRPP (radiolabeled phosphoribosyl pyrophosphate)
-
Glutamine solution
-
Thin-layer chromatography (TLC) plates (e.g., cellulose)
-
Developing Solvent: e.g., isobutyric acid:ammonia:water (66:1:33)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, [14C]PRPP, and glutamine.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the enzyme source.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of cold ethanol or by boiling.
-
Spot a known volume of the reaction mixture onto a TLC plate.
-
Develop the TLC plate in the developing solvent to separate the substrate ([14C]PRPP) from the product ([14C]5-phosphoribosylamine).
-
Visualize the spots using autoradiography or a phosphorimager.
-
Scrape the spots corresponding to the substrate and product into separate scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [14C]PRPP.
-
Enzyme activity is expressed as the amount of product formed per unit time per amount of protein.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows in purine metabolism.
Caption: De Novo Purine Biosynthesis Pathway.
Caption: Purine Salvage Pathway.
Caption: HPLC Workflow for Nucleotide Analysis.
Conclusion
Purine riboside triphosphates, ATP and GTP, are at the heart of purine metabolism. They are not only the end products of the biosynthetic pathways but also the essential fuel and critical regulators that govern the intricate network of purine synthesis, degradation, and salvage. A thorough understanding of their roles is paramount for researchers in academia and industry, particularly for those involved in the development of therapeutic agents that target purine metabolism for the treatment of diseases such as cancer and gout. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a valuable resource for advancing our knowledge in this vital area of biochemistry.
References
- 1. Inhibition and Mechanism of Plasmodium falciparum Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme kinetics in drug metabolism: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic studies of adenine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic, physical, and regulatory properties of amidophosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetic mechanism of adenine phosphoribosyltransferase from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Purine Riboside Triphosphates and Cellular Energy Charge: A Technical Guide
Executive Summary: The balance of purine riboside triphosphates, primarily Adenosine Triphosphate (ATP) and Guanosine Triphosphate (GTP), is fundamental to cellular life, serving as the primary currency for energy transfer and a critical component of signaling and synthesis pathways. The cell's bioenergetic state is quantified by the adenylate energy charge (AEC), a ratiometric index of ATP, ADP, and AMP levels. This guide provides an in-depth exploration of the roles of ATP and GTP, the concept and regulation of the cellular energy charge, and the key signaling pathways, such as the AMP-activated protein kinase (AMPK) system, that translate this energetic status into metabolic action. Detailed experimental protocols for quantifying these critical metabolites and their implications for drug development are also presented for researchers, scientists, and drug development professionals.
The Central Role of Purine Triphosphates in Cellular Energetics
Living cells require a constant supply of energy to power a vast array of processes, including biosynthesis, active transport, and muscle contraction.[1][2] Purine riboside triphosphates are the principal molecules for storing and transferring this energy.
Adenosine Triphosphate (ATP): The Universal Energy Currency Adenosine Triphosphate (ATP) is universally recognized as the primary energy currency of the cell.[1][3] It consists of an adenine base, a ribose sugar, and three phosphate groups.[2] The high-energy phosphoanhydride bonds linking the second and third phosphate groups store a significant amount of chemical energy.[3] When the cell requires energy, ATP is hydrolyzed to Adenosine Diphosphate (ADP) and inorganic phosphate (Pi), releasing this stored energy to drive endergonic reactions.[1][3] The cell maintains a high concentration of ATP, typically 1–10 μmol per gram of muscle tissue, ensuring a ready supply of energy.[4] The continuous regeneration of ATP from ADP and AMP is primarily accomplished through cellular respiration and oxidative phosphorylation.[4][5]
Guanosine Triphosphate (GTP): A Specialized Role in Energy and Signaling Guanosine Triphosphate (GTP), another purine nucleotide, also plays a significant role in cellular energy transfer.[6] It is generated during the citric acid cycle and can be readily converted to ATP.[6][7] However, GTP's more specialized and prominent roles are in signal transduction and protein synthesis.[6][8] It is essential for the function of G-proteins, which act as molecular switches in a multitude of signaling cascades, and provides the energy for key steps in the elongation phase of translation.[6][9]
The Adenylate Energy Charge: A Cellular Bioenergetic Index
To maintain homeostasis, cells must continuously monitor and regulate their energy status. The adenylate energy charge (AEC) is a key index that reflects the energetic state of the cell.[10] It was defined by Daniel Atkinson as a measure that integrates the concentrations of all three adenine nucleotides.[10]
The AEC is calculated using the formula: AEC = ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]) [10][11]
This value ranges from 0 (all AMP) to 1 (all ATP).[5] Most healthy, viable cells maintain a stable and high energy charge, typically between 0.7 and 0.95.[5][10] A drop in the AEC below 0.7 indicates significant energy stress. This high AEC ensures that ATP-hydrolyzing reactions are thermodynamically favorable. The cell rigorously defends its AEC; a high charge stimulates ATP-utilizing (anabolic) pathways, while a low charge activates ATP-generating (catabolic) pathways.[10]
| Cellular State | Typical ATP/ADP Ratio | Typical Adenylate Energy Charge (AEC) | Metabolic Status |
| Healthy, Resting Cells | >10:1[5] | 0.7 - 0.95[5][10] | Anabolic processes favored; high energy availability. |
| Energy Stress (e.g., Hypoxia, Glucose Deprivation) | <10:1 | <0.7[5] | Catabolic processes activated; ATP production is prioritized. |
| Apoptosis/Cell Death | Variable, often decreasing | <0.5[5] | Severe energy depletion, metabolic failure. |
Key Signaling Pathways Regulated by Cellular Energy Charge
Cells possess sophisticated sensing mechanisms to respond to fluctuations in the energy charge. The most critical of these is the AMP-activated protein kinase (AMPK) signaling pathway.
AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor
AMPK is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis.[12][13][14] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[13] AMPK is activated under conditions of cellular stress that deplete ATP and cause a corresponding increase in the AMP/ATP and ADP/ATP ratios.[12][13][15]
Activation Mechanism:
-
Allosteric Activation: Rising levels of AMP and ADP bind to the regulatory γ subunit, causing a conformational change that allosterically activates the kinase.[13][16]
-
Phosphorylation: This binding also makes AMPK a better substrate for its primary upstream kinase, LKB1, which phosphorylates a critical threonine residue (Thr172) in the activation loop of the α subunit, leading to full activation.[13][15]
-
Inhibition of Dephosphorylation: The binding of AMP also inhibits the dephosphorylation of Thr172, thus locking AMPK in an active state.
Once activated, AMPK orchestrates a broad metabolic switch. It phosphorylates numerous downstream targets to activate catabolic pathways that generate ATP (e.g., fatty acid oxidation, glycolysis) and inhibit anabolic, ATP-consuming processes (e.g., protein synthesis, lipid synthesis, gluconeogenesis).[13][15][17]
References
- 1. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. ATP vs ADP: Structure, Energy, and What the Ratio Really Tells You - MetwareBio [metwarebio.com]
- 6. Guanosine triphosphate - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. GTP Biology: Role, Applications & Research [baseclick.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. Energy charge - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Role of purines in regulation of metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sinobiological.com [sinobiological.com]
Salvage pathway for purine nucleotide synthesis
An In-depth Technical Guide on the Salvage Pathway for Purine Nucleotide Synthesis
Introduction
The synthesis of purine nucleotides is fundamental to cellular life, providing the necessary building blocks for DNA and RNA, as well as key molecules for energy transfer and signaling. Cells employ two primary routes for purine nucleotide synthesis: the de novo pathway and the salvage pathway. While the de novo pathway synthesizes purines from simple precursors, it is an energy-intensive process. The salvage pathway, in contrast, recycles pre-formed purine bases and nucleosides, offering a more energetically favorable alternative. This guide provides a detailed examination of the core aspects of the purine salvage pathway, with a focus on its enzymatic machinery, regulatory mechanisms, and its significance as a target for drug development.
Core Enzymes and Reactions
The purine salvage pathway primarily relies on two key enzymes: adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). These enzymes catalyze the conversion of free purine bases back into their corresponding mononucleotides.
-
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This enzyme is responsible for the salvage of hypoxanthine and guanine. It transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base, yielding inosine monophosphate (IMP) or guanosine monophosphate (GMP), respectively. IMP can then be converted to adenosine monophosphate (AMP) or GMP.
-
Adenine Phosphoribosyltransferase (APRT): APRT specifically salvages adenine by catalyzing its reaction with PRPP to form AMP.
Another important enzyme in purine metabolism is adenosine deaminase (ADA), which converts adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. While not a direct part of the core salvage reaction, its activity influences the pool of substrates available for salvage.
The central reactions of the purine salvage pathway are summarized below:
-
Hypoxanthine + PRPP --HGPRT--> IMP + PPi
-
Guanine + PRPP --HGPRT--> GMP + PPi
-
Adenine + PRPP --APRT--> AMP + PPi
Quantitative Data Summary
The kinetic parameters of the key enzymes in the purine salvage pathway are crucial for understanding their efficiency and substrate preference. The following table summarizes these properties for human HGPRT and APRT.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/hr) | Organism/Tissue | Reference |
| HGPRT | Hypoxanthine | 1.8 - 12 | 65 - 110 | Human Erythrocytes | |
| Guanine | 3.5 - 10 | 70 - 125 | Human Erythrocytes | ||
| PRPP | 7 - 35 | - | Human Erythrocytes | ||
| APRT | Adenine | 1.5 - 5 | 15 - 30 | Human Erythrocytes | |
| PRPP | 5 - 20 | - | Human Erythrocytes |
Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) represents the maximum rate of the reaction.
Regulatory Mechanisms
The purine salvage pathway is tightly regulated to maintain a balanced pool of purine nucleotides. The primary regulatory mechanisms include:
-
Substrate Availability: The concentrations of free purine bases and PRPP are key determinants of the pathway's activity.
-
Product Inhibition: The end products of the pathway, namely AMP, GMP, and IMP, act as feedback inhibitors of both HGPRT and APRT. This prevents the overproduction of purine nucleotides.
-
Allosteric Regulation: The activity of these enzymes can be modulated by the binding of effector molecules at sites other than the active site.
The Pivotal Role of Purine Riboside Triphosphates in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine nucleotides are fundamental to cellular life, serving as building blocks for nucleic acids, energy currency, and signaling molecules. In the context of oncology, the metabolism of purines is frequently dysregulated to support the high proliferative demands of cancer cells.[1][2] This dependency presents a therapeutic window for targeting purine metabolism as an anti-cancer strategy. A key aspect of this strategy involves the intracellular conversion of purine nucleoside analogues into their triphosphate forms, which then exert cytotoxic effects by interfering with essential cellular processes.[3] This technical guide provides an in-depth exploration of the role of purine riboside triphosphates and their analogues in cancer cell lines, offering insights into their mechanisms of action, quantitative effects, and the experimental protocols used for their study.
Mechanism of Action of Purine Analogue Triphosphates
Purine nucleoside analogues are a class of chemotherapeutic agents that mimic endogenous purine nucleosides.[2] To exert their cytotoxic effects, these analogues must first be transported into the cancer cell and then undergo intracellular phosphorylation to their active triphosphate form.[3][4] This bioactivation is a critical step, often catalyzed by cellular kinases.[5] The resulting purine analogue triphosphates can then interfere with DNA and RNA synthesis and function through several mechanisms:
-
Inhibition of DNA Polymerases: The triphosphate analogues can act as competitive inhibitors of natural deoxynucleoside triphosphates (dNTPs) for DNA polymerases. Their incorporation into the growing DNA strand can lead to chain termination, effectively halting DNA replication.[1][6]
-
Incorporation into DNA and RNA: If the analogue triphosphate is incorporated into the DNA or RNA strand, it can alter the structure and function of the nucleic acid. This can lead to miscoding, DNA strand breaks, and ultimately, apoptosis.[5][7]
-
Inhibition of Ribonucleotide Reductase: Some purine analogue triphosphates can inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates. This leads to a depletion of the dNTP pool, further hindering DNA synthesis.[1]
-
Modulation of Signaling Pathways: Emerging evidence suggests that purine analogue triphosphates can also influence cellular signaling pathways, such as the mTOR and MAPK pathways, which are critical for cancer cell growth and survival.[8][9]
The overall cytotoxic effect of a purine analogue is therefore a multi-faceted process, culminating in the disruption of nucleic acid metabolism and the induction of cell death.
Quantitative Data: Efficacy of Purine Analogues in Cancer Cell Lines
The cytotoxic efficacy of purine nucleoside analogues is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[10] The IC50 values for a given analogue can vary significantly depending on the cancer cell line, reflecting differences in drug uptake, metabolism, and target expression. The following table summarizes representative IC50 values for several purine analogues across different cancer cell lines.
| Purine Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Mercaptopurine | CCRF-CEM (Leukemia) | 0.2 | [1] |
| 6-Thioguanine | HL-60 (Leukemia) | 0.1 | [1] |
| Fludarabine | CLL-E6 (Leukemia) | 1.5 | [2] |
| Cladribine | Hairy Cell Leukemia | 0.01 | [2] |
| Clofarabine | ALL-1 (Leukemia) | 0.04 | [2] |
Note: These values are illustrative and can vary based on experimental conditions.
Signaling Pathways Affected by Purine Metabolism
The metabolic state of a cell is intricately linked with its signaling networks. Purine metabolism, in particular, has been shown to intersect with key signaling pathways that are often dysregulated in cancer.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.[11] Studies have shown that the mTORC1 complex can sense intracellular purine nucleotide levels.[8] Depletion of purines inhibits mTORC1 signaling, while their restoration reactivates it. This sensing mechanism appears to be dependent on the TSC complex and the small GTPase Rheb, which are key upstream regulators of mTORC1.[8]
Caption: mTOR signaling pathway and its regulation by purine nucleotide levels.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. There is evidence of crosstalk between purine metabolism and the MAPK/ERK pathway. For instance, some studies suggest that purine analogues can modulate the activity of key kinases in this pathway, although the exact mechanisms are still under investigation.
Caption: MAPK/ERK signaling pathway and potential modulation by purine analogue triphosphates.
Experimental Protocols
Measurement of Intracellular Nucleoside Triphosphate Levels by HPLC
Objective: To quantify the intracellular concentrations of endogenous purine riboside triphosphates (ATP, GTP) and their therapeutic analogues.
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cell lines of interest to the desired confluency.
-
Treat cells with the purine nucleoside analogue at various concentrations and time points. Include untreated control samples.
-
-
Cell Lysis and Nucleotide Extraction:
-
Harvest the cells by trypsinization or scraping.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Extract the nucleotides by adding a cold extraction solution (e.g., 0.4 M perchloric acid or 60% methanol).
-
Incubate on ice for 10-15 minutes to allow for complete cell lysis.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Neutralize the supernatant containing the nucleotides with a suitable buffer (e.g., potassium carbonate for perchloric acid extracts).
-
-
HPLC Analysis:
-
Set up a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reverse-phase column) and a UV detector.
-
Prepare a mobile phase consisting of an ion-pair reagent (e.g., tetrabutylammonium hydrogen sulfate) in a buffer solution (e.g., potassium phosphate).[12]
-
Inject the neutralized nucleotide extract onto the HPLC column.
-
Elute the nucleotides using a gradient or isocratic method.
-
Detect the nucleotides by their UV absorbance at a specific wavelength (typically 254 nm or 260 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of the purine riboside triphosphates of interest.
-
Determine the concentration of the nucleotides in the cell extracts by comparing their peak areas to the standard curve.
-
Normalize the nucleotide concentrations to the cell number or total protein content.
-
Caption: Experimental workflow for measuring intracellular nucleotide levels by HPLC.
Western Blot Analysis of Signaling Pathways
Objective: To assess the activation state of key proteins in the mTOR and MAPK signaling pathways in response to treatment with purine analogues.
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cell lines and treat with the purine analogue as described in the HPLC protocol.
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-ERK, total ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the activation state.
-
Caption: Experimental workflow for Western blot analysis of signaling pathways.
Conclusion
The targeting of purine metabolism through the use of nucleoside analogues remains a cornerstone of cancer chemotherapy. The conversion of these pro-drugs to their active triphosphate forms within cancer cells is a critical determinant of their efficacy. This guide has provided a comprehensive overview of the mechanisms of action of these agents, their quantitative effects on cancer cell lines, and their interplay with crucial cellular signaling pathways. The detailed experimental protocols provided herein offer a practical framework for researchers to investigate the multifaceted roles of purine riboside triphosphates in cancer biology and to advance the development of novel therapeutic strategies. A deeper understanding of these fundamental processes will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein interaction network analysis of mTOR signaling reveals modular organization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
Methodological & Application
Application Notes and Protocols for the In Vitro Enzymatic Synthesis of Purine Riboside Triphosphates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro synthesis of purine riboside triphosphates (NTPs), such as Adenosine Triphosphate (ATP) and Guanosine Triphosphate (GTP), using enzymatic cascade reactions. These methods offer significant advantages over traditional chemical synthesis, including high regio- and stereoselectivity, milder reaction conditions, and often higher yields in "one-pot" reactions.[1]
Introduction
Purine riboside triphosphates are fundamental molecules in numerous biological processes. ATP is the primary energy currency of the cell and a crucial phosphate donor in countless enzymatic reactions.[1][2] GTP is essential for cellular signal transduction, protein synthesis, and as a precursor for signaling molecules.[1][3] The ability to synthesize these molecules and their analogs in vitro is vital for various applications in molecular biology, diagnostics, and the development of mRNA therapeutics.[1]
Enzymatic synthesis provides a powerful alternative to chemical methods, which can be limited by low yields, the need for protection/deprotection steps, and harsh reaction conditions.[1] By harnessing the specificity of enzymes, complex purine NTPs can be synthesized efficiently from readily available precursors.
Principle of Enzymatic Synthesis
The enzymatic synthesis of purine riboside triphosphates from their corresponding nucleosides typically involves a multi-step phosphorylation cascade. This process is often carried out in a "one-pot" reaction, where all enzymes and substrates are combined. The general principle involves the sequential phosphorylation of a purine nucleoside (e.g., adenosine or guanosine) to its monophosphate (NMP), diphosphate (NDP), and finally, triphosphate (NTP) form.
This is achieved through the action of specific kinases. An ATP regeneration system is often coupled to the reaction to continuously provide the necessary phosphate donors, driving the synthesis towards the triphosphate product. Polyphosphate kinases (PPKs) are frequently used in these regeneration systems due to the high stability and low cost of their substrate, inorganic polyphosphate.[2][4]
Key Enzymes and Their Roles
A variety of enzymes are utilized in the in vitro synthesis of purine NTPs. The selection of enzymes depends on the desired product and the starting material.
| Enzyme Family | Specific Examples | Role in Synthesis |
| Nucleoside Kinases | Adenosine Kinase (AdK) | Phosphorylates the starting nucleoside to its monophosphate form (e.g., Adenosine to AMP). |
| Nucleoside Monophosphate (NMP) Kinases | Guanylate Kinase (GK) | Phosphorylates the NMP to its diphosphate form (e.g., GMP to GDP), typically using ATP as a phosphate donor.[5][6] |
| Nucleoside Diphosphate (NDP) Kinases | Pyruvate Kinase (PK), Acetate Kinase (AcK), Creatine Kinase (CK) | Catalyze the final phosphorylation step from NDP to NTP. These are often broad-spectrum and can be used for various purine and pyrimidine nucleotides.[1] |
| Polyphosphate Kinases (PPKs) | Polyphosphate Kinase 2 (PPK2) | Utilized in ATP regeneration systems. They can phosphorylate AMP to ADP and ADP to ATP using inorganic polyphosphate as the phosphate donor.[7][8] |
| Phosphoribosyltransferases | Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Catalyzes the formation of NMPs from the corresponding purine base and 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP).[9] |
Experimental Protocols
The following are detailed protocols for the one-pot enzymatic synthesis of ATP and a representative protocol for GTP.
Protocol 1: One-Pot Enzymatic Synthesis of ATP from Adenosine
This protocol is based on a multi-enzyme cascade system using adenosine kinase and polyphosphate kinases.[2][4]
Materials:
-
Adenosine
-
Adenosine Triphosphate (ATP) (for initiation)
-
Inorganic polyphosphate (polyP)
-
Adenosine Kinase (AtAdk)
-
Polyphosphate Kinase (LhPPK)
-
Polyphosphate Kinase (SlPPK)
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl₂)
-
Deionized water
-
HPLC system for analysis
Reaction Buffer:
-
100 mM Tris-HCl, pH 8.0
-
20 mM MgCl₂
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
10-30 mM Adenosine
-
20 mM polyP
-
0.5 mM ATP (to initiate the reaction)
-
Reaction Buffer
-
-
Enzyme Addition: Add the enzymes to the reaction mixture. The ratio of AtAdk to LhPPK can be optimized, with a 4:1 ratio being a good starting point at a total enzyme concentration of 0.1 g/L.[2]
-
First Stage Incubation: Incubate the reaction at an optimized temperature (e.g., 45°C). Monitor the consumption of adenosine using HPLC.
-
Second Stage Enzyme Addition: Once adenosine is completely consumed, add SlPPK to a final concentration of 0.1 g/L.[2] This second PPK is efficient at converting the accumulated ADP to ATP.
-
Second Stage Incubation: Continue the incubation, monitoring the formation of ATP by HPLC.
-
Reaction Quenching and Analysis: Stop the reaction by heat inactivation or addition of a quenching agent like perchloric acid. Analyze the final product concentration and purity by HPLC.
Quantitative Data Summary (ATP Synthesis):
| Initial Adenosine (mM) | Highest ATP Yield (%) |
| 10 | 76.0 |
| 20 | 70.5 |
| 30 | 61.3 |
Data adapted from Sun et al. (2021).[2][4]
Protocol 2: Representative One-Pot Enzymatic Synthesis of GTP from Guanosine
This protocol is a representative procedure derived from established enzymatic cascades for nucleotide synthesis.
Materials:
-
Guanosine
-
Adenosine Triphosphate (ATP)
-
Polyphosphate (PolyP)
-
A suitable Guanosine Kinase (or a broad-spectrum nucleoside kinase)
-
Guanylate Kinase (GK)
-
Nucleoside Diphosphate Kinase (NDPK) or a suitable PPK
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl₂)
-
Deionized water
-
HPLC system for analysis
Reaction Buffer:
-
100 mM Tris-HCl, pH 7.5-8.0
-
20-45 mM MgCl₂
Procedure:
-
Reaction Setup: Prepare the reaction mixture with the following final concentrations:
-
10 mM Guanosine
-
Stoichiometric or excess ATP (e.g., 12.5 mM) as the primary phosphate donor
-
(Optional) An ATP regeneration system using an enzyme like polyphosphate kinase and polyphosphate can be included to reduce the initial amount of ATP required.[10]
-
-
Enzyme Addition: Add the enzymes to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.
-
Guanosine Kinase
-
Guanylate Kinase
-
Nucleoside Diphosphate Kinase
-
-
Incubation: Incubate the reaction at 37°C. The reaction progress can be monitored over time (e.g., up to 48 hours) by taking aliquots and analyzing them by HPLC.[10]
-
Reaction Quenching and Analysis: Terminate the reaction and analyze the final GTP concentration and purity.
Expected Outcome: This multi-enzyme system is expected to convert guanosine sequentially to GMP, GDP, and finally GTP. The yield will depend on the efficiency and stability of the chosen enzymes under the reaction conditions.
Product Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for both monitoring the reaction progress and for the purification of the final nucleoside triphosphate product.
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A volatile buffer system, such as triethylammonium bicarbonate (TEAB), is often employed, which allows for easy removal of the buffer from the purified product by lyophilization.[9] An isocratic or gradient elution with an organic modifier like acetonitrile may be used for separation.
-
Detection: UV detection at a wavelength of 254 nm or 260 nm is typically used for purine nucleotides.
Purification:
For preparative or semi-preparative purification, the reaction mixture can be injected onto an HPLC system.[11] The fractions corresponding to the triphosphate product are collected, pooled, and then lyophilized to obtain the purified product. Yields of approximately 70% can be achieved after purification.[10][11]
Visualizations
Enzymatic Cascade for ATP Synthesis from Adenosine
Caption: Enzymatic cascade for ATP synthesis.
General Workflow for In Vitro NTP Synthesis
Caption: General experimental workflow.
Logical Relationship of Phosphorylation Steps
Caption: Sequential phosphorylation of purine nucleosides.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Guanosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 5. davuniversity.org [davuniversity.org]
- 6. Guanylate kinase - Wikipedia [en.wikipedia.org]
- 7. A simple and inexpensive method for the preparation of (beta,gamma-32P) guanosine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot, One-Step Production of Dietary Nucleotides by Magnetic Biocatalysts [mdpi.com]
- 10. pure.mpg.de [pure.mpg.de]
- 11. Enzymatic synthesis of ATP analogs and their purification by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying Purine Riboside Triphosphate Levels in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) and guanosine triphosphate (GTP) are fundamental purine riboside triphosphates essential for a multitude of cellular processes. ATP serves as the primary energy currency, driving metabolic reactions, while GTP is crucial for protein synthesis, signal transduction, and cytoskeleton organization.[1] The cellular concentrations of ATP are typically maintained between 1-5 mM, whereas GTP levels are more variable, ranging from 0.1 to 1 mM.[1] Dysregulation of GTP synthesis has been implicated in several inherited diseases, and elevated GTP levels are often observed in cancer cells, contributing to malignancy.[1][2] Accurate quantification of intracellular ATP and GTP levels is therefore critical for understanding cellular energy metabolism, disease pathogenesis, and for the development of novel therapeutics.[1][2]
This document provides detailed application notes and protocols for the principle methods used to assay purine riboside triphosphate levels in cells, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Luminescence-based assays.
Key Signaling Pathways Involving Purine Riboside Triphosphates
Cellular functions are tightly regulated by signaling pathways that often rely on the energy and phosphate groups provided by ATP and GTP.
Caption: Key cellular pathways dependent on purine triphosphates.
Comparative Overview of Assay Methods
Several techniques are available for the quantification of purine riboside triphosphates, each with its own advantages and limitations. The choice of method often depends on the specific research question, required sensitivity, and available equipment.
| Method | Principle | Advantages | Disadvantages |
| HPLC | Separation based on hydrophobicity and quantification by UV absorbance.[3] | Reliable, robust, and allows for simultaneous quantification of ATP, ADP, and AMP.[3][4] | Lower sensitivity compared to other methods, requires specialized equipment.[2] |
| Mass Spectrometry (MS) | Separation by liquid chromatography followed by mass-to-charge ratio detection.[5][6] | High sensitivity and specificity, allows for identification and quantification of a wide range of metabolites.[2][5] | Requires expensive and specialized instrumentation and expertise.[1][2] |
| Luminescence Assays | Enzymatic reaction (e.g., firefly luciferase) that produces light in the presence of ATP.[7] | High sensitivity, simple, and suitable for high-throughput screening.[7][8] | Indirect measurement, can be prone to interference from sample components. |
Experimental Protocols
Sample Preparation: Nucleotide Extraction from Cultured Cells
Accurate measurement of intracellular nucleotides requires rapid and efficient extraction to prevent their degradation.
Materials:
-
Cultured cells
-
Cold Phosphate-Buffered Saline (PBS)
-
Extraction Buffer (e.g., 6% trichloroacetic acid (TCA)[9], 0.2 M perchloric acid (PCA)[10], or 60% aqueous methanol[11])
-
Neutralizing Agent (e.g., 5 M K2CO3 for TCA extraction[9], 3.5 M K2CO3 for PCA extraction[10])
-
Microcentrifuge tubes
-
Cell scraper
Protocol:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.[10]
-
-
Cell Lysis and Nucleotide Extraction:
-
Protein Precipitation:
-
Vortex the cell lysate vigorously.
-
Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[10]
-
-
Neutralization (for acid extracts):
-
Sample Storage:
-
The resulting supernatant contains the extracted nucleotides. Store at -80°C until analysis.[10]
-
Caption: General workflow for nucleotide extraction from cells.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust method for the simultaneous separation and quantification of ATP, ADP, and AMP.[3][4]
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Symmetry C18, 3.5 µm, 150x4.6 mm)[9]
-
Mobile Phase A: 10 mM tetrabutylammonium hydroxide, 10 mM KH2PO4, 0.25% MeOH, pH 6.9[9]
-
Mobile Phase B: Acetonitrile or Methanol
-
ATP, ADP, and GTP standard solutions (100 mM)[3]
Protocol:
-
Standard Curve Preparation: Prepare a series of dilutions of the ATP and GTP standards in the mobile phase to generate a standard curve.
-
Chromatographic Conditions:
-
Sample Analysis:
-
Inject 5 µL of the prepared cell extract onto the column.[10]
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to ATP and GTP based on their retention times compared to the standards.
-
Quantify the amount of each nucleotide by integrating the peak area and comparing it to the standard curve.
-
Typical Retention Times: In one study using ion-pair reversed-phase HPLC, the retention times for GDP, ADP, GTP, and ATP were 5.4, 6.2, 8.6, and 10.9 minutes, respectively.[12]
Mass Spectrometry (MS)
MS-based methods offer high sensitivity and specificity for nucleotide analysis.
Instrumentation and Reagents:
-
Liquid chromatography system coupled to a mass spectrometer (e.g., UPLC-ESI-MS/MS)[13]
-
C18 or HILIC column
-
Mobile Phase A: e.g., 3% aqueous methanol with 10 mM tributylamine and 15 mM acetic acid[13]
-
Mobile Phase B: Methanol[13]
Protocol:
-
Chromatographic Separation:
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in negative ion mode.[13]
-
For targeted analysis, use multiple reaction monitoring (MRM) to detect the specific mass transitions for ATP and GTP.
-
-
Data Analysis:
-
Identify and quantify ATP and GTP based on their retention times and mass-to-charge ratios.
-
Luminescence-Based Assays
These assays are highly sensitive and well-suited for high-throughput applications.
Principle: Bioluminescent assays utilize the firefly luciferase enzyme, which catalyzes a reaction with ATP to produce light.[7] The intensity of the emitted light is directly proportional to the ATP concentration.[7] A recently developed method, QT-LucGTP&ATP, allows for the dual monitoring of cellular GTP and ATP.[1]
Protocol (General):
-
Cell Lysis: Lyse the cells to release intracellular ATP using a lysis reagent provided in a commercial kit.
-
Reagent Addition: Add the luciferase-containing reagent to the cell lysate.
-
Signal Detection: Measure the luminescence using a luminometer.
-
Quantification: Determine the ATP concentration by comparing the luminescence signal to a standard curve prepared with known ATP concentrations.
For the dual QT-LucGTP&ATP assay, a GTP detection solution is first added, and the time-resolved luminescence signal is measured, followed by the addition of the ATP detection solution and measurement of the subsequent luminescence.[1]
Data Presentation: Cellular this compound Levels
The following table summarizes representative concentrations of ATP and GTP in various cell lines as determined by different methods.
| Cell Line | ATP Concentration (mM) | GTP Concentration (mM) | Method | Reference |
| Mammalian Cells (general) | 1 - 5 | 0.1 - 1 | General knowledge | [1] |
| Huh-7 (non-infected) | ~2 | - | FRET-based indicator | [14] |
| Cerebellar Mossy Fiber Bouton | ~2.5 - 2.7 | - | Genetically encoded ATP sensor | [15] |
| HeLa, A549, MDA-MB-468, QGP1, HCT116 | ATP concentrations were 4.4–9.4 times higher than GTP | Varies | QT-LucGTP&ATP | [1] |
Note: Cellular nucleotide concentrations can vary significantly depending on the cell type, growth conditions, and the assay method used.
Conclusion
The choice of assay for measuring this compound levels depends on the specific requirements of the study. HPLC provides a reliable method for simultaneous quantification of adenine nucleotides, while mass spectrometry offers the highest sensitivity and specificity. Luminescence-based assays are ideal for high-throughput screening applications. Careful sample preparation is crucial for obtaining accurate and reproducible results with any of these methods.
References
- 1. Homogeneous luminescent quantitation of cellular guanosine and adenosine triphosphates (GTP and ATP) using QT-LucGTP&ATP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP Assays | What is an ATP Assay? [promega.com]
- 8. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 9. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
- 11. uab.edu [uab.edu]
- 12. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visualization and Measurement of ATP Levels in Living Cells Replicating Hepatitis C Virus Genome RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Presynaptic ATP Decreases During Physiological‐Like Activity in Neurons Tuned for High‐Frequency Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Assays Using Purine Riboside Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases, enzymes that catalyze the transfer of a phosphate group from a purine riboside triphosphate (like ATP or GTP) to a substrate protein, are critical regulators of a vast array of cellular processes. Their central role in signal transduction makes them a major class of therapeutic targets. Consequently, robust and efficient methods for measuring kinase activity are indispensable for basic research and drug discovery.
Traditionally, kinase assays relied on the use of radioactively labeled ATP (e.g., [γ-³²P]ATP), which, while sensitive, poses significant safety and disposal challenges. Modern kinase assays have largely shifted to non-radioactive methods that offer high sensitivity, amenability to high-throughput screening (HTS), and greater experimental flexibility.
These application notes provide a detailed overview and protocols for a universal, non-radioactive kinase assay based on the detection of the common reaction product, purine riboside diphosphate (e.g., ADP). This method is broadly applicable to a wide range of protein kinases that utilize purine riboside triphosphates as their phosphate donor.
Signaling Pathway Context: The MAP Kinase Cascade
Many critical signaling pathways, such as the Mitogen-Activated Protein (MAP) kinase cascade, involve a series of sequential phosphorylation events mediated by different protein kinases. Understanding the activity of a specific kinase within such a pathway is crucial for elucidating its biological function and for developing targeted inhibitors.
Purine Riboside Triphosphates as Substrates for DNA/RNA Polymerases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine ribonucleoside triphosphates and their analogs are a critical class of molecules in cellular metabolism and serve as the building blocks for nucleic acid synthesis. Beyond their physiological role, these molecules are of significant interest in drug development, particularly in antiviral and anticancer therapies. Many purine nucleoside analogs exert their therapeutic effects after intracellular phosphorylation to their triphosphate forms, which can then act as substrates for DNA and RNA polymerases. The incorporation of these analogs into growing nucleic acid chains can lead to chain termination, mutagenesis, or inhibition of polymerase activity, ultimately disrupting cellular replication or viral propagation.
This document provides detailed application notes and protocols for researchers studying the interaction of purine riboside triphosphates with DNA and RNA polymerases. It includes a summary of kinetic data for various analogs, detailed experimental procedures for assessing their incorporation, and visual representations of the underlying biochemical pathways and experimental workflows.
Data Presentation: Kinetic Parameters of Purine Riboside Triphosphate Incorporation
The efficiency and fidelity with which DNA and RNA polymerases utilize purine riboside triphosphates can be quantified by steady-state and pre-steady-state kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax or kcat), providing an inverse measure of the substrate's binding affinity to the enzyme. The catalytic rate constant (kcat) represents the turnover number of the enzyme. The ratio kcat/Km is a measure of the catalytic efficiency of the enzyme for a particular substrate.
Below are tables summarizing available kinetic data for the incorporation of various purine riboside triphosphates and their analogs by different DNA and RNA polymerases.
Table 1: Kinetic Parameters for Incorporation of Purine Deoxyribonucleoside Triphosphate Analogs by DNA Polymerases
| Polymerase | Substrate (dNTP analog) | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Human DNA Polymerase η | dCTP (opposite G) | 2.7 | 0.1206 | 0.0456 | [1] |
| dTTP (opposite G) | 159.3 | 0.0748 | 0.00047 | [1] | |
| dCTP (opposite Xanthine) | 10.7 | 0.1233 | 0.0115 | [1] | |
| dTTP (opposite Xanthine) | 20.6 | 0.0822 | 0.00399 | [1] | |
| DNA Polymerase α | dTMP (opposite 2-aminopurine) | - | - | - | [2] |
| dCMP (opposite 2-aminopurine) | Km ratio (dCMP/dTMP) = 25 ± 6 | Vmax (dCMP) ≈ Vmax (dTMP) | - | [2] |
Table 2: Incorporation Efficiency of Purine Ribonucleoside Triphosphates by DNA Polymerases
| Polymerase | Substrate (rNTP) | Incorporation Frequency (rNMP per dNMP) | Conditions | Reference |
| Yeast DNA Polymerase ε | rNTPs | 1 per 1,250 | Physiological rNTP/dNTP concentrations | [3] |
| Yeast DNA Polymerase δ | rNTPs | 1 per 5,000 | Physiological rNTP/dNTP concentrations | [3] |
| Yeast DNA Polymerase α | rNTPs | 1 per 625 | Physiological rNTP/dNTP concentrations | [3] |
Table 3: Incorporation of Purine Analogs by RNA Polymerases
| Polymerase | Substrate (Analog) | Observation | Reference |
| E. coli RNA Polymerase | Adenosine 5'-[γ-S]triphosphate | No effect on the rate of RNA synthesis | [4] |
| Guanosine 5'-[γ-S]triphosphate | No effect on the rate of RNA synthesis | [4] | |
| T3, T7, SP6 RNA Polymerases | rPTP (degenerate ribonucleotide) | Readily incorporated in place of UTP and CTP | [5] |
Experimental Protocols
Protocol 1: Steady-State Kinetic Analysis of this compound Incorporation by DNA Polymerase
This protocol is adapted from standard steady-state kinetic assays for DNA polymerases and can be used to determine the Km and kcat for the incorporation of a this compound analog.[6][7][8]
Materials:
-
Purified DNA polymerase
-
Custom single-stranded DNA template and a 5'-radiolabeled ([γ-³²P]ATP) or fluorescently labeled primer
-
This compound (or analog) stock solution of known concentration
-
Standard dNTP solutions (dATP, dGTP, dCTP, dTTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA)
-
Quenching solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager or fluorescence scanner
-
Kinetic analysis software
Procedure:
-
Primer-Template Annealing:
-
Mix the DNA template and the labeled primer in a 1.25:1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
Prepare a series of reaction tubes, each with a different concentration of the this compound analog to be tested. A typical concentration range might be 0.1 to 10 times the expected Km.
-
Prepare a master mix containing the annealed primer-template, DNA polymerase, and reaction buffer. The concentration of the polymerase should be significantly lower than the primer-template concentration to ensure single-turnover conditions are not met.
-
Initiate the reaction by adding the this compound analog to the master mix at a defined temperature (e.g., 37°C).
-
-
Time-Course Experiment:
-
At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), take aliquots from the reaction mixture and add them to the quenching solution to stop the reaction. The time points should be chosen to ensure that the product formation is linear with time and does not exceed 20% of the total substrate to maintain steady-state conditions.
-
-
Gel Electrophoresis and Analysis:
-
Denature the samples by heating at 95°C for 5 minutes before loading them onto a denaturing polyacrylamide gel.
-
Run the gel to separate the unextended primer from the extended product.
-
Visualize and quantify the bands using a phosphorimager or fluorescence scanner.
-
-
Data Analysis:
-
Determine the initial velocity (v₀) of the reaction at each substrate concentration by plotting the percentage of product formed against time and determining the slope of the linear phase.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression analysis to determine the values of Km and Vmax.
-
Calculate kcat from Vmax using the equation kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Protocol 2: In Vitro Transcription Assay for this compound Incorporation by RNA Polymerase
This protocol is for assessing the ability of a this compound analog to be incorporated into an RNA transcript by an RNA polymerase such as T7, T3, or SP6.[9][10][11]
Materials:
-
Purified RNA polymerase (e.g., T7, T3, or SP6)
-
Linearized plasmid DNA or a PCR product containing the appropriate promoter sequence (T7, T3, or SP6)
-
This compound (or analog) stock solution
-
Standard ribonucleoside triphosphates (rATP, rGTP, rCTP, rUTP)
-
[α-³²P]UTP or another radiolabeled rNTP for transcript visualization
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
DNase I (RNase-free)
-
RNA loading buffer (e.g., 95% formamide, 0.025% SDS, 0.5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 6-12% with 7M urea)
-
Phosphorimager
Procedure:
-
Reaction Setup:
-
In an RNase-free tube, combine the transcription buffer, linearized DNA template, standard rNTPs (excluding the one being replaced by the analog), the this compound analog, the radiolabeled rNTP, and RNase inhibitor.
-
Initiate the transcription reaction by adding the RNA polymerase. The final concentration of the analog should be varied to assess its incorporation efficiency.
-
-
Transcription Reaction:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Template Removal:
-
Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
-
RNA Purification (Optional but Recommended):
-
The RNA transcript can be purified using phenol/chloroform extraction followed by ethanol precipitation or by using a commercial RNA purification kit.
-
-
Gel Electrophoresis and Analysis:
-
Resuspend the RNA pellet in RNA loading buffer.
-
Denature the samples by heating at 70-95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide/urea gel.
-
Run the gel to separate the RNA transcripts.
-
Visualize the radiolabeled RNA transcripts using a phosphorimager. The intensity of the full-length transcript band will indicate the efficiency of incorporation of the analog.
-
Visualizations
Metabolic Activation of Purine Nucleoside Analogs
Purine nucleoside analogs must be converted to their triphosphate form to be recognized as substrates by polymerases. This activation is typically carried out by cellular kinases through a series of phosphorylation steps.
References
- 1. Structural insights into the bypass of the major deaminated purines by translesion synthesis DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic measurement of 2-aminopurine X cytosine and 2-aminopurine X thymine base pairs as a test of DNA polymerase fidelity mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abundant ribonucleotide incorporation into DNA by yeast replicative polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of purine nucleoside 5'-[gamma-S]triphosphates as affinity probes for initiation of RNA synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and RNA polymerase incorporation of the degenerate ribonucleotide analogue rPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steady-state kinetic analysis of DNA polymerase single-nucleotide incorporation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]
- 9. promega.com.cn [promega.com.cn]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. Preparation of RNAs with non-canonical 5′ ends using novel di- and trinucleotide reagents for co-transcriptional capping - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Inhibition of RNA Synthesis by Purine Riboside Triphosphates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine riboside triphosphates are a class of nucleotide analogs that act as potent inhibitors of RNA synthesis. These molecules, structurally similar to endogenous purine ribonucleoside triphosphates such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP), can interfere with the process of transcription, a fundamental step in gene expression. Their ability to disrupt RNA synthesis has made them valuable tools in molecular biology research and promising candidates for the development of therapeutic agents, including antiviral and anticancer drugs.
The primary mechanism of action for many of these analogs involves their incorporation into the nascent RNA chain by RNA polymerases. Due to modifications in their ribose sugar or base, these incorporated analogs can lead to premature chain termination or altered RNA structure, ultimately halting transcription. One of the most well-studied examples is cordycepin triphosphate (3'-deoxyadenosine triphosphate or 3'-dATP), the active form of cordycepin. Lacking a 3'-hydroxyl group, its incorporation into an RNA strand prevents the formation of the next phosphodiester bond, thereby terminating elongation.[1][2] Other purine analogs can also exhibit inhibitory effects through competitive binding to the active site of RNA polymerases.
This document provides a comprehensive overview of the inhibition of RNA synthesis by purine riboside triphosphates, with a focus on cordycepin and related compounds. It includes a summary of quantitative inhibitory data, detailed experimental protocols for studying these effects, and diagrams illustrating the key pathways and experimental workflows.
Quantitative Data on Inhibition of RNA Synthesis
The inhibitory potential of purine riboside triphosphates can be quantified by various parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide a measure of the inhibitor's potency against specific RNA polymerases.
| Compound Name | triphosphate | Target Enzyme | Organism | Inhibition Type | Ki Value (µM) | IC50 Value (µM) | Reference |
| 3'-Deoxyadenosine | 3'-dATP (Cordycepin triphosphate) | RNA Polymerase I & II | Novikoff hepatoma (Rat) | Competitive with ATP | Similar to Km of ATP | - | [2] |
| 3'-Azido-3'-deoxyadenosine | 3'-azido, x-dATP | RNA Polymerase | Escherichia coli | Linear Mixed | 33 | - | [3] |
| 3'-Azido-3'-deoxyguanosine | 3'-azido, x-dGTP | RNA Polymerase | Escherichia coli | Linear Mixed | 0.95 | - | [3] |
| 3'-Deoxycytidine | 3'-dCTP | RNA Polymerase I & II | Dictyostelium discoideum | Competitive with CTP | 3.0 | - | [4] |
| 3'-Deoxyuridine | 3'-dUTP | RNA Polymerase I & II | Dictyostelium discoideum | Competitive with UTP | 2.0 | - | [4] |
Mechanism of Action and Signaling Pathways
Purine riboside analogs must first be transported into the cell and then phosphorylated to their active triphosphate form by cellular kinases. Once in the triphosphate form, they can interfere with RNA synthesis through several mechanisms.
1. Competitive Inhibition: As analogs of ATP or GTP, these molecules can compete with the natural substrates for binding to the active site of RNA polymerases. The binding affinity of the inhibitor to the enzyme is represented by the inhibition constant (Ki).
2. Chain Termination: Analogs lacking a 3'-hydroxyl group, such as cordycepin triphosphate (3'-dATP), upon incorporation into the growing RNA chain, prevent the addition of the next nucleotide, leading to premature termination of transcription.
3. Inhibition of Polyadenylation: Some purine analogs, including cordycepin, are potent inhibitors of poly(A) polymerase, the enzyme responsible for adding the poly(A) tail to the 3' end of pre-mRNAs. This inhibition can affect mRNA stability, transport, and translation.[2]
Below is a diagram illustrating the general mechanism of action for a chain-terminating purine riboside triphosphate.
Caption: Mechanism of RNA synthesis inhibition by a chain-terminating this compound.
Experimental Protocols
Protocol 1: In Vitro Transcription Assay to Determine IC50 of a this compound
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a this compound against a specific RNA polymerase in an in vitro transcription assay.
Materials:
-
Purified RNA polymerase (e.g., T7 RNA Polymerase, human RNA Polymerase II)
-
Linear DNA template containing a promoter for the specific RNA polymerase and a defined transcript length
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP) solution
-
This compound inhibitor of interest
-
[α-³²P]UTP or other radiolabeled rNTP
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea)
-
TBE buffer (Tris-borate-EDTA)
-
Phosphor screen and imaging system
-
Scintillation counter (optional)
Procedure:
-
Prepare a master mix: For a set of reactions, prepare a master mix containing transcription buffer, DTT, RNase inhibitor, and the linear DNA template.
-
Prepare inhibitor dilutions: Prepare a series of dilutions of the this compound inhibitor in nuclease-free water. The concentration range should span several orders of magnitude around the expected IC50.
-
Set up transcription reactions: In separate tubes, combine the master mix, a fixed concentration of three unlabeled rNTPs, the radiolabeled rNTP (e.g., [α-³²P]UTP), and varying concentrations of the inhibitor. Include a no-inhibitor control and a no-enzyme control.
-
Initiate transcription: Add the RNA polymerase to each tube to start the reaction.
-
Incubate: Incubate the reactions at the optimal temperature for the RNA polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction: Terminate the reactions by adding an equal volume of stop solution.
-
Denaturing gel electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Visualize and quantify: Expose the gel to a phosphor screen and visualize the radiolabeled RNA transcripts using an imaging system. Quantify the band intensity for each inhibitor concentration.
-
Calculate IC50: Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for determining the IC50 of a this compound.
Protocol 2: Cell-Based Assay for Measuring Inhibition of RNA Synthesis using [³H]-Uridine Incorporation
This protocol describes a method to assess the inhibitory effect of a purine riboside analog on total RNA synthesis in cultured cells by measuring the incorporation of a radiolabeled precursor.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Cell culture medium
-
Purine riboside analog inhibitor
-
[³H]-Uridine
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% and 5% solutions
-
Ethanol (95%)
-
Lysis buffer (e.g., 0.1% SDS, 10 mM Tris-HCl pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well plate) and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Inhibitor Treatment: Treat the cells with various concentrations of the purine riboside analog for a specific duration. Include a vehicle-only control.
-
Radiolabeling: Add [³H]-Uridine to each well to a final concentration of 1-5 µCi/mL and incubate for a defined period (e.g., 1-4 hours) to allow for incorporation into newly synthesized RNA.
-
Cell Lysis and Precipitation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold 10% TCA to each well and incubate on ice for 15 minutes to precipitate macromolecules.
-
Aspirate the TCA and wash the precipitate twice with ice-cold 5% TCA.
-
Wash the precipitate once with 95% ethanol.
-
Air-dry the wells completely.
-
-
Solubilization and Scintillation Counting:
-
Add lysis buffer to each well to solubilize the precipitate.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values to the protein concentration of a parallel set of wells if desired.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for a cell-based [³H]-uridine incorporation assay.
Conclusion
The inhibition of RNA synthesis by purine riboside triphosphates is a critical area of research with significant implications for both basic science and medicine. The quantitative data and detailed protocols provided in these application notes offer a framework for researchers to investigate the efficacy and mechanisms of these inhibitors. A thorough understanding of their interactions with RNA polymerases and their effects on cellular processes is essential for the rational design of novel therapeutic agents targeting transcription. The provided methodologies can be adapted and optimized for specific research questions, contributing to the advancement of our knowledge in this field.
References
- 1. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sensitivity of RNA polymerases I and II from Novikoff hepatoma (N1S1) cells to 3'-deoxyadenosine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA polymerase. Synthesis and kinetic inhibition by 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl) derivatives of 5'-ATP and 5'-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription Assays with Purine Riboside Triphosphates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro transcription (IVT) assays with a focus on the incorporation and effects of purine riboside triphosphates and their analogs. This document offers detailed protocols, data summaries, and visual workflows to facilitate the application of these assays in research and drug development.
Introduction
In vitro transcription is a fundamental molecular biology technique for the synthesis of RNA from a DNA template in a cell-free environment. This powerful tool is widely used in functional genomics, the production of RNA for therapeutic applications, and high-throughput screening for drug discovery. The core components of an IVT reaction include a DNA template containing a promoter sequence, a suitable RNA polymerase (commonly T7, T3, or SP6), and ribonucleoside triphosphates (NTPs) as the building blocks for the RNA transcript.
The use of purine riboside triphosphates and their analogs in IVT assays allows for the investigation of various biological processes. These analogs can serve as probes to study enzyme kinetics, substrate specificity, and the mechanisms of transcription inhibition. Furthermore, the incorporation of modified purines can be leveraged to produce RNA molecules with altered properties for therapeutic or diagnostic purposes.
Applications in Research and Drug Development
-
Functional Genomics: IVT can be used to synthesize RNA molecules, such as siRNAs, to study gene function and identify potential drug targets by observing the cellular effects of gene knockdown.
-
RNA Therapeutics: The production of messenger RNA (mRNA) for vaccines and other therapeutic applications relies heavily on IVT.
-
High-Throughput Screening: IVT assays are employed to screen large compound libraries for their potential to inhibit or modulate RNA polymerase activity, a crucial step in identifying novel drug candidates.
-
Structural and Functional Studies: Production of specific RNA constructs via IVT is essential for investigating RNA structure, folding, and interactions with proteins and other molecules.
-
Studying Transcription Mechanisms: The use of nucleotide analogs helps in dissecting the molecular mechanisms of transcription, including initiation, elongation, and termination.
Data Presentation: Quantitative Analysis of Purine Analog Incorporation
The efficiency of incorporation of purine analogs by RNA polymerases can vary significantly. The following tables summarize available kinetic data for T7 RNA polymerase with natural and modified purine triphosphates.
Table 1: Michaelis-Menten Constants (Km) for Natural NTPs with T7 RNA Polymerase
| Nucleotide | Km (µM) |
| ATP | 76 ± 22 |
| GTP | Not applicable (initiating nucleotide) |
Note: The provided Km value for ATP is from a study modeling T7 RNAP kinetics. The kinetics of GTP are complex as it is often the initiating nucleotide.[1]
Table 2: Qualitative Analysis of Modified Purine NTP Incorporation by T7 RNA Polymerase
This table is a summary of findings from a systematic study on the incorporation of a library of modified NTPs. The efficiency is categorized as "Good," "Moderate," "Poor," or "Not a substrate."
| Purine Analog | Modification | Relative Incorporation Efficiency |
| 7-deaza-7-ethynyl-ATP | Ethynyl group at 7-position | Good |
| 7-deaza-7-phenyl-ATP | Phenyl group at 7-position | Good |
| 7-deaza-7-(2-benzofuryl)-ATP | 2-benzofuryl group at 7-position | Moderate |
| 7-deaza-7-(dibenzo[b,d]furan-4-yl)-ATP | Dibenzo[b,d]furan-4-yl group at 7-position | Not a substrate |
| 7-deaza-7-ethynyl-GTP | Ethynyl group at 7-position | Good (with modified protocol) |
| 7-deaza-7-phenyl-GTP | Phenyl group at 7-position | Moderate (with modified protocol) |
| 7-deaza-7-(2-benzofuryl)-GTP | 2-benzofuryl group at 7-position | Poor (with modified protocol) |
| 7-deaza-7-(dibenzo[b,d]furan-4-yl)-GTP | Dibenzo[b,d]furan-4-yl group at 7-position | Not a substrate |
Data summarized from a study on the enzymatic synthesis of base-modified RNA by T7 RNA polymerase. The study found that smaller modifications on ATP, UTP, and CTP analogs were well-tolerated, while bulky modifications were not. For modified GTP analogs, a special protocol with a specific promoter and GMP as an initiator was necessary for efficient synthesis.[2][3]
Experimental Protocols
Protocol 1: Standard In Vitro Transcription Assay
This protocol provides a general procedure for a standard in vitro transcription reaction using T7 RNA polymerase. It can be adapted for the inclusion of purine analogs.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide Solution Mix (10 mM each of ATP, CTP, GTP, UTP)
-
Purine Riboside Triphosphate analog (if applicable)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of Ribonucleotide Solution Mix (or a modified mix containing the purine analog)
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Gently mix the reaction by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 hours.
-
(Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
To stop the reaction, add 2 µL of 0.5 M EDTA.
-
The synthesized RNA can be purified using standard methods such as phenol/chloroform extraction followed by ethanol precipitation or using a column-based RNA purification kit.
-
Analyze the transcript by denaturing agarose or polyacrylamide gel electrophoresis.
Protocol 2: In Vitro Transcription with Radiolabeled Purine Triphosphate for Kinetic Analysis
This protocol is designed for studying the kinetics of RNA polymerase by incorporating a radiolabeled purine triphosphate.
Materials:
-
Linearized DNA template with a T7 promoter (1 µg)
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Cold ATP, CTP, GTP, UTP solutions (10 mM)
-
[α-³²P]ATP or [α-³²P]GTP (10 mCi/mL)
-
RNase Inhibitor
-
Nuclease-free water
-
RNA Gel Loading Buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
Procedure:
-
Prepare a reaction mixture (final volume 20 µL) containing:
-
2 µL of 10x Transcription Buffer
-
1 µg of linearized DNA template
-
1 µL of each cold NTP (final concentration will vary depending on the experimental design)
-
1 µL of [α-³²P]ATP or [α-³²P]GTP
-
1 µL of RNase Inhibitor
-
Nuclease-free water to 18 µL
-
-
Initiate the reaction by adding 2 µL of T7 RNA Polymerase.
-
Incubate at 37°C. For time-course experiments, take aliquots at different time points.
-
Stop the reaction for each aliquot by adding an equal volume of RNA Gel Loading Buffer.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled RNA using autoradiography or a phosphorimager.
-
Quantify the band intensities to determine the rate of incorporation.
Signaling Pathway and Experimental Workflow Visualization
c-Myc Signaling Pathway and its Regulation of Transcription
The c-Myc protein is a transcription factor that plays a crucial role in cell growth, proliferation, and apoptosis. Its activity is tightly regulated by upstream signaling pathways, such as the MAPK/ERK pathway. Dysregulation of c-Myc is a hallmark of many cancers. In vitro transcription assays can be utilized to study how the activation of signaling pathways, leading to the production of active c-Myc, affects the transcription of its target genes.
Caption: c-Myc signaling pathway leading to target gene transcription.
Experimental Workflow: In Vitro Transcription Assay
The following diagram illustrates a typical workflow for performing an in vitro transcription assay, from template preparation to product analysis.
Caption: General workflow for an in vitro transcription experiment.
Logical Relationship: Coupling a Kinase Assay to In Vitro Transcription
To investigate the effect of a signaling pathway on transcription, a kinase assay can be coupled with an in vitro transcription assay. This workflow allows for the study of how phosphorylation events, mediated by kinases, can influence the activity of transcription factors.
Caption: Coupling a kinase assay with an in vitro transcription assay.
References
- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 3. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Purine Metabolism with Labeled Purine Riboside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing stable isotope-labeled purine ribosides for investigating purine metabolism. The protocols outlined below are designed to enable researchers to trace the metabolic fate of purine nucleosides, quantify metabolite pool sizes, and elucidate the dynamics of both the de novo and salvage pathways.
Introduction
Purine metabolism is a fundamental cellular process responsible for the synthesis, degradation, and recycling of purine nucleotides, which are essential for DNA and RNA synthesis, energy transfer (ATP, GTP), and cellular signaling.[1][2] Dysregulation of purine metabolism is implicated in a range of diseases, including gout, immunodeficiencies, and cancer.[1][3]
Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique to study the intricate network of purine metabolism.[4][5] By introducing purine ribosides labeled with heavy isotopes (e.g., ¹³C or ¹⁵N), researchers can track the incorporation of these labels into downstream metabolites, providing a dynamic view of pathway flux and regulation.[6][7] This approach allows for the precise quantification of metabolite turnover and the relative contributions of the de novo and salvage pathways to the total purine nucleotide pool.[3]
Key Applications
-
Elucidating Drug Mechanisms: Determine how therapeutic agents impact purine synthesis and salvage pathways.
-
Cancer Metabolism Research: Investigate the increased reliance of cancer cells on specific purine metabolic pathways for proliferation.
-
Inborn Errors of Metabolism: Study the metabolic consequences of genetic defects in purine metabolism enzymes.
-
Biomarker Discovery: Identify novel metabolic markers associated with diseases characterized by aberrant purine metabolism.[8]
Data Presentation
Table 1: Quantitative Analysis of Purine Metabolites in HeLa Cells under Purine-Rich vs. Purine-Depleted Conditions
This table summarizes the relative abundance of key purine metabolites in HeLa cells cultured in media with and without purine supplementation. The data highlights the cellular response to purine starvation, which includes an upregulation of the de novo synthesis pathway.
| Metabolite | Relative Abundance (Purine-Rich) | Relative Abundance (Purine-Depleted) | Fold Change | p-value | Reference |
| IMP | 1.00 | 2.80 | 2.8 | < 0.001 | [1][9] |
| AMP | 1.00 | Slightly Higher | - | > 0.05 | [1][9] |
| GMP | 1.00 | Slightly Higher | - | > 0.05 | [1][9] |
| Adenosine | 1.00 | Higher | - | - | [9] |
| Inosine | 1.00 | Higher | - | - | [9] |
| Guanosine | 1.00 | Higher | - | - | [9] |
| Hypoxanthine | 1.00 | Lower | - | - | [9] |
Table 2: Isotope Incorporation from Labeled Precursors into Purine Nucleotides
This table illustrates the incorporation of stable isotopes from various labeled precursors into purine nucleotides in different experimental models. This type of data is crucial for determining the primary sources for de novo purine synthesis in different cell types or conditions.
| Labeled Precursor | Cell/Tissue Model | Downstream Metabolite | Isotope Enrichment (%) | Key Finding | Reference |
| [¹⁵N]Glycine | HeLa Cells | IMP | ~47% increase in initial rate in purine-depleted media | Purine depletion stimulates de novo synthesis. | [10] |
| [¹³C₆]Glucose | Human NSCLC Tissues | Purines | Higher than exogenous serine or glycine | Cancer tissues prefer glucose for de novo purine synthesis. | [11][12] |
| D₃-Serine | Human NSCLC Tissues & Cell Lines | Purines | Preferentially incorporated over glycine | Serine is a key precursor for one-carbon units in purine synthesis. | [11][12] |
| [¹⁵N₄]Hypoxanthine | HeLa Cells | AMP, GMP | +4 Da mass increment | Demonstrates active purine salvage pathway. | [13] |
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cultured Mammalian Cells with ¹³C-Labeled Adenosine
This protocol details the steps for labeling adherent mammalian cells with ¹³C-labeled adenosine to trace its incorporation into the purine salvage pathway.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
¹³C-labeled Adenosine (e.g., [U-¹³C₁₀]Adenosine)
-
Culture plates (e.g., 6-well plates)
-
Methanol (HPLC grade), pre-chilled to -80°C
-
Water (HPLC grade)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Culture overnight in complete medium supplemented with 10% dFBS.
-
Preparation of Labeling Medium: Prepare fresh culture medium without unlabeled adenosine. Supplement with dFBS and the desired concentration of ¹³C-labeled adenosine (e.g., 100 µM).
-
Labeling:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared ¹³C-adenosine containing labeling medium to each well.
-
Incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of isotope incorporation.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to quench metabolic activity.
-
Add 1 mL of pre-chilled -80°C 80% methanol to each well.[13]
-
Place the plate on dry ice and use a cell scraper to detach the cells into the methanol solution.[14]
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex the tubes for 1 minute and store at -80°C until analysis.[14]
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the cell extracts at 10,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[14]
-
Transfer the supernatant to a new tube.
-
Dry the supernatant using a vacuum centrifuge.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Protocol 2: LC-MS/MS Analysis of Labeled Purine Metabolites
This protocol provides a general framework for the analysis of ¹³C-labeled purine metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
LC Conditions (Example):
-
Column: A reverse-phase C18 column suitable for polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the purine metabolites of interest (e.g., 0-100% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Set up specific precursor-to-product ion transitions for both the unlabeled (¹²C) and labeled (¹³C) versions of each purine metabolite (e.g., Adenosine, AMP, ADP, ATP, Inosine, Hypoxanthine). The mass shift will depend on the number of ¹³C atoms incorporated.
-
Data Analysis: Integrate the peak areas for each labeled and unlabeled metabolite. Calculate the fractional enrichment to determine the percentage of the metabolite pool that is derived from the labeled precursor.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Labeled Purine Riboside Incorporation via the Salvage Pathway.
Caption: Experimental Workflow for Stable Isotope Tracing.
References
- 1. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purine metabolism - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 14. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Cytotoxicity with Purine Ribosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine ribosides are a class of nucleoside analogs that exhibit significant cytotoxic effects, particularly in lymphocytes and other rapidly proliferating cells. Their structural similarity to endogenous purine nucleosides allows them to be transported into cells and incorporated into metabolic pathways, leading to the disruption of critical cellular processes such as DNA synthesis and repair. This ultimately triggers programmed cell death, or apoptosis. This document provides detailed protocols and application notes for inducing and evaluating cytotoxicity using three prominent purine ribosides: Cladribine, Fludarabine, and Forodesine.
Mechanisms of Action: An Overview
The cytotoxic effects of these purine ribosides are mediated through distinct but overlapping signaling pathways.
-
Cladribine , a deoxyadenosine analog, is phosphorylated to its active triphosphate form, cladribine triphosphate (Cd-ATP). Cd-ATP is resistant to degradation by adenosine deaminase, leading to its accumulation in lymphocytes. It interferes with DNA synthesis and repair, inducing DNA strand breaks and subsequent apoptosis. Cladribine can induce both caspase-dependent and -independent apoptosis through mitochondrial pathways.[1] It also activates extrinsic and intrinsic apoptotic signaling involving key proteins such as ATF4, c-FLIP, DR4, Bax, Mcl-1, and Bcl-2.[2][3]
-
Fludarabine is a fluorinated purine nucleoside analog.[4] Upon cellular uptake, it is converted to its active metabolite, fludarabine triphosphate (F-ara-ATP).[4][5] F-ara-ATP inhibits DNA polymerase and ribonucleotide reductase, crucial enzymes for DNA synthesis and repair.[4][5] This leads to the termination of DNA replication, DNA damage, cell cycle arrest, and ultimately, apoptosis through the activation of caspases.[5]
-
Forodesine acts as a potent inhibitor of purine nucleoside phosphorylase (PNP).[6] This inhibition leads to an accumulation of deoxyguanosine triphosphate (dGTP), which causes an imbalance in the deoxynucleoside triphosphate pool, resulting in DNA damage.[6] This triggers both p53-dependent and p53-independent apoptotic pathways. The p53-dependent pathway involves the stabilization and phosphorylation of p53 at Ser15, leading to the activation of p21.[6] The p53-independent pathway involves the activation of caspase-8, downregulation of Mcl-1, conformational changes in Bax and Bak, and the induction of p73 and BIM.[7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for the cytotoxic effects of Cladribine, Fludarabine, and Forodesine in various cancer cell lines.
| Purine Riboside | Cell Line | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |
| Fludarabine | RPMI 8226 (Multiple Myeloma) | Proliferation | 1.54 µg/mL | Not Specified | [10] |
| Fludarabine | MM.1S (Multiple Myeloma) | Proliferation | 13.48 µg/mL | Not Specified | [10] |
| Fludarabine | MM.1R (Multiple Myeloma) | Proliferation | 33.79 µg/mL | Not Specified | [10] |
| Fludarabine | U266 (Multiple Myeloma) | Proliferation | 222.2 µg/mL | Not Specified | [10] |
| Forodesine (with 10-20 µM dGuo) | CLL Primary Cells | Apoptosis | 2 µM | 24-48 hours | [7] |
Experimental Protocols
Detailed methodologies for key experiments to assess purine riboside-induced cytotoxicity are provided below.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Purine riboside stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the purine riboside in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the purine riboside. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.[11]
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis in your target cells by treating them with the desired concentration of purine riboside for the appropriate duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.[12]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 1 µL of PI to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
After the incubation period, add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cells
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Induce apoptosis in cells with the purine riboside of interest.
-
Collect the cells and wash them with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[15]
-
Centrifuge the lysate at high speed to pellet the cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein from each sample to separate wells.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm using a microplate reader.[15]
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways, such as p53, cleaved PARP, caspases, and Bcl-2 family members.
Materials:
-
Treated and untreated cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the proteins of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying purine riboside-induced cytotoxicity.
Caption: Cladribine-induced apoptotic signaling pathways.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 6. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Forodesine has high antitumor activity in chronic lymphocytic leukemia and activates p53-independent mitochondrial apoptosis by induction of p73 and BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effects of Forodesine in Murine and Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. scispace.com [scispace.com]
- 13. kumc.edu [kumc.edu]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IT [thermofisher.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application of Purine Analogs in Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogs are a class of antimetabolites that structurally mimic endogenous purine nucleosides, such as adenine and guanine.[1] These compounds have been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of hematological malignancies.[2] By interfering with essential cellular processes like DNA and RNA synthesis, purine analogs effectively halt the proliferation of rapidly dividing cancer cells. This document provides detailed application notes on the mechanism of action, clinical applications, and resistance mechanisms of key purine analogs, along with standardized protocols for their preclinical evaluation.
Mechanism of Action
The therapeutic efficacy of purine analogs hinges on their intracellular conversion to active nucleotide analogs.[2] These fraudulent nucleotides then exert their cytotoxic effects through multiple mechanisms:
-
Inhibition of DNA Synthesis: The triphosphate forms of purine analogs compete with their natural counterparts (dATP and dGTP) for incorporation into newly synthesizing DNA strands by DNA polymerases.[2][3] Once incorporated, they can terminate chain elongation or create unstable DNA, leading to strand breaks.[3]
-
Inhibition of DNA Repair: Purine analogs can also impede the cellular machinery responsible for DNA repair, exacerbating DNA damage and promoting apoptosis.
-
Induction of Apoptosis: The accumulation of DNA damage and cellular stress triggers programmed cell death, or apoptosis, a key mechanism by which purine analogs eliminate cancer cells.[4]
Key Purine Analogs and Their Specific Mechanisms:
-
6-Mercaptopurine (6-MP): A derivative of hypoxanthine, 6-MP is metabolized to thioinosine monophosphate (TIMP).[3] TIMP inhibits several enzymes involved in de novo purine synthesis, thereby depleting the pool of normal purine nucleotides available for DNA and RNA synthesis.[3]
-
Fludarabine (F-ara-A): This fluorinated arabinoside analog is converted to its active triphosphate form, F-ara-ATP. F-ara-ATP inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, leading to the termination of DNA chain elongation.[2]
-
Cladribine (2-CdA): A chlorinated deoxyadenosine analog, cladribine is resistant to deamination by adenosine deaminase.[2] Its active triphosphate form, 2-CdATP, is incorporated into DNA, causing strand breaks and apoptosis.[3] It is particularly effective in lymphoid cells due to their high levels of deoxycytidine kinase (dCK) and low levels of 5'-nucleotidase.[2]
-
Clofarabine: A second-generation purine nucleoside analog, clofarabine combines features of cladribine and fludarabine. It is converted to its triphosphate form, which inhibits ribonucleotide reductase and DNA polymerase, leading to the depletion of the intracellular deoxynucleotide pool and incorporation into DNA.
-
Thioguanine (6-TG): Similar to 6-MP, thioguanine is converted to thioguanosine monophosphate, which is then further phosphorylated. The triphosphate form is incorporated into both DNA and RNA, disrupting their function.
Data Presentation
In Vitro Cytotoxicity of Purine Analogs
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various purine analogs in different cancer cell lines.
| Purine Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Cladribine | U266 (Multiple Myeloma) | 2.43 | [2] |
| RPMI8226 (Multiple Myeloma) | 0.75 | [2] | |
| MM1.S (Multiple Myeloma) | 0.18 | [2] | |
| 501Mel (Melanoma) | 2.9 | [5] | |
| 1205Lu (Melanoma) | 2 | [5] | |
| M249R (Melanoma) | 6.3 | [5] | |
| Fludarabine | BL2 (B-cell lymphoma) | 0.36 | [6] |
| Dana (B-cell lymphoma) | 0.34 | [6] | |
| Mercaptopurine | HepG2 (Hepatocellular Carcinoma) | 16.7 | [7] |
| HCT116 (Colorectal Carcinoma) | 16.1 | [7] | |
| MCF-7 (Breast Carcinoma) | 21.5 | [7] | |
| Clofarabine | HEL-NS (Erythroleukemia) | 95.0 (48h) | [8] |
| HEL-p53R2KD (Erythroleukemia) | 95.01 (48h) | [8] | |
| Thioguanine | 3D7 (P. falciparum) | 15.7 | [9] |
| Dd2 (P. falciparum) | 18.6 | [9] |
Clinical Efficacy of Purine Analogs in Hematological Malignancies
The clinical utility of purine analogs is most prominent in the treatment of various leukemias and lymphomas. The following table summarizes the response rates observed in clinical trials.
| Purine Analog/Regimen | Disease | Overall Response Rate (ORR) | Complete Remission (CR) | Reference | | :--- | :--- | :--- | :--- | | Cladribine | Hairy Cell Leukemia (HCL) | 97% | 78% |[10][11] | | Cladribine (second-line) | Hairy Cell Leukemia (HCL) | 83% | - |[10] | | Clofarabine + Low-Dose Cytarabine (LDAC) | Acute Myeloid Leukemia (AML) (Older Patients) | 68% | 60% |[11] | | Clofarabine (monotherapy) | Acute Myeloid Leukemia (AML) (Older Patients) | 38% | 22% |[12] | | Clofarabine + Cytarabine + Mitoxantrone (CLAM) | Refractory/Relapsed Acute Myeloid Leukemia (AML) | 90.4% | 69.2% |[5] | | Fludarabine-based regimens (second-line) | Refractory/Relapsed Acute Myeloid Leukemia (AML) | 40-60% | - |[13] | | Fludarabine + Cytarabine | Relapsed Acute Myeloid Leukemia (AML) | - | 39% |[14] |
Pharmacokinetic Parameters of Key Purine Analogs
Understanding the pharmacokinetic properties of purine analogs is crucial for optimizing dosing and minimizing toxicity.
| Parameter | Fludarabine | Cladribine | Mercaptopurine |
| Bioavailability (Oral) | ~55% | ~40% | 5-37% (highly variable) |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | ~0.5 hours (fasted) | ~2.2 hours |
| Plasma Protein Binding | ~19-29% | 20% | ~19% |
| Terminal Half-life | ~20 hours | ~24 hours | 60-120 minutes (parent drug) |
| Metabolism | Dephosphorylated to F-ara-A, then intracellularly phosphorylated. | Intracellularly phosphorylated. | Metabolized by xanthine oxidase and TPMT. |
| Excretion | ~40% renal clearance of F-ara-A. | Renal | Urine (as parent drug and metabolites). |
References: Fludarabine[15][16], Cladribine[17][18], Mercaptopurine[1][19][20][21]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of purine analogs on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Purine analog stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the purine analog in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted purine analog or control medium to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating with the desired concentration of the purine analog for a specified time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the purine analog for the desired time.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
Mechanisms of Resistance
The development of resistance to purine analogs is a significant clinical challenge. Several mechanisms can contribute to reduced drug efficacy:
-
Decreased Drug Transport: Reduced expression or function of nucleoside transporters can limit the uptake of purine analogs into cancer cells.
-
Deficient Drug Activation: Mutations or decreased expression of activating enzymes, such as deoxycytidine kinase (dCK), can prevent the conversion of the prodrug to its active triphosphate form.[4][10] This is a common mechanism of resistance to cladribine and fludarabine.[4][10]
-
Increased Drug Inactivation: Elevated levels of dephosphorylating enzymes, such as 5'-nucleotidases, can inactivate the monophosphate form of the purine analog.[10]
-
Alterations in Drug Targets: Changes in the structure or expression of target enzymes like DNA polymerase or ribonucleotide reductase can reduce their sensitivity to the active drug metabolites.[4]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by purine analogs.
-
Defects in Apoptotic Pathways: Alterations in proteins that regulate apoptosis, such as p53, can render cells resistant to the cytotoxic effects of these drugs.
Conclusion
Purine analogs remain a vital component of anticancer therapy, particularly for hematological malignancies. A thorough understanding of their mechanisms of action, clinical applications, and potential for resistance is essential for their effective use and for the development of novel therapeutic strategies. The protocols provided here offer a standardized approach for the preclinical evaluation of purine analogs, facilitating the comparison of data across different studies and aiding in the identification of new and more effective agents.
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Transposon Mutagenesis Reveals Fludarabine Resistance Mechanisms in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and biochemical mechanisms of fludarabine and cladribine resistance in a human promyelocytic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clofarabine, cytarabine, and mitoxantrone in refractory/relapsed acute myeloid leukemia: High response rates and effective bridge to allogeneic hematopoietic stem cell transplantation [asianmyeloidworkinggroup.com]
- 6. Population pharmacokinetics of fludarabine in patients with aplastic anemia and Fanconi anemia undergoing allogeneic hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Final Results of a Phase II Trial of Clofarabine and Low-Dose Cytarabine Alternating with Decitabine in Older Patients with Newly Diagnosed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clofarabine doubles the response rate in older patients with acute myeloid leukemia but does not improve survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fludarabine-based salvage therapy for refractory/relapsed acute leukemias: A single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. fda.gov [fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. sterimaxinc.com [sterimaxinc.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Purine Riboside Triphosphate Concentration for Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing purine riboside triphosphate concentrations in cytotoxicity studies.
Troubleshooting Guide
This guide addresses common issues encountered during cytotoxicity experiments involving purine analogs.
| Issue | Potential Cause | Recommended Solution |
| Low Cytotoxicity Observed | Insufficient Drug Concentration: The concentration of the purine riboside analog may be too low to induce a significant cytotoxic effect. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective range and the IC50 value. |
| Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to the purine analog.[1] | Consider using a different cell line known to be sensitive to purine analogs or investigate the mechanisms of resistance in the current cell line. | |
| Incorrect Incubation Time: The duration of drug exposure may be too short for the cytotoxic effects to manifest. | Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72 hours).[2] | |
| Drug Inactivation: The purine analog may be unstable or metabolized into an inactive form under the experimental conditions. | Review the stability of the compound in your culture medium. Consider using freshly prepared solutions for each experiment. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells can lead to significant variations in results. | Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for more consistent dispensing. |
| Pipetting Errors: Inaccurate pipetting of the drug or reagents can introduce variability. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can affect cell growth and drug concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[3] | |
| Inconsistent IC50 Values | Different Experimental Conditions: Variations in cell passage number, confluency, or media composition between experiments can alter cellular response to the drug. | Standardize all experimental parameters, including cell culture conditions and reagent preparation. |
| Data Analysis Method: The method used to calculate the IC50 can influence the result. | Use a consistent and appropriate non-linear regression model to fit the dose-response curve and calculate the IC50.[4] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of cytotoxicity for purine riboside triphosphates?
Purine riboside analogs exert their cytotoxic effects through several mechanisms after being metabolized to their triphosphate forms. These mechanisms include:
-
Inhibition of DNA and RNA Synthesis: The triphosphate analogs can act as competitive inhibitors of DNA and RNA polymerases, thereby halting nucleic acid replication and transcription.[5][6]
-
Incorporation into DNA and RNA: Some analogs can be incorporated into growing DNA and RNA chains, leading to chain termination, DNA damage, and induction of apoptosis.[5][7]
-
Inhibition of Key Enzymes in Purine Metabolism: Purine analogs can inhibit enzymes crucial for de novo purine biosynthesis, leading to a depletion of the natural purine nucleotide pool necessary for cell proliferation.[8]
-
ATP Depletion: Some purine ribosides can lead to a significant depletion of intracellular ATP, disrupting cellular energy metabolism and leading to cell death.[9][10]
2. How do I determine the optimal concentration range for my purine riboside analog?
The optimal concentration range is typically determined by performing a dose-response study. A common starting point is to use a wide range of concentrations (e.g., from nanomolar to micromolar) in a preliminary experiment. Based on the results, a narrower range of concentrations can be selected for subsequent experiments to accurately determine the half-maximal inhibitory concentration (IC50).
3. What are the critical controls to include in a cytotoxicity assay for purine analogs?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the purine analog (e.g., DMSO) at the highest concentration used in the experiment. This controls for any cytotoxic effects of the solvent itself.
-
Untreated Control: Cells cultured in medium alone, representing 100% cell viability.
-
Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.
-
Media Blank: Wells containing only culture medium without cells to measure the background absorbance or fluorescence.[11]
4. Can the accumulation of this compound be directly measured?
Yes, the intracellular concentration of purine riboside triphosphates can be measured using techniques like high-performance liquid chromatography (HPLC). This can provide valuable information on the metabolic activation of the purine analog and its correlation with the observed cytotoxicity. One study noted that the formation of purine-riboside triphosphate exceeded 4-fold the physiological concentration of ATP in the cell.[9]
Experimental Protocols
Protocol for Determining the IC50 of a Purine Riboside Analog using an MTT Assay
This protocol outlines the steps for assessing the cytotoxicity of a purine riboside analog and determining its IC50 value.
1. Materials:
-
Adherent cancer cell line of choice
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Purine riboside analog
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[3]
3. Drug Treatment:
-
Prepare a stock solution of the purine riboside analog in the appropriate vehicle.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
4. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.[3]
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Visualizations
Caption: Purine metabolism pathways and points of intervention for purine riboside analogs leading to cytotoxicity.
Caption: Experimental workflow for determining the IC50 of a purine riboside analog using an MTT assay.
Caption: A logical troubleshooting workflow for common issues in cytotoxicity assays.
References
- 1. Dysregulation of purine nucleotide biosynthesis pathways modulates cisplatin cytotoxicity in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of purine riboside on nucleic acid synthesis in ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemotherapy - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy [frontiersin.org]
- 9. ATP depletion, this compound accumulation and rat thymocyte death induced by purine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Purine Riboside Triphosphates in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of purine riboside triphosphates (e.g., ATP, GTP) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and integrity of your reagents for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of purine riboside triphosphates in solution?
A1: The primary factors leading to the degradation of purine riboside triphosphates such as ATP and GTP are:
-
pH: Solutions that are too acidic or alkaline can accelerate hydrolysis of the phosphate bonds. ATP is most stable in a pH range of 6.8 to 7.4.[1] dNTPs, in general, show optimal stability in a slightly alkaline environment, around pH 8.3 to 10.
-
Temperature: Higher temperatures significantly increase the rate of hydrolysis. For long-term storage, temperatures of -20°C or -80°C are recommended.
-
Divalent Metal Cations: While magnesium (Mg²⁺) is essential for the biological activity of many enzymes that use purine triphosphates and can stabilize the molecule, other divalent cations can catalyze hydrolysis. The presence of ions like Ca²⁺, Mn²⁺, and Zn²⁺ can impact stability.
-
Enzymatic Degradation: Contamination with nucleases (e.g., phosphatases, ATPases) can rapidly degrade purine triphosphates. These enzymes are ubiquitous and can be introduced from various sources in the lab.
Q2: What are the visible signs or indicators of purine riboside triphosphate degradation?
A2: While visual inspection is often not sufficient, degradation can be suspected if you observe:
-
A decrease in the performance of enzymatic reactions that require the purine triphosphate as a substrate (e.g., PCR, in vitro transcription).
-
Inconsistent or failed experimental results.
-
Direct measurement using techniques like HPLC or mass spectrometry can confirm the presence of degradation products such as ADP, GDP, AMP, or GMP.
Q3: How should I properly store my this compound stock solutions?
A3: For optimal stability, stock solutions should be:
-
Buffered: Prepare solutions in a nuclease-free buffer, such as Tris-HCl, at a pH between 7.0 and 8.0.
-
Aliquoted: Dispense into small, single-use aliquots to avoid multiple freeze-thaw cycles.[2]
-
Frozen: For long-term storage (months to a year), store at -20°C or ideally at -80°C.[2][3][4] For short-term storage (a few days to a week), 4°C is acceptable, though freezing is preferred for longer durations.[3][5]
Q4: Can I use water to dissolve my this compound powder?
A4: While soluble in water, it is highly recommended to use a nuclease-free buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) to maintain a stable pH.[6] Dissolving in unbuffered water can lead to a drop in pH, accelerating hydrolysis.
Q5: What is the role of Mg²⁺ in solutions of purine riboside triphosphates?
A5: Magnesium ions (Mg²⁺) form a complex with the triphosphate chain, which is the biologically active form for many enzymes. This complexation also helps to stabilize the negative charges on the phosphate groups, which can contribute to the overall stability of the molecule in solution.[1] However, excess free Mg²⁺ can sometimes be inhibitory to certain enzymes.[4]
Troubleshooting Guides
Issue 1: Poor or no yield in enzymatic reactions (e.g., PCR, in vitro transcription).
| Possible Cause | Troubleshooting Step |
| Degraded NTPs | Prepare fresh NTP solutions from a new powder stock following the recommended protocol. |
| Verify the pH of your NTP stock solution; it should be between 7.0 and 8.0. | |
| Avoid multiple freeze-thaw cycles of your NTP stock by using single-use aliquots. | |
| Incorrect NTP Concentration | Re-measure the concentration of your NTP stock solution using a spectrophotometer. |
| Nuclease Contamination | Use certified nuclease-free water, pipette tips, and tubes for all solutions.[1] |
| Treat your workspace with an RNase decontamination solution. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable NTP quality | Ensure you are using aliquots from the same freshly prepared and properly stored stock solution for a series of related experiments. |
| If using a commercial NTP solution, check the expiration date and storage conditions. | |
| Freeze-thaw cycles | Prepare new single-use aliquots from a concentrated stock that has undergone minimal freeze-thaw cycles. |
| pH drift | Periodically check the pH of your stock and working solutions, especially if they are not well-buffered. |
Quantitative Data on Stability
The stability of purine riboside triphosphates is highly dependent on temperature and pH. The following tables summarize available data on the half-life of ATP under different conditions. Data for GTP is less commonly reported but is expected to show similar trends.
Table 1: Half-life of ATP at Various Temperatures in Deionized Water and Saltwater [6]
| Temperature | Half-life in Deionized Water (pH ~4) | Half-life in Saltwater (pH ~4) |
| 22-25°C | 54 days | 183 days |
| 50-55°C | 0.5 days | Not specified |
Table 2: Stability of dNTPs at High Temperature
| Temperature | Compound | Half-life | Conditions | Reference |
| 95°C | ATP analog | ~1.1 hours | pH ~5 | [7] |
Note: The stability of purine triphosphates is significantly higher at neutral to slightly alkaline pH and when stored frozen. Neutral ATP solutions stored frozen are stable for at least one year.[5]
Experimental Protocols
Protocol for Preparation of a Stable 100 mM this compound Stock Solution
This protocol is adapted from a standard procedure for preparing ribonucleotide solutions.[8]
Materials:
-
This compound powder (e.g., ATP sodium salt, GTP sodium salt)
-
Nuclease-free water
-
1 M Tris-HCl, pH 8.0 (nuclease-free)
-
0.5 M NaOH (nuclease-free)
-
pH indicator strips (or a calibrated pH meter with a microprobe)
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Calculate Required Mass: Determine the mass of the purine triphosphate powder needed to achieve a final concentration of 100 mM in your desired final volume. Account for the molecular weight of the specific salt form you are using (e.g., disodium, trisodium salt).
-
Initial Dissolution: In a nuclease-free tube, dissolve the weighed powder in a volume of nuclease-free water that is approximately 80% of your final desired volume. Keep the solution on ice.
-
pH Adjustment:
-
Carefully measure the initial pH of the solution using a pH strip or a microprobe. The initial pH will likely be acidic.
-
Add small increments (1-2 µL) of 0.5 M NaOH to the solution.
-
Vortex briefly and measure the pH after each addition.
-
Continue this process until the pH is in the range of 7.0 - 7.5. Be cautious not to overshoot the target pH.
-
-
Final Volume Adjustment: Once the desired pH is reached, add nuclease-free water to bring the solution to the final calculated volume.
-
Concentration Verification (Optional but Recommended): Measure the absorbance of a diluted sample at 259 nm (for ATP) or 253 nm (for GTP) to confirm the concentration. The molar extinction coefficient for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹, and for GTP at pH 7.0 is 13,700 M⁻¹cm⁻¹.
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, nuclease-free microcentrifuge tubes.
-
Label the tubes clearly with the contents, concentration, and date of preparation.
-
Store the aliquots at -20°C for frequent use or at -80°C for long-term storage.
-
Visualizations
Caption: General degradation pathway of purine riboside triphosphates.
Caption: Experimental workflow for preparing a stable solution.
Caption: Troubleshooting logic for degradation issues.
References
- 1. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. What are the storage conditions for protein purification BUFFER - Opentrons中国官网 [en.opentrons.com.cn]
- 4. genextgenomics.com [genextgenomics.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. rNTPs Stock Preparation / IVT Standard Reaction [protocols.io]
Technical Support Center: Overcoming Resistance to Purine Analog Drugs in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating and overcoming resistance to purine analog drugs in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to purine analogs?
Cancer cells can develop resistance to purine analogs through several key mechanisms:
-
Impaired Drug Transport: Reduced expression or mutations in nucleoside transporters, such as human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs), can limit the uptake of the drug into the cell.
-
Defective Drug Metabolism: Purine analogs are prodrugs that require intracellular phosphorylation to become active cytotoxic agents. A deficiency in activating enzymes, most notably deoxycytidine kinase (dCK), is a common cause of resistance. Conversely, increased activity of deactivating enzymes, such as 5'-nucleotidases (5'-NT), can lead to drug inactivation.
-
Alterations in Drug Targets: Mutations in the target enzymes, such as DNA polymerases, can render them less susceptible to the inhibitory effects of the activated purine analog triphosphates.
-
Enhanced DNA Repair: Increased capacity of the cell's DNA repair machinery, particularly the mismatch repair (MMR) and nucleotide excision repair (NER) pathways, can remove the drug-induced DNA lesions, thus mitigating the cytotoxic effect.
-
Dysregulated Apoptotic Pathways: Defects in the apoptotic signaling cascade, such as mutations in p53 or overexpression of anti-apoptotic proteins like Bcl-2, can prevent the cell from undergoing programmed cell death in response to drug-induced DNA damage.
Q2: My cancer cell line shows increasing resistance to fludarabine. What is the first step to investigate the mechanism of resistance?
A recommended first step is to assess the expression and activity of deoxycytidine kinase (dCK), the primary activating enzyme for fludarabine. A significant decrease in dCK levels or function is a frequent cause of resistance.
Troubleshooting Guides
Issue 1: Decreased sensitivity to a purine analog in my cell line.
Possible Cause 1: Reduced Drug Uptake
-
Troubleshooting Step: Measure the expression levels of relevant nucleoside transporters (e.g., hENT1) using qPCR or Western blotting.
-
Experiment: Perform a radiolabeled nucleoside uptake assay to functionally assess transporter activity.
Possible Cause 2: Impaired Drug Activation
-
Troubleshooting Step: Analyze the expression of deoxycytidine kinase (dCK) at both the mRNA (qPCR) and protein (Western blot) levels.
-
Experiment: Conduct a dCK enzyme activity assay using a cell lysate to directly measure its phosphorylating capacity.
Possible Cause 3: Enhanced DNA Repair
-
Troubleshooting Step: Evaluate the expression of key proteins in DNA repair pathways (e.g., MSH2, MLH1 for mismatch repair) via Western blotting.
-
Experiment: Use a comet assay to assess the level of DNA damage and subsequent repair following drug treatment.
Workflow for Investigating Purine Analog Resistance
Caption: Workflow for diagnosing and addressing purine analog resistance.
Experimental Protocols
Protocol 1: Deoxycytidine Kinase (dCK) Activity Assay
This assay measures the ability of a cell lysate to phosphorylate a radiolabeled substrate, providing a direct measure of dCK enzymatic activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification kit (e.g., BCA assay)
-
Reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM ATP, 2 mM DTT)
-
[³H]-deoxycytidine (substrate)
-
DE-81 ion-exchange filter paper
-
Scintillation fluid and counter
Methodology:
-
Prepare Cell Lysate: Harvest cells and lyse them on ice using lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Quantify Protein: Determine the total protein concentration of the lysate.
-
Set up Reaction: In a microcentrifuge tube, combine 50 µg of cell lysate with the reaction buffer and [³H]-deoxycytidine.
-
Incubate: Incubate the reaction at 37°C for 30-60 minutes.
-
Stop Reaction & Spot: Stop the reaction by adding cold EDTA. Spot an aliquot of the reaction mixture onto a DE-81 filter paper.
-
Wash Filters: Wash the filters multiple times with ammonium formate to remove unincorporated [³H]-deoxycytidine.
-
Measure Radioactivity: Place the dried filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate Activity: Express the dCK activity as pmol of phosphorylated substrate per mg of protein per minute.
Data Presentation
Table 1: Example IC50 Values for Purine Analogs in Sensitive vs. Resistant Cell Lines
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Primary Resistance Mechanism |
| CCRF-CEM (Leukemia) | Fludarabine | 10 nM | > 1 µM | >100x | dCK Deficiency |
| MOLT-4 (Leukemia) | Cladribine | 5 nM | 250 nM | 50x | Reduced hENT1 Expression |
| HCT116 (Colon Cancer) | 6-Mercaptopurine | 2 µM | 50 µM | 25x | Mismatch Repair Deficient |
Signaling Pathways
Purine Analog Activation and Cytotoxicity Pathway
The following diagram illustrates the critical steps for purine analog activation and the downstream induction of apoptosis. Resistance can emerge from defects at multiple points in this pathway.
Caption: Activation pathway of purine analogs and induction of apoptosis.
Technical Support Center: In Vitro Purine Riboside Triphosphate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and quality of in vitro purine riboside triphosphate (ATP and GTP) synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is lower than expected. What are the common causes?
Low yield in enzymatic purine NTP synthesis can stem from several factors throughout the reaction cascade, from substrate quality to enzyme activity and reaction conditions.
Common Causes for Low Yield:
-
Suboptimal Enzyme Concentrations: The kinases responsible for the sequential phosphorylation of the nucleoside may not be present in optimal ratios, creating bottlenecks in the pathway.[1][2]
-
Depletion of Phosphate Donor: The primary phosphate donor, typically ATP, can be depleted, halting the phosphorylation cascade. An inefficient ATP regeneration system can significantly limit the overall yield.[1][2]
-
Substrate or Product Inhibition: High concentrations of the initial substrate (nucleoside) or the final product (NTP) can inhibit the activity of the kinases. Similarly, the accumulation of byproducts like ADP can inhibit the forward reaction.[2][3][4]
-
Suboptimal Reaction Buffer Conditions: The pH, temperature, and ionic strength of the reaction buffer can significantly impact enzyme activity. The concentration of magnesium ions (Mg2+) is particularly critical, as it affects both enzyme kinetics and the stability of NTPs.[5][6]
-
Degradation of Product: The synthesized NTPs can be degraded by contaminating phosphatases or due to suboptimal pH and temperature conditions over long reaction times.[1]
-
Poor Quality of Starting Materials: Impurities in the initial purine riboside substrate can inhibit the enzymes in the synthesis cascade.
Q2: I'm observing a significant amount of nucleoside diphosphate (NDP) and monophosphate (NMP) byproducts. How can I increase the conversion to triphosphate?
The accumulation of NMP and NDP intermediates is a common issue, indicating an inefficiency in the later stages of the phosphorylation cascade.
Strategies to Maximize Triphosphate Conversion:
-
Optimize Enzyme Ratios: Ensure that the nucleoside monophosphate (NMP) kinase and nucleoside diphosphate (NDP) kinase are present in sufficient concentrations to drive the reaction towards the triphosphate form.[1][3]
-
Implement an Efficient ATP Regeneration System: An ATP regeneration system is crucial for maintaining a high concentration of the phosphate donor, which drives the conversion of NDPs to NTPs. Common systems include the use of acetate kinase with acetyl phosphate or pyruvate kinase with phosphoenolpyruvate.[1][2] This system recycles the ADP generated during the first two phosphorylation steps back to ATP.
-
Fed-Batch Strategy: Instead of adding all substrates at the beginning, a fed-batch approach where nucleoside triphosphates (NTPs) are added stepwise can maintain optimal concentrations and prevent the accumulation of inhibitory intermediates.[6]
-
Purification Method: While not a solution to the synthesis problem itself, effective purification methods like HPLC are essential for separating the desired NTP from NDP and NMP contaminants.[7]
Q3: What are the key parameters to consider when setting up the reaction buffer?
The reaction buffer provides the optimal environment for all enzymes in the cascade to function efficiently.
Key Buffer Components and Parameters:
| Parameter | Recommended Range/Consideration | Rationale |
| pH | 7.5 - 8.0 | Most kinases involved in NTP synthesis have optimal activity in this slightly alkaline range.[7][8] |
| Temperature | 37 - 39 °C | This temperature range is generally optimal for the enzymatic activity of commonly used kinases.[6][8] |
| Magnesium Ions (Mg2+) | 5 mM - 15 mM | Mg2+ is a critical cofactor for kinases and forms a complex with ATP, which is the true substrate for these enzymes. The optimal concentration is often proportional to the total NTP concentration.[6][8] |
| Dithiothreitol (DTT) | 1 - 5 mM | DTT is a reducing agent that helps maintain the stability and activity of enzymes by preventing the oxidation of cysteine residues.[6] |
| Spermidine | 1 - 2 mM | Spermidine can enhance the activity of some kinases and improve the overall yield.[6] |
Experimental Protocols
General Protocol for Enzymatic Synthesis of Purine Riboside Triphosphates
This protocol describes a one-pot enzymatic cascade for the synthesis of ATP or GTP from their corresponding nucleosides (adenosine or guanosine).
1. Reaction Components:
| Component | Stock Concentration | Final Concentration |
| Purine Riboside (Adenosine or Guanosine) | 100 mM | 10 mM |
| ATP (as initial phosphate donor) | 100 mM | 1-2 mM |
| Acetyl Phosphate (for ATP regeneration) | 500 mM | 20-40 mM |
| Tris-HCl Buffer (pH 7.6) | 1 M | 50 mM |
| MgCl2 | 1 M | 10-15 mM |
| DTT | 1 M | 2 mM |
| Nucleoside Kinase | 10 U/µL | 0.1 U/µL |
| NMP Kinase (e.g., Adenylate Kinase) | 10 U/µL | 0.1 U/µL |
| NDP Kinase | 10 U/µL | 0.1 U/µL |
| Acetate Kinase (for ATP regeneration) | 20 U/µL | 0.2 U/µL |
| Nuclease-free Water | - | To final volume |
2. Reaction Setup:
-
In a sterile, nuclease-free microcentrifuge tube, combine the Tris-HCl buffer, MgCl2, DTT, purine riboside, ATP, and acetyl phosphate.
-
Add nuclease-free water to bring the reaction mixture to near the final volume.
-
Add the required units of nucleoside kinase, NMP kinase, NDP kinase, and acetate kinase.
-
Gently mix the components by pipetting.
-
Incubate the reaction at 37°C for 2-4 hours.
3. Monitoring and Purification:
-
The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC).[7]
-
Upon completion, the reaction mixture can be purified using anion-exchange chromatography or reverse-phase HPLC to separate the synthesized NTP from the enzymes, unreacted substrates, and byproduct nucleotides (ADP, AMP).[7][9]
Visual Guides
Caption: Enzymatic cascade for this compound synthesis with an integrated ATP regeneration system.
Caption: A logical workflow for troubleshooting low yields in in vitro NTP synthesis experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20240209406A1 - Enzymatic synthesis of ntp and nqp - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maximizing-the-mrna-productivity-for-in-vitro-transcription-by-optimization-of-fed-batch-strategy - Ask this paper | Bohrium [bohrium.com]
- 7. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dupont.com [dupont.com]
Stability of purine riboside triphosphate at different pH and temperatures
This technical support center provides guidance on the stability of purine riboside triphosphates, such as Adenosine 5'-triphosphate (ATP) and Guanosine 5'-triphosphate (GTP), under various experimental conditions. Below you will find frequently asked questions, troubleshooting advice, quantitative stability data, and detailed experimental protocols to ensure the integrity of your nucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for aqueous solutions of ATP and GTP?
A1: For long-term storage, ATP and GTP solutions should be prepared in a buffer at a slightly alkaline pH (around 7.4), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or, ideally, -80°C. Neutral ATP solutions stored frozen are reported to be stable for at least one year[1]. GTP is known to be less stable; it is recommended to prepare solutions immediately before use. If a GTP stock solution is necessary, it should be stored in aliquots at -20°C and used within 3-6 months.
Q2: How do pH and temperature fundamentally affect the stability of ATP and GTP?
A2: Both pH and temperature are critical factors. ATP is most stable in a narrow pH range of 6.8 to 7.4[2]. Outside this range, particularly in acidic conditions (pH < 6.8) or strongly alkaline conditions, the rate of hydrolysis to ADP and subsequently AMP increases significantly. Elevated temperatures dramatically accelerate this hydrolysis. For instance, at 120°C, the half-life of ATP is reduced to just a few minutes[3]. GTP is also susceptible to degradation under similar conditions, and is generally considered to be the less stable of the two nucleotides.
Q3: What are the primary degradation products of ATP and GTP?
A3: The primary degradation pathway for both ATP and GTP is the sequential hydrolysis of the phosphoanhydride bonds.
-
ATP first hydrolyzes to Adenosine 5'-diphosphate (ADP) and inorganic phosphate (Pi). Further hydrolysis of ADP yields Adenosine 5'-monophosphate (AMP) and another Pi.
-
GTP follows a similar pathway, hydrolyzing to Guanosine 5'-diphosphate (GDP) and Pi, followed by the hydrolysis of GDP to Guanosine 5'-monophosphate (GMP) and Pi.
Q4: Can divalent metal ions affect the stability of purine riboside triphosphates?
A4: Yes. Divalent cations like magnesium (Mg²⁺) can influence stability. Mg²⁺ binds to the negatively charged phosphate groups, and this chelation can affect the rate of hydrolysis. While Mg²⁺ is essential for the enzymatic activity of many ATP- and GTP-dependent enzymes, its presence can impact the non-enzymatic stability of the nucleotide.
Troubleshooting Guide
Issue: My enzyme assay that requires ATP/GTP is showing lower than expected activity or has failed completely.
-
Possible Cause 1: Nucleotide Degradation. Your ATP or GTP stock solution may have degraded due to improper storage, multiple freeze-thaw cycles, or prolonged incubation at non-optimal pH or high temperatures. GTP is particularly labile.
-
Solution: Prepare a fresh stock solution of ATP or GTP from a solid, high-purity source. Before use in a critical experiment, verify the concentration and purity of your stock solution using UV spectrophotometry and/or HPLC analysis (see protocol below).
-
-
Possible Cause 2: Incorrect pH of the Final Reaction Buffer. If your final reaction buffer is acidic or strongly alkaline, it could be rapidly degrading the nucleotide.
-
Solution: Measure the pH of your complete reaction mixture. Ensure it falls within the optimal stability range for the nucleotide (ideally pH 6.8-7.4). Adjust the buffering components as necessary.
-
Issue: I observe unexpected peaks during HPLC analysis of my nucleotide sample.
-
Possible Cause: Sample Degradation. The additional peaks are likely the hydrolysis products: ADP/GDP and AMP/GMP.
-
Solution: Compare the retention times of the unexpected peaks with commercially available standards for ADP, AMP, GDP, and GMP. This will confirm the identity of the degradation products. Quantifying these peaks can provide a measure of the integrity of your stock solution.
-
Quantitative Stability Data
The stability of purine riboside triphosphates is highly dependent on the specific conditions. The following tables summarize available quantitative data on the hydrolysis of ATP and GTP.
Table 1: Stability of ATP in Aqueous Solution
| Temperature (°C) | pH | Half-life | Reference |
| 22-25 | Deionized Water | 54 days | [4] |
| 22-25 | Saltwater | 183 days | [4] |
| 50-55 | Deionized Water | 0.5 days | [4] |
| 80 | 7 | ~1.5 hours (calculated from rate constant) | [3] |
| 100 | 7 | ~12 minutes (calculated from rate constant) | [3] |
| 120 | 3 | ~2.7 minutes (calculated from rate constant) | [3] |
| 120 | 7 | ~4 minutes (calculated from rate constant) | [3] |
Table 2: Stability of GTP in Aqueous Solution
| Temperature (°C) | Conditions | Decomposition | Time Period |
| 37 | Not specified | 2% | 4 days |
| -20 | Not specified | at least 2% | 6 months |
| -20 | Not specified | at least 4% | 1 year |
Note: Data for GTP is less systematically available in the literature compared to ATP.
Diagrams
Caption: Stepwise hydrolysis pathway of ATP to its degradation products.
Caption: Experimental workflow for assessing nucleotide stability via HPLC.
Experimental Protocols
Protocol: Assessing ATP/GTP Stability by Reverse-Phase HPLC
This protocol outlines a method to quantify the degradation of ATP or GTP into their respective di- and monophosphate forms over time.
1. Materials and Reagents
-
ATP and/or GTP, high purity solid
-
ADP, AMP, GDP, GMP standards
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Perchloric acid (HClO₄)
-
Potassium hydroxide (KOH)
-
HPLC-grade water
-
HPLC-grade acetonitrile (optional, for some methods)
-
0.22 µm syringe filters
2. Preparation of Solutions
-
Mobile Phase (e.g., 50 mM Potassium Phosphate, pH 6.8): Prepare a solution containing 50 mM KH₂PO₄ and adjust the pH to 6.8 with KOH. Filter through a 0.45 µm filter and degas before use.
-
Nucleotide Stock Solution (10 mM): Accurately weigh the required amount of ATP or GTP solid and dissolve in a buffer of choice (e.g., 10 mM Tris-HCl, pH 7.4) to create a 10 mM stock. Determine the precise concentration by measuring absorbance at 259 nm (for ATP) or 253 nm (for GTP).
-
Standard Solutions: Prepare a series of standard solutions containing known concentrations of ATP, ADP, and AMP (or GTP, GDP, GMP) in the mobile phase, ranging from approximately 0.5 µM to 20 µM. These will be used to generate a standard curve.
-
Quenching Solution (e.g., 0.6 M Perchloric Acid): Prepare a solution of 0.6 M perchloric acid in water.
3. Experimental Procedure for Stability Testing
-
Incubation: Dilute the nucleotide stock solution to the desired starting concentration (e.g., 1 mM) in different buffers (e.g., pH 4, 7, and 10). Dispense these solutions into separate tubes for each time point and temperature to be tested (e.g., 0h, 2h, 6h, 24h at 4°C, 25°C, and 37°C).
-
Sampling: At each designated time point, withdraw an aliquot (e.g., 100 µL) from the corresponding tube.
-
Quenching: Immediately mix the aliquot with an equal volume of ice-cold 0.6 M perchloric acid to stop any enzymatic or chemical degradation. Vortex briefly.
-
Neutralization: Neutralize the sample by adding a calculated amount of KOH. The precipitation of potassium perchlorate will occur.
-
Clarification: Centrifuge the quenched sample at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitate.
-
Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 3 µm particle size, 150 x 3.0 mm).
-
Mobile Phase: 50 mM potassium phosphate, pH 6.8 (isocratic elution).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set to 254 nm or 260 nm.
-
Run Time: Approximately 10-15 minutes, ensuring baseline separation of all three nucleotides (tri-, di-, and monophosphate).
5. Data Analysis
-
Standard Curve: Inject the standard solutions and plot the peak area as a function of concentration for each nucleotide (ATP, ADP, AMP or GTP, GDP, GMP).
-
Quantification: For each experimental sample, integrate the peak areas corresponding to the different nucleotides. Use the standard curve to determine the concentration of each species at every time point.
-
Kinetics: Plot the concentration of the triphosphate form (ATP or GTP) as a function of time for each pH and temperature condition. From this data, you can calculate the rate of degradation and the half-life (t₁/₂) of the nucleotide under each condition.
References
Technical Support Center: Measurement of Intracellular Nucleotide Pools
Welcome to the technical support center for the analysis of intracellular nucleotide pools. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental workflows. Here you will find troubleshooting guides and frequently asked questions to ensure accurate and reproducible results.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the measurement of intracellular nucleotides.
Problem 1: Low or No Nucleotide Signal Detected by LC-MS/MS
Q: I am not detecting my target nucleotides, or the signal is much lower than expected in my LC-MS/MS analysis. What are the possible causes and solutions?
A: Low or undetectable nucleotide signals are a common issue stemming from problems at various stages of the experimental workflow. Here’s a systematic guide to troubleshooting this problem.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Cell Lysis and Nucleotide Extraction | Nucleotides are located within the cell and must be efficiently released. Incomplete cell lysis will result in a significant loss of analyte.[1] | Ensure the chosen extraction solvent is appropriate for your cell type. A common and effective method involves using a cold solvent mixture, such as 40:40:20 acetonitrile:methanol:water with 0.1M formic acid.[2] For adherent cells, aspirate the media and directly add the cold extraction solvent.[2] For suspension cells, fast filtration followed by immediate immersion of the filter in the extraction solvent is recommended to minimize metabolic activity.[2] |
| Nucleotide Degradation During Sample Preparation | Nucleotides, particularly ATP, have a rapid turnover rate.[2] Failure to quickly and effectively stop metabolic activity (quenching) at the point of sample collection will lead to significant degradation of triphosphates to di- and monophosphates. | Quenching must be rapid. For adherent cells, this involves quickly aspirating the media and adding a cold quenching/extraction solution.[2] For suspension cells, rapid filtration is preferred over pelleting, which is slower and can alter the metabolic state.[2] Snap-freezing cell pellets in liquid nitrogen is a common and effective quenching method.[3] |
| Poor Retention on Reverse-Phase Chromatography Columns | Nucleotides are highly polar due to their phosphate groups, leading to poor retention on traditional C18 reverse-phase columns.[4] | Utilize analytical columns designed to retain polar compounds. Options include hydrophilic interaction liquid chromatography (HILIC) or the use of ion-pair reagents in the mobile phase.[5][6][7] Common ion-pair reagents include triethylamine (TEA) and hexafluoroisopropanol (HFIP).[5] |
| Ion Suppression in the Mass Spectrometer | Co-eluting compounds from the cell matrix or non-volatile salts from buffers can interfere with the ionization of the target nucleotides in the mass spectrometer source, leading to a suppressed signal.[4] | Optimize the chromatographic method to separate nucleotides from interfering matrix components. Use volatile buffers like ammonium acetate or ammonium formate.[4] If using ion-pair reagents, ensure they are compatible with mass spectrometry; some, like tributylammonium, are not sufficiently volatile.[5] |
| Suboptimal Mass Spectrometry Parameters | Incorrect mass transitions (precursor/product ions) or suboptimal source parameters (e.g., ion spray voltage, temperature) will lead to poor sensitivity. | Optimize MS parameters using pure standards for each nucleotide of interest. This includes finding the optimal collision energy for fragmentation and the most abundant and specific product ions for multiple reaction monitoring (MRM). |
Problem 2: High Variability and Poor Reproducibility Between Replicates
Q: I am observing significant variability between my technical and biological replicates. How can I improve the reproducibility of my measurements?
A: High variability is often a sign of inconsistent sample handling and preparation. Achieving reproducible measurements of intracellular nucleotides requires meticulous attention to detail at every step.
Troubleshooting High Variability:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Quenching Time | The metabolic state of cells can change within seconds.[2] Any delay or inconsistency in the time it takes to quench metabolism will introduce significant variability. | Standardize the quenching procedure to be as rapid and consistent as possible. For adherent cells, use a multi-channel aspirator for simultaneous media removal from multiple wells. For suspension cells, use a filtration manifold that allows for parallel processing of samples. |
| Cell Washing Steps Introducing Artifacts | While washing cells to remove extracellular media components can improve the signal-to-noise ratio, prolonged or inappropriate washing can cause leakage of intracellular metabolites.[3] | If a washing step is necessary, perform it very quickly (e.g., <10 seconds) with a cold, isotonic solution like phosphate-buffered saline (PBS).[2][8] It is crucial to validate that the washing step does not significantly alter the intracellular nucleotide pools by comparing washed vs. unwashed samples. |
| Incomplete or Variable Extraction | If the extraction solvent volume is insufficient or the extraction time is not standardized, the recovery of nucleotides can be inconsistent across samples. | Use a consistent and sufficient volume of extraction solvent relative to the cell number or tissue weight (e.g., 1 mL of solvent for 1-10 million cells).[2] Ensure thorough mixing and a standardized incubation time on ice or at a low temperature. |
| Sample Degradation During Storage | Nucleotides can degrade if samples are not stored properly or are subjected to multiple freeze-thaw cycles.[9] | After extraction, immediately analyze the samples or snap-freeze them in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles by aliquoting samples before freezing if multiple analyses are planned. |
| Inconsistent Cell Numbers | Normalizing nucleotide levels to the amount of starting material is critical. If the cell count or total protein measurement is inaccurate, it will introduce variability. | Accurately determine the cell number for each sample before quenching. Alternatively, after nucleotide extraction, use the remaining protein pellet for a protein quantification assay (e.g., BCA assay) and normalize the nucleotide levels to the total protein content. |
Problem 3: Chromatographic Issues - Poor Peak Shape, Shifting Retention Times
Q: My chromatograms show tailing peaks, fronting peaks, or retention times that drift between injections. What is causing these issues and how can I fix them?
A: Poor chromatography can compromise both the identification and quantification of nucleotides. These issues often point to problems with the mobile phase, the column, or the HPLC system itself.
Troubleshooting Chromatographic Problems:
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the negatively charged phosphate groups of nucleotides and active sites (e.g., acidic silanols) on the silica-based column packing material.[10] | Use a high-purity, end-capped silica column.[4] Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of silanol groups.[10] The use of ion-pairing reagents can also mask these secondary interactions. |
| Peak Fronting | Sample overload, where the amount of analyte injected exceeds the capacity of the column. | Reduce the amount of sample injected onto the column.[10] If necessary, dilute the sample extract before injection. |
| Shifting Retention Times | Fluctuations in column temperature, changes in mobile phase composition, or insufficient column equilibration.[11][12] | Use a column oven to maintain a constant temperature.[11][12] Prepare fresh mobile phase daily and ensure thorough mixing.[11] Equilibrate the column with the initial mobile phase conditions for a sufficient time (at least 5-10 column volumes) before starting the analytical run.[12] |
| Split Peaks | A blocked or partially clogged column frit, or an issue with the injector. | Use a guard column or an in-line filter to protect the analytical column from particulates in the sample. If the problem persists, try reversing and flushing the column (if the manufacturer's instructions permit). Check the injector for blockages. |
| Baseline Noise or Drift | Contaminated mobile phase, detector lamp issues, or air bubbles in the system.[11] | Degas the mobile phase thoroughly before use.[11] Flush the system to remove any air bubbles. If the baseline is still noisy, check the detector lamp's energy and replace it if necessary.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the best method for quenching cellular metabolism for nucleotide analysis?
A1: The ideal quenching method rapidly and completely halts all enzymatic activity without causing cell lysis or leakage of intracellular metabolites. For adherent cells, the preferred method is to rapidly aspirate the culture medium and immediately add a cold extraction solvent (e.g., -20°C to -80°C acetonitrile/methanol/water mixture).[2] For cells in suspension, rapid filtration followed by immediate immersion of the filter into the cold extraction solvent is superior to centrifugation, which can take several minutes and perturb the cell's metabolic state.[2] Direct snap-freezing of cell pellets in liquid nitrogen is also a highly effective quenching technique.[3][13]
Q2: How can I separate and quantify ATP and dGTP, which are often difficult to resolve chromatographically?
A2: The co-elution of ATP and dGTP is a known challenge in nucleotide analysis as they have very similar retention properties and dGTP can be masked by the much more abundant ATP.[14] While some methods report them as a composite value, several strategies can be employed for their separation:
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography often provides better separation for highly polar compounds like nucleotides compared to standard reverse-phase chromatography.[6][7]
-
Ion-Pair Chromatography Optimization: Fine-tuning the concentration and type of ion-pair reagent, as well as the gradient profile, can improve the resolution between these two critical nucleotides.[5]
-
High-Resolution Mass Spectrometry: While they are close in mass, high-resolution mass spectrometers can potentially distinguish between ATP and dGTP based on their exact masses, although chromatographic separation is still preferred for robust quantification.
Q3: What are typical intracellular concentrations of nucleotide triphosphates (NTPs)?
A3: Intracellular NTP concentrations can vary significantly depending on the cell type, growth conditions, and metabolic state. However, some generally accepted ranges in mammalian cells are provided below. Note that ATP is typically the most abundant nucleotide.
| Nucleotide | Typical Intracellular Concentration (µM) |
| ATP | 3,000 - 10,000 |
| GTP | 300 - 1,000 |
| CTP | 100 - 500 |
| UTP | 200 - 800 |
| These values are approximate and should be determined empirically for the specific biological system under investigation. |
Q4: Is it necessary to use an internal standard for quantification?
A4: Yes, using an internal standard is highly recommended for accurate quantification. An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled ATP). The internal standard is added at a known concentration to each sample before processing. It co-elutes with the endogenous analyte and experiences similar effects of extraction inefficiency, matrix effects, and instrument variability. By calculating the ratio of the analyte signal to the internal standard signal, these sources of error can be corrected, leading to much more accurate and precise quantification.[5]
Experimental Protocols & Visualizations
Protocol: Quenching and Extraction of Intracellular Nucleotides from Adherent Mammalian Cells
-
Preparation: Prepare a quenching/extraction solution of 40% acetonitrile, 40% methanol, and 20% water, pre-chilled to -20°C.
-
Cell Culture: Grow adherent cells in a multi-well plate (e.g., 6-well or 12-well) to the desired confluency.
-
Quenching: Place the cell culture plate on ice. Aspirate the culture medium as quickly as possible.
-
Extraction: Immediately add a sufficient volume of the cold quenching/extraction solution to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).
-
Incubation: Place the plate on a rocker or shaker at 4°C for 10-15 minutes to ensure complete extraction.
-
Cell Scraping: Use a cell scraper to detach the cells from the bottom of the well.
-
Collection: Transfer the cell lysate (containing the extracted nucleotides) to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the nucleotide pool, to a new clean tube.
-
Storage/Analysis: The extract can be analyzed immediately by LC-MS/MS or stored at -80°C until analysis.
Diagrams
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of Intracellular Natural and Antiretroviral Nucleosides and Nucleotides by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 9. agilent.com [agilent.com]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Purine Riboside Triphosphates in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of purine riboside triphosphates in cellular assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving purine riboside triphosphates, which often act as ATP or GTP analogs.
Issue 1: Unexpected or High Cellular Toxicity
Question: My purine riboside triphosphate analog is causing significant cell death, even at low concentrations. How can I determine if this is an on-target or off-target effect?
Answer:
Unexpected cytotoxicity is a common issue when working with nucleotide analogs. The toxicity may stem from the intended target inhibition or from unintended interactions with other cellular components. Here’s a systematic approach to troubleshoot this issue:
-
Rule out experimental artifacts:
-
Compound Stability: Ensure your compound is stable in the cell culture media and experimental conditions. Degradation products may have different activities.
-
Solvent Toxicity: Perform a vehicle control experiment with the solvent used to dissolve your compound (e.g., DMSO) at the highest concentration used in your experiment to rule out solvent-induced toxicity.
-
-
Investigate On-Target vs. Off-Target Toxicity:
-
Target Knockdown/Knockout: If your intended target is known, use siRNA, shRNA, or CRISPR/Cas9 to reduce its expression. If the toxicity is on-target, reducing the target protein level should phenocopy the effect of your compound or alter the cell's sensitivity to it.
-
Rescue Experiments: If possible, overexpress a resistant mutant of your target protein. If the toxicity is on-target, cells expressing the resistant mutant should be less sensitive to your compound.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of your compound to the intended target in a cellular context. A thermal shift indicates target engagement.[1][2]
-
-
Identify Potential Off-Targets:
-
Kinome Profiling: Since many purine analogs compete with ATP, kinases are a major class of off-targets.[3][4] Submit your compound to a kinome profiling service to screen its activity against a large panel of kinases. This will provide quantitative data on which kinases are inhibited at various concentrations.
-
Quantitative Proteomics: Techniques like phosphoproteomics can reveal which signaling pathways are altered upon treatment with your compound, providing clues about off-target kinase activity.[5][6][7][8]
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Question: My this compound is a potent inhibitor in a biochemical assay with a purified enzyme, but it shows weak or no activity in a cell-based assay. What could be the reason?
Answer:
Discrepancies between biochemical and cellular assay results are common and can be attributed to several factors related to the cellular environment:
-
Cell Permeability: The compound may have poor membrane permeability and may not reach its intracellular target at a sufficient concentration.
-
Troubleshooting: Consider using cell lines with higher expression of nucleoside transporters or use chemical permeabilizing agents (with appropriate controls).
-
-
Intracellular ATP/GTP Competition: The intracellular concentration of ATP is typically in the millimolar range (1-5 mM), which is much higher than the ATP concentrations often used in biochemical assays (micromolar range).[5] Your compound may not be able to effectively compete with the high endogenous levels of ATP or GTP in the cell.
-
Troubleshooting: Test your compound in biochemical assays at physiological ATP concentrations (1-5 mM) to better mimic the cellular environment.[9]
-
-
Compound Metabolism and Efflux: The compound may be rapidly metabolized into an inactive form or actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Troubleshooting: Use inhibitors of relevant metabolic enzymes or efflux pumps (with appropriate controls) to see if the cellular activity of your compound is restored.
-
-
Target Engagement in the Cellular Context: The conformation or accessibility of the target protein in the cell may differ from the purified protein, affecting compound binding.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for this compound analogs?
A1: The most common off-targets are ATP- and GTP-binding proteins due to the structural similarity of the analogs to these nucleotides. This includes:
-
Protein Kinases: With over 500 members, the human kinome is a major source of off-targets.[3][4] The high conservation of the ATP-binding pocket across kinases makes it challenging to achieve high selectivity.
-
GTPases: Small GTPases and G-proteins are involved in a vast array of cellular signaling processes and can be affected by GTP analogs.
-
DNA and RNA Polymerases: Some purine analogs can be incorporated into DNA and RNA, leading to chain termination or increased mutation rates, which can contribute to cytotoxicity.[3][10][11]
-
Other ATP-binding enzymes: This includes ATPases, helicases, and metabolic enzymes.
Q2: How can I quantitatively assess the selectivity of my compound?
A2: Several methods can provide quantitative data on compound selectivity:
-
Kinome Profiling Services: Commercial services can screen your compound against hundreds of kinases at various concentrations, providing IC50 values for each interaction. This data can be used to generate a selectivity profile.[12]
-
Isothermal Dose-Response Cellular Thermal Shift Assay (ITDR-CETSA): This method can be used to determine the binding affinity of your compound to its target and known off-targets in a cellular environment.
-
Phosphoproteomics: This mass spectrometry-based technique can quantify changes in phosphorylation across the proteome, providing a global view of the signaling pathways affected by your compound and allowing for the inference of kinase activity.[5][6][7][8]
Q3: What are some common signaling pathways affected by off-target effects of purine analogs?
A3: Off-target effects of purine analogs can impact numerous signaling pathways, including:
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival, and many of its kinase components can be off-targets.[2]
-
PI3K/Akt/mTOR Pathway: This is another central pathway regulating cell growth, metabolism, and survival, and its components are common off-targets for ATP-competitive inhibitors.
-
DNA Damage Response (DDR) Pathway: Purine analogs that get incorporated into DNA can trigger the DDR pathway, involving kinases like ATM and ATR.[13]
-
Purinergic Signaling: Extracellular purines (ATP, ADP, adenosine) regulate a wide range of physiological processes through P1 and P2 receptors. Purine analogs can interfere with this signaling.[10][11][14][15][16]
Q4: My compound shows inhibition of multiple kinases in a kinome scan. How do I interpret these results?
A4: Interpreting kinome profiling data requires careful consideration:
-
Primary vs. Secondary Targets: Distinguish between potent inhibition of your intended target and weaker inhibition of off-targets. A common threshold for a significant off-target is inhibition of >80% at 1 µM.
-
Selectivity Score: Some services provide a selectivity score (S-score), which quantifies the promiscuity of the inhibitor. A lower S-score generally indicates higher selectivity.[17]
-
Cellular Relevance: Correlate the in vitro kinome data with cellular effects. Are the pathways regulated by the identified off-target kinases affected in your cellular assays? Phosphoproteomics can help answer this.
-
Structure-Activity Relationship (SAR): If you have analog compounds, compare their kinome profiles to their cellular activities. This can help to distinguish on-target from off-target driven phenotypes.
Data Presentation
The following tables summarize qualitative and quantitative data on the off-target effects of the active triphosphate forms of some common purine analogs. Note: Comprehensive quantitative data for the triphosphate forms is limited in the public domain; much of the data is for the parent nucleoside analogs.
Table 1: Off-Target Effects of Fludarabine Triphosphate (2-Fluoro-ara-ATP)
| Target Class | Specific Off-Targets | Effect | Quantitative Data (IC50/Ki) | Reference |
| DNA Synthesis | DNA Polymerase α, δ, ε | Inhibition | - | [18] |
| DNA Synthesis | Ribonucleotide Reductase | Inhibition | - | [19][20] |
| DNA Synthesis | DNA Primase | Inhibition | - | [18] |
| DNA Damage | Incorporation into DNA | Chain termination | - | [3][19] |
| Signaling | ATM Pathway | Activation | - | [13] |
Table 2: Off-Target Effects of Clofarabine Triphosphate
| Target Class | Specific Off-Targets | Effect | Quantitative Data (IC50/Ki) | Reference |
| DNA Synthesis | DNA Polymerase α | Inhibition | Ki = 20 nM | [21] |
| DNA Synthesis | Ribonucleotide Reductase | Inhibition | - | [21] |
| Signaling | ERK/MSK/CREB Pathway | Activation (via CD99) | - | [5] |
| Signaling | P53/STING Pathway | Activation | - | [21][22] |
| DNA Damage | ATM Pathway | Activation | - | [13] |
Table 3: Off-Target Effects of Cladribine Triphosphate (2-Cd-ATP)
| Target Class | Specific Off-Targets | Effect | Quantitative Data (IC50/Ki) | Reference |
| DNA Synthesis | Incorporation into DNA | Chain termination, DNA strand breaks | - | [7][23] |
| DNA Repair | Inhibition of DNA repair | Accumulation of DNA damage | - | [23] |
| Metabolism | Ribonucleotide Reductase | Inhibition | - | [23] |
Experimental Protocols
Protocol 1: Kinome Profiling
This protocol provides a general workflow for assessing the selectivity of a this compound against a panel of kinases.
-
Compound Preparation:
-
Dissolve the compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the compound in DMSO.
-
-
Assay Plate Preparation:
-
Dispense the compound dilutions into a multi-well assay plate. Include a DMSO-only control (for 0% inhibition) and a positive control inhibitor (e.g., staurosporine, for 100% inhibition).
-
-
Kinase Reaction:
-
Add the kinase, substrate (peptide or protein), and ATP to each well. The ATP concentration should ideally be at or near the Km for each kinase, or at a physiological concentration (~1 mM).
-
Incubate the plate at the optimal temperature for the kinases (e.g., 30°C) for a specified time.
-
-
Detection:
-
Stop the kinase reaction.
-
Detect the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include:
-
Radiometric assays (³²P-ATP or ³³P-ATP)
-
Fluorescence-based assays (e.g., ADP-Glo™, HTRF®)
-
Luminescence-based assays
-
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Visualize the data as a heatmap or a kinome tree to represent the selectivity profile.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to verify target engagement of a compound within intact cells.[1][2][9][20][24][25]
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the this compound analog at various concentrations or with a vehicle control (DMSO).
-
Incubate for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control (e.g., 37°C).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of the target protein remaining in the soluble fraction for each temperature point by Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or signal (for ELISA) for the target protein at each temperature.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.
-
Visualizations
Diagram 1: Workflow for Investigating Off-Target Effects
Caption: A logical workflow for systematically investigating whether an observed cellular phenotype is due to on-target or off-target effects.
Diagram 2: Purinergic Signaling Pathway
Caption: Overview of the extracellular purinergic signaling cascade, a potential target for purine analogs.
Diagram 3: On-Target vs. Off-Target Kinase Inhibition
Caption: Illustration of how a this compound can inhibit both its intended target kinase and an unintended off-target kinase, leading to different cellular outcomes.
References
- 1. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide Selectivity of Antibiotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cladribine: Off-label disease modification for people with multiple sclerosis in resource-poor settings? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clofarabine induces ERK/MSK/CREB activation through inhibiting CD99 on Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Clinical Pharmacology of Cladribine Tablets for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. confluencediscovery.com [confluencediscovery.com]
- 13. The synergistic cytotoxicity of clofarabine, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dppiv.com [dppiv.com]
- 18. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Detailed Functional and Proteomic Characterization of Fludarabine Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Review of Transporter Substrate, Inhibitor, and Inducer Characteristics of Cladribine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Clofarabine exerts antileukemic activity against cytarabine‐resistant B‐cell precursor acute lymphoblastic leukemia with low deoxycytidine kinase expression - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Purine Riboside Triphosphates: A Technical Support Guide
For researchers, scientists, and drug development professionals, the proper solubilization and storage of purine riboside triphosphates are critical for experimental success. This guide provides a comprehensive technical support center, complete with troubleshooting advice and frequently asked questions, to address common challenges encountered when working with these essential molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of purine riboside triphosphate solutions.
Question: My this compound solution appears cloudy or has a precipitate after thawing. What should I do?
Answer:
Precipitation upon thawing can be caused by several factors. Here are some potential causes and solutions:
-
Localized High Concentration: The outside of the frozen solution may thaw faster, leading to a temporary increase in concentration and precipitation.
-
Solution: Gently vortex the tube to ensure a homogenous solution. A brief incubation at 37°C followed by vortexing can also help redissolve the precipitate.[1]
-
-
Incorrect pH: The pH of the solution can significantly impact the solubility of purine riboside triphosphates.
-
Solution: Ensure the solution is buffered to a slightly alkaline pH (7.5-8.5). If you suspect the pH has shifted, you can measure it with a micro-pH probe and adjust as necessary with a small volume of a dilute base like NaOH.
-
-
Formation of Salts: If the triphosphate is a salt (e.g., sodium salt), temperature fluctuations can sometimes lead to salt precipitation.
-
Solution: As with localized concentration, gentle warming and vortexing should help to redissolve the salt.
-
Question: I am seeing unexpected or inconsistent results in my enzymatic assay (e.g., PCR, in vitro transcription). Could my purine riboside triphosphates be the problem?
Answer:
Yes, the quality and concentration of your purine riboside triphosphates are crucial for most enzymatic reactions. Consider the following:
-
Degradation: Purine riboside triphosphates can degrade to diphosphates and monophosphates over time, especially with repeated freeze-thaw cycles or improper storage temperatures. These degradation products can act as inhibitors in some enzymatic reactions.
-
Solution: Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Always store aliquots at -20°C or -80°C for long-term storage.
-
-
Incorrect Concentration: The concentration of your stock solution may be inaccurate, leading to suboptimal concentrations in your reaction.
-
Solution: Verify the concentration of your stock solution using UV-Vis spectrophotometry. Use the appropriate molar extinction coefficient for the specific this compound at a defined pH.
-
-
Magnesium Ion Concentration: Triphosphates chelate divalent cations like Mg²⁺, which are essential cofactors for many polymerases.
-
Solution: The concentration of Mg²⁺ in your reaction may need to be optimized, especially if you are using a high concentration of triphosphates. An excess of triphosphates can sequester Mg²⁺ and inhibit the enzyme.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the solubilization and storage of purine riboside triphosphates.
Question: What is the best solvent for dissolving lyophilized purine riboside triphosphates?
Answer:
The recommended solvent is a biological buffer with a slightly alkaline pH. Nuclease-free water can also be used, followed by the addition of a concentrated buffer stock to achieve the desired final buffer concentration and pH. A common choice is 10 mM Tris-HCl, pH 7.5-8.0. It is crucial to use nuclease-free solutions to prevent enzymatic degradation.
Question: How should I determine the concentration of my this compound solution?
Answer:
The most accurate method for determining the concentration is UV-Vis spectrophotometry. You will need to know the molar extinction coefficient (ε) of the specific this compound at a specific wavelength (usually around 260 nm) and pH. The concentration can then be calculated using the Beer-Lambert law (A = εcl).
Question: What are the optimal storage conditions for this compound solutions?
Answer:
For long-term storage, it is recommended to store this compound solutions at -80°C. For short-term storage (days to a few weeks), -20°C is generally sufficient. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Question: How does pH affect the stability of purine riboside triphosphates?
Answer:
The stability of purine riboside triphosphates in aqueous solutions is pH-dependent. They are most stable at a slightly alkaline pH, typically between 7.5 and 8.5. At acidic pH, the glycosidic bond can be hydrolyzed, while at very high pH, the triphosphate chain is more susceptible to hydrolysis.
Quantitative Data Summary
The stability of purine riboside triphosphates is significantly influenced by both temperature and pH. The following table summarizes the general stability trends.
| Parameter | Condition | Effect on Stability |
| Temperature | Elevated Temperatures (e.g., > 4°C) | Increases the rate of hydrolysis to diphosphate and monophosphate forms. |
| Room Temperature | Stable for short periods, but degradation will occur over extended time. | |
| 4°C | Moderate stability for short-term storage. | |
| -20°C | Good stability for several months to a year. | |
| -80°C | Excellent stability for long-term storage (years). | |
| pH | Acidic (e.g., < 6.5) | Promotes hydrolysis of the glycosidic bond. |
| Neutral (e.g., 7.0) | Moderate stability. | |
| Slightly Alkaline (e.g., 7.5 - 8.5) | Optimal stability.[2] | |
| Highly Alkaline (e.g., > 9.0) | Increases the rate of triphosphate chain hydrolysis. |
Experimental Protocols
Protocol for Solubilizing Lyophilized this compound
-
Pre-dissolution Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
-
Reconstitution:
-
Add the appropriate volume of a nuclease-free buffer (e.g., 10 mM Tris-HCl, pH 7.5-8.0) to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous vortexing that could cause shearing.
-
-
pH Adjustment (if necessary):
-
If you reconstituted in nuclease-free water, add a concentrated stock of a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0) to reach the desired final buffer concentration and pH.
-
Verify the pH of the final solution using a calibrated micro-pH probe. If necessary, adjust the pH with small additions of dilute NaOH or HCl.
-
-
Concentration Determination:
-
Perform a serial dilution of your stock solution in the same buffer.
-
Measure the absorbance of the diluted solutions at the appropriate wavelength (typically ~260 nm) using a UV-Vis spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law and the known molar extinction coefficient.
-
-
Aliquoting and Storage:
-
Based on your experimental needs, dispense the stock solution into smaller, single-use, nuclease-free microcentrifuge tubes.
-
Clearly label each aliquot with the name of the compound, concentration, and date.
-
Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.
-
Workflow for Solubilization and Storage
References
Interpreting unexpected results in purine metabolism studies
Welcome to the Technical Support Center for Purine Metabolism Studies. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find a series of questions and answers addressing specific problems you may encounter.
Section 1: Cell Culture and Sample Preparation
Question 1: I'm seeing unexpected changes in purine metabolite levels in my cell culture experiments, such as elevated guanosine and hypoxanthine. What could be the cause?
Answer: One of the most common and often overlooked causes of altered purine metabolism in cell cultures is Mycoplasma contamination .[1][2][3] Mycoplasma are unable to synthesize purine bases de novo and therefore rely on the host cells' salvage pathways.[2][4] This can lead to significant changes in the cellular metabolome.
-
Observed Effects of Mycoplasma Contamination:
-
Troubleshooting Steps:
-
Routine Testing: Regularly test your cell cultures for Mycoplasma contamination using PCR-based or enzymatic methods.
-
Quarantine: Quarantine new cell lines until they have been tested and confirmed to be free of contamination.
-
Aseptic Technique: Strictly adhere to aseptic techniques to prevent contamination.
-
Elimination: If contamination is detected, discard the contaminated cultures and start with a fresh, uncontaminated stock. Alternatively, use commercially available Mycoplasma elimination agents, but be aware that these can also affect cell metabolism.
-
Question 2: The concentrations of xanthine and hypoxanthine in my plasma samples are highly variable between replicates. What could be causing this?
Answer: A critical pre-analytical variable in measuring plasma xanthine and hypoxanthine is the delay between blood collection and plasma separation. Leakage of these purines from erythrocytes can artificially elevate their concentrations in the plasma.[5][6]
-
Troubleshooting Steps:
-
Standardize Processing Time: Process blood samples as quickly as possible after collection. A delay of up to 3 hours before plasma separation using EDTA-2K tubes has been shown to not cause a significant increase in hypoxanthine or xanthine.[5]
-
Use Appropriate Collection Tubes: For some applications, specialized blood collection tubes that stabilize nucleic acids and metabolites may be beneficial.[5]
-
Consistent Handling: Ensure all samples are handled consistently, including temperature and centrifugation conditions.
-
Section 2: Analytical Methods (HPLC)
Question 3: I'm using reverse-phase HPLC to analyze purine compounds, but I'm getting poor peak shapes (tailing, broadening) and inconsistent retention times.
Answer: Purine analytes like inosine and guanine can be challenging to analyze with reverse-phase HPLC due to their polarity and interactions with residual silanol groups on the stationary phase.[7]
-
Common Causes and Solutions:
-
Silanol Interactions: Residual silanol groups on the silica backbone of the column can interact with the polar purine analytes, causing peak tailing.
-
Solution: Use a column with end-capping or a polar-embedded stationary phase to shield the silanol groups.
-
-
Poor Retention: The high polarity of some purines leads to poor retention on traditional C18 columns.
-
Solution: Employ ion-pairing agents (e.g., trifluoroacetic acid - TFA) in the mobile phase to increase retention.[7]
-
-
Mobile Phase pH: The ionization state of purines is pH-dependent, which affects their retention.
-
Solution: Optimize the mobile phase pH, often using a low pH (2.5-3.0) with a phosphate buffer to ensure consistent ionization and improve retention.[7]
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is stronger than the mobile phase can cause peak distortion.[7][8]
-
-
Troubleshooting Workflow:
HPLC Troubleshooting for Purine Analysis.
Section 3: Interpreting Uric Acid Levels
Question 4: My experimental drug was expected to lower uric acid levels, but I'm observing an unexpected increase. What could be the reason?
Answer: Several factors, including the mechanism of action of other drugs and underlying physiological conditions, can lead to an increase in uric acid levels.
-
Drug-Induced Hyperuricemia:
-
Diuretics (e.g., thiazides, loop diuretics): These are a major cause of increased uric acid as they decrease its renal excretion.[9][10][11]
-
Low-Dose Aspirin: Can prevent the kidneys from effectively removing uric acid.[9][11]
-
Niacin (Vitamin B3): High doses can lead to hyperuricemia.[9][10]
-
Cyclosporine: An immunosuppressant that can increase uric acid levels.[9][11]
-
Chemotherapy Agents: Can cause rapid cell turnover (tumor lysis syndrome), leading to a surge in purine breakdown and uric acid production.[11][12]
-
-
Data on Drug Effects on Uric Acid:
Drug Class Examples Effect on Uric Acid Mechanism Diuretics Hydrochlorothiazide, Furosemide Increase Decreased renal excretion[9][10] Anti-inflammatory Low-Dose Aspirin Increase Decreased renal excretion[9][11] Lipid-Lowering Niacin Increase Increased production/decreased excretion[9][10] Immunosuppressants Cyclosporine, Tacrolimus Increase Decreased renal excretion[9][11] | Chemotherapeutics | Various | Increase | Increased purine release from cell breakdown[11][12] |
-
Experimental Considerations:
-
Review Concomitant Medications: If working with animal models or clinical samples, review all medications the subjects are receiving.
-
Consider Off-Target Effects: Your experimental drug may have off-target effects on renal transporters involved in uric acid secretion or reabsorption.
-
Assess Renal Function: Ensure that the observed increase in uric acid is not due to a drug-induced decline in kidney function.
-
Question 5: I am using allopurinol to inhibit xanthine oxidase, but the uric acid levels are not decreasing as expected. Is this allopurinol resistance?
Answer: "Allopurinol resistance" or an inadequate response to allopurinol can be due to several factors, with poor adherence and under-dosing being the most common in clinical settings.[13] In a research context, other mechanisms could be at play.
-
Potential Mechanisms for Inadequate Response to Allopurinol:
-
Decreased Conversion to Oxypurinol: Allopurinol is a prodrug that is converted to the active metabolite, oxypurinol. Impaired conversion can reduce its efficacy.[13]
-
Increased Renal Excretion of Oxypurinol: If the active metabolite is cleared too quickly, its therapeutic effect will be diminished.[13]
-
Altered Xanthine Oxidase: Genetic variations in the xanthine oxidase enzyme could potentially alter its binding affinity for oxypurinol.[13]
-
Drug Interactions: Other compounds could interfere with the action of allopurinol or oxypurinol.
-
-
Troubleshooting Allopurinol Treatment in Research:
Troubleshooting Inadequate Response to Allopurinol.
Experimental Protocols
Protocol 1: 1H-NMR for Purine and Pyrimidine Quantification in Urine
This protocol provides a rapid and reproducible method for quantifying up to 18 purines and pyrimidines in urine samples.[14][15]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 15 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Transfer 1 mL of the supernatant to a new microcentrifuge tube.
-
Adjust the pH of the sample to 7.4 using 1M KOH or HCl.
-
Add 100 µL of a 1.5 M KH2PO4 buffer (pH 7.4) containing an internal standard (e.g., TSP) to the sample.
-
Vortex for 15 seconds.
-
Transfer the prepared sample into an NMR tube.
-
-
1H-NMR Analysis:
-
Acquire 1H-NMR spectra on a spectrometer (e.g., 500 MHz).
-
Use a standard one-dimensional pulse sequence with water suppression.
-
Set acquisition parameters (e.g., number of scans, relaxation delay) to ensure adequate signal-to-noise and quantitative accuracy.
-
-
Data Analysis:
-
Process the raw NMR data (e.g., Fourier transformation, phase correction, baseline correction).
-
Identify and quantify metabolites by comparing the spectra to a library of pure compound spectra.[15]
-
Calculate absolute concentrations based on the integral of the internal standard.
-
-
Expected Purine and Pyrimidine Chemical Shifts (at pH 7.4):
Compound Chemical Shift (ppm) Adenine 8.20 s, 8.23 s Hypoxanthine 8.19 s, 8.21 s Inosine 8.24 s, 8.35 s Guanosine 8.00 s Orotic Acid 6.20 s A selection of compounds is shown. "s" denotes a singlet peak.[14]
Protocol 2: Xanthine Oxidoreductase (XOR) Activity Assay using LC-MS
This method provides a sensitive and accurate measurement of XOR activity in tissues and plasma.[5][6]
-
Materials:
-
Stable isotope-labeled substrate (e.g., [13C2,15N2]xanthine).
-
Tissue homogenate or plasma sample.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile).
-
LC-MS/MS system.
-
-
Procedure:
-
Pre-incubate the sample (tissue homogenate or plasma) at 37°C.
-
Initiate the reaction by adding the stable isotope-labeled substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the stable isotope-labeled product (e.g., [13C2,15N2]uric acid).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the labeled product.
-
Calculate the rate of product formation in the samples.
-
Express XOR activity in units such as nmol/h/mg protein.
-
-
Purine Catabolism Pathway:
Key Steps in Purine Catabolism.
References
- 1. Metabolomics reveals mycoplasma contamination interferes with the metabolism of PANC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomics reveals mycoplasma contamination interferes with the metabolism of PANC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Does Mycoplasma Contamination Affect Cell Culture? - Eppendorf New Zealand [eppendorf.com]
- 5. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 8. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 9. resources.healthgrades.com [resources.healthgrades.com]
- 10. Drug-induced hyperuricaemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rheumatologistoncall.com [rheumatologistoncall.com]
- 12. Uric Acid Test (Blood Analysis) [healthline.com]
- 13. Impaired response or insufficient dosage? Examining the potential causes of "inadequate response" to allopurinol in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorescence-Based Kinase Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorescence-based kinase assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during fluorescence-based kinase assays.
Issue: My signal-to-background ratio is low.
Possible Causes and Solutions:
-
Sub-optimal Reagent Concentration:
-
Enzyme: The kinase concentration may be too low for sufficient signal generation within the assay window. Conversely, excessively high concentrations can lead to rapid substrate depletion and non-linear reaction rates.
-
Substrate/ATP: Concentrations of substrate and ATP are critical. They should ideally be at or near the Michaelis constant (Km) for the kinase to ensure robust activity and sensitivity to inhibitors.
-
-
Inactive Enzyme: The kinase may have lost activity due to improper storage or handling.
-
Sub-optimal Assay Conditions:
-
Buffer Composition: pH, ionic strength, and the presence of cofactors like Mg²⁺ can significantly impact kinase activity.
-
Incubation Time: The assay may not have proceeded long enough for a sufficient amount of product to be generated.
-
Issue: I am observing high variability between replicate wells.
Possible Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a common source of variability.
-
Reagent Instability: One or more of the assay components may be degrading over the course of the experiment.
-
Edge Effects: Wells on the outer edges of the microplate can be more susceptible to evaporation and temperature fluctuations.
-
Compound Precipitation: Test compounds may precipitate in the assay buffer, leading to light scattering and inconsistent readings.
Issue: My assay signal is decreasing over time (photobleaching).
Possible Causes and Solutions:
-
Fluorophore Instability: The fluorescent label on the substrate or detection molecule is susceptible to photodegradation upon prolonged exposure to the excitation light source.
-
Excessive Excitation Light: The intensity or duration of the excitation light is too high.
Frequently Asked Questions (FAQs)
1. What are the most common sources of artifacts in fluorescence-based kinase assays?
The most common artifacts include:
-
Test Compound Interference: The compounds being screened can themselves be fluorescent, absorb light at the excitation or emission wavelengths (inner filter effect), or cause light scattering.[1]
-
Inner Filter Effect (IFE): This occurs when a compound in the assay absorbs the excitation light intended for the fluorophore or absorbs the emitted fluorescence, leading to an artificially low signal.[2][3][4]
-
Light Scattering: Precipitated or aggregated compounds can scatter the excitation light, leading to an artificially high signal.
-
Assay Buffer Components: Components like detergents can interfere with the assay chemistry or the fluorescence signal.
2. How can I identify if a test compound is causing fluorescence interference?
To determine if a test compound is fluorescent, you can run a control experiment where the compound is added to the assay buffer without the kinase or the fluorescent substrate. If a signal is detected at the assay's emission wavelength, the compound is intrinsically fluorescent.
3. What is the "inner filter effect" and how can I mitigate it?
The inner filter effect (IFE) is the absorption of excitation or emission light by components in the assay well, leading to a reduction in the measured fluorescence intensity.[2][3][4] To mitigate IFE:
-
Use lower concentrations of the absorbing species.
-
Measure absorbance: Scan the absorbance spectrum of your compounds. If there is significant overlap with the excitation or emission wavelengths of your fluorophore, IFE is likely.
-
Mathematical Correction: Several formulas can be used to correct for IFE based on the absorbance of the sample at the excitation and emission wavelengths.
4. Can detergents in my assay buffer affect the results?
Yes, detergents can have a significant impact. While often included to prevent non-specific binding and protein aggregation, they can also:
-
Inhibit or activate the kinase.
-
Interfere with the fluorescence signal.
-
Cause micelle formation that can sequester substrates or compounds. It is crucial to empirically determine the optimal type and concentration of detergent for your specific assay.
Data Presentation
Table 1: Spectral Properties of Common Fluorophores and Potential for Compound Interference
| Fluorophore | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Potential for Compound Interference |
| UV Excitable | ||||
| 4-MU | 356 | 448 | 92 | High |
| Blue/Green Excitable | ||||
| Fluorescein (FITC) | 492 | 519 | 27 | High |
| Alexa Fluor 488 | 492 | 519 | 27 | Moderate to High |
| Green/Yellow Excitable | ||||
| Rhodamine 110 | 497 | 521 | 24 | Moderate |
| TAMRA | 552 | 577 | 25 | Moderate |
| Cy3 | 554 | 565 | 11 | Low to Moderate |
| Red/Far-Red Excitable | ||||
| Texas Red | 594 | 613 | 19 | Low |
| Alexa Fluor 647 | 650 | 670 | 20 | Very Low |
| Cy5 | 648 | 665 | 17 | Very Low |
Data sourced from multiple references.[5] The potential for interference is generally higher at shorter wavelengths as more library compounds tend to absorb and fluoresce in this region.[1][6]
Table 2: General Recommendations for Detergent Use in Kinase Assays
| Detergent | Typical Concentration Range | Purpose | Potential Artifacts |
| Non-ionic | |||
| Triton X-100 | 0.01% - 0.1% (v/v) | Reduce non-specific binding, prevent protein aggregation. | Can inhibit some kinases, may interfere with fluorescence at high concentrations. |
| Tween-20 | 0.01% - 0.1% (v/v) | Reduce non-specific binding, prevent protein aggregation. | Generally milder than Triton X-100, but can still affect some enzymes. |
| Brij-35 | 0.01% - 0.05% (v/v) | Reduce non-specific binding, often used in assays with sensitive enzymes. | Less common, but can still cause interference. |
| Zwitterionic | |||
| CHAPS | 0.1% - 1% (w/v) | Solubilize membrane-associated kinases. | Can be denaturing at higher concentrations. |
The optimal detergent and its concentration must be determined empirically for each specific kinase and assay format.
Experimental Protocols
Protocol 1: Identifying Fluorescent Compound Interference
Objective: To determine if a test compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.
Materials:
-
Assay buffer
-
Test compounds
-
Microplate reader with fluorescence detection capabilities
-
Black, opaque microplates
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
Add the compound dilutions to the wells of a black microplate.
-
Include a positive control (a known fluorescent compound) and a negative control (assay buffer only).
-
Read the plate at the excitation and emission wavelengths used in the kinase assay.
-
Analysis: If the wells containing the test compound show a signal significantly above the negative control, the compound is fluorescent and may interfere with the assay.
Protocol 2: Correcting for the Inner Filter Effect (IFE)
Objective: To mathematically correct for the absorption of excitation and/or emission light by a test compound.
Materials:
-
Same as Protocol 1, plus a spectrophotometer capable of reading microplates.
Procedure:
-
Perform the fluorescence measurement as described in Protocol 1.
-
Measure the absorbance of the same compound dilutions at the excitation and emission wavelengths of the assay.
-
Use the following formula to correct the observed fluorescence (F_obs) for the inner filter effect: F_corr = F_obs * 10^((A_ex * d_ex)/2) * 10^((A_em * d_em)/2) Where:
-
F_corr is the corrected fluorescence intensity.
-
A_ex and A_em are the absorbances at the excitation and emission wavelengths, respectively.
-
d_ex and d_em are the path lengths for excitation and emission light, respectively (these are instrument-dependent).
-
-
Analysis: The corrected fluorescence values will provide a more accurate representation of the true fluorescence signal in the absence of the inner filter effect.
Visualizations
Caption: A generic experimental workflow for a fluorescence-based kinase assay.
Caption: A decision tree for troubleshooting common issues in fluorescence-based kinase assays.
Caption: A simplified diagram of a generic MAPK signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 3. sw.pharma.hr [sw.pharma.hr]
- 4. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Purine Riboside Triphosphate and ATP on Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of purine riboside triphosphate and adenosine triphosphate (ATP) on kinase activity. While ATP is the ubiquitous phosphate donor for kinases, the analogue this compound, a metabolite of the cytotoxic agent purine riboside (nebularine), exhibits distinct and primarily inhibitory effects on at least one key kinase. This comparison is crucial for researchers investigating kinase-driven signaling pathways and for professionals in drug development exploring novel kinase inhibitors.
Introduction to Purine Nucleotides in Kinase Function
Protein kinases are central to cellular signaling, catalyzing the transfer of a phosphate group from a donor molecule, overwhelmingly ATP, to a protein substrate. This phosphorylation event acts as a molecular switch, modulating protein function and propagating cellular signals. The high specificity of kinases for ATP is a cornerstone of cellular bioenergetics and signaling fidelity.
This compound is a structural analogue of ATP, differing in the purine base. While some studies suggest it may act as a phosphate donor in certain metabolic pathways like glycolysis, its primary documented effect on protein kinases is inhibitory. This guide will delve into the known interactions of this compound with kinases, contrasting them with the well-established role of ATP.
Quantitative Comparison of Kinase Interactions
Direct comparative kinetic data for this compound as a kinase substrate is currently limited in the scientific literature. However, its inhibitory effect on Calmodulin-dependent Protein Kinase II (CaMKII) has been quantified. The following table contrasts the inhibitory constant (Ki) of this compound with the Michaelis constant (Km) of ATP for CaMKII, providing a quantitative insight into their differing affinities and roles.
| Nucleotide | Parameter | Kinase | Value (µM) | Implication |
| This compound | Ki (Inhibitor Constant) | CaMKII | 590 | Represents the concentration required to produce half-maximal inhibition. A higher Ki indicates weaker inhibition. |
| ATP | Km (Michaelis Constant) | CaMKII | ~10 - 100 | Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.[1][2] |
Note: The Ki and Km values represent different aspects of enzyme kinetics. The Ki for this compound indicates its potency as a competitive inhibitor, while the Km for ATP reflects its efficiency as a substrate.
Experimental Protocols
In Vitro Kinase Inhibition Assay for Ki Determination
This protocol outlines a general method for determining the inhibitory constant (Ki) of a compound like this compound against a specific kinase, such as CaMKII.
1. Materials:
- Purified recombinant kinase (e.g., CaMKII)
- Kinase-specific substrate peptide
- This compound (inhibitor)
- ATP (substrate)
- [γ-32P]ATP (radiolabel)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
- Phosphocellulose paper
- Wash buffer (e.g., 0.4% phosphoric acid)
- Scintillation counter and fluid
2. Procedure:
- Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should contain the kinase, its substrate peptide, and varying concentrations of both ATP and the inhibitor (this compound).
- Initiation: Start the reaction by adding a mixture of cold ATP and [γ-32P]ATP to each tube.
- Incubation: Incubate the reactions at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
- Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Washing: Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-32P]ATP.
- Quantification: Measure the amount of incorporated radiolabel in each paper using a scintillation counter.
- Data Analysis:
- Plot the reaction velocity (cpm/min) against the ATP concentration for each inhibitor concentration.
- Generate a Lineweaver-Burk or Michaelis-Menten plot.
- For a competitive inhibitor, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.
- Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where IC50 is the inhibitor concentration that produces 50% inhibition, [S] is the substrate (ATP) concentration, and Km is the Michaelis constant of the substrate.
Signaling Pathways and Mechanisms
The differing effects of this compound and ATP on kinase activity can be visualized through their roles in cellular pathways and their mechanism of interaction with the kinase active site.
The diagram above illustrates the metabolic conversion of purine riboside to its triphosphate form, which then acts as an inhibitor of kinase activity, contrasting with the productive phosphorylation reaction facilitated by ATP.
This diagram depicts the mechanism of competitive inhibition where both the substrate (ATP) and the inhibitor (this compound) compete for the same active site on the kinase. The formation of the enzyme-inhibitor complex (EI) is non-productive and reduces the rate of product formation.
Discussion and Conclusion
The available evidence strongly indicates that this compound, unlike ATP, primarily functions as a competitive inhibitor of protein kinases, with a documented effect on CaMKII. Its structural similarity to ATP allows it to bind to the kinase's active site, but the differences in the purine base likely prevent efficient phosphoryl transfer and may lock the enzyme in a non-productive conformation.
The observation that this compound can substitute for ATP in glycolysis suggests a context-dependent role. It is possible that some enzymes, like those in the glycolytic pathway, have a more promiscuous active site that can accommodate the altered purine base and still facilitate phosphoryl transfer. However, for highly regulated enzymes like protein kinases, the structural integrity of the adenine base in ATP appears to be critical for proper substrate recognition and catalytic activity.
For researchers in drug development, the inhibitory properties of this compound highlight the potential of purine analogues as a class of kinase inhibitors. Further studies are warranted to explore its effects on a broader range of kinases and to elucidate the precise structural basis for its inhibitory activity. Understanding these differences at a molecular level will be instrumental in designing more potent and selective kinase inhibitors for therapeutic applications.
References
- 1. Effect of Multimeric Structure of CaMKII in the GluN2B-Mediated Modulation of Kinetic Parameters of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium/Calmodulin Dependent Protein Kinase II Bound to NMDA Receptor 2B Subunit Exhibits Increased ATP Affinity and Attenuated Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Purine Riboside Triphosphate: A Comparative Guide to its Validation as a Specific Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of purine riboside triphosphate (PRTP) as a specific enzyme inhibitor against other established inhibitors targeting key enzymes in purine metabolism and nucleic acid synthesis. Experimental data, detailed protocols, and visual representations of pathways and workflows are presented to facilitate objective evaluation and inform research and drug development decisions.
Executive Summary
This compound (PRTP), the active metabolite of the naturally occurring nucleoside analog nebularine, demonstrates inhibitory activity against several key enzymes, most notably E. coli RNA polymerase. This guide compares the inhibitory potency and mechanism of PRTP with established inhibitors such as methotrexate and mycophenolic acid, which target dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH), respectively. While PRTP shows promise as a competitive inhibitor of RNA polymerase, its potency is significantly lower than that of methotrexate and mycophenolic acid against their respective targets. The following sections provide a detailed analysis of the available experimental data and methodologies for the validation of these enzyme inhibitors.
Comparison of Inhibitory Potency
The following table summarizes the quantitative data on the inhibitory potency of this compound and its alternatives.
| Inhibitor | Target Enzyme | Organism/Cell Line | Inhibition Type | Ki | IC50 |
| This compound (PRTP) | RNA Polymerase | Escherichia coli | Competitive with ATP[1] | Not explicitly found | - |
| This compound (PRTP) | RNA Polymerase | Escherichia coli | Noncompetitive | 0.54 mM | - |
| This compound (PRTP) | DNA Primase (ATP polymerization) | Human | - | - | 35 µM |
| This compound (PRTP) | DNA Primase (GTP polymerization) | Human | - | - | 28 µM |
| This compound (PRTP) | Calmodulin-dependent protein kinase II (CaMKII) | Not Specified | - | 590 µM | - |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Human | Competitive | 1.2 nM | ~100 nM |
| Mycophenolic Acid (MPA) | Inosine Monophosphate Dehydrogenase (IMPDH) Type II | Human | Uncompetitive, Reversible | - | 3.23 mg/L (total MPA) 57.3 ng/mL (unbound MPA) |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
Escherichia coli RNA Polymerase Inhibition Assay
This protocol is designed to determine the inhibitory potential of compounds against E. coli RNA polymerase.
Materials:
-
E. coli RNA Polymerase, Core Enzyme
-
Sigma factor (σ⁷⁰)
-
DNA template (e.g., T7 phage DNA)
-
ATP, GTP, CTP, UTP (radiolabeled, e.g., [α-³²P]UTP)
-
This compound (PRTP) or other test inhibitors
-
Transcription Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 150 mM KCl, 1 mM DTT
-
Stop Solution: 0.5 M EDTA
-
Scintillation cocktail and counter
Procedure:
-
Holoenzyme Reconstitution: Incubate the core RNA polymerase with a molar excess of σ⁷⁰ factor at 37°C for 30 minutes to form the holoenzyme.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing transcription buffer, DNA template, and varying concentrations of the inhibitor (PRTP).
-
Enzyme Addition: Add the reconstituted RNA polymerase holoenzyme to the reaction mixture and pre-incubate at 37°C for 10 minutes to allow for open complex formation.
-
Initiation of Transcription: Start the reaction by adding the four NTPs (one of which is radiolabeled). The final concentrations should be in the micromolar range.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Precipitation and Washing: Precipitate the synthesized RNA by adding trichloroacetic acid (TCA), collect the precipitate on a filter membrane, and wash to remove unincorporated nucleotides.
-
Quantification: Measure the radioactivity of the filter membrane using a scintillation counter.
-
Data Analysis: Determine the rate of RNA synthesis at each inhibitor concentration and calculate the IC₅₀ or Kᵢ value. For competitive inhibition studies with respect to ATP, vary the concentration of ATP while keeping the inhibitor concentration constant.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This colorimetric assay is used to screen for inhibitors of DHFR, using methotrexate as a positive control.[2][3]
Materials:
-
Dihydrofolate Reductase (DHFR) enzyme
-
DHFR Substrate (Dihydrofolic acid)
-
NADPH
-
Methotrexate (positive control inhibitor)
-
Test inhibitor
-
DHFR Assay Buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR substrate, NADPH, and methotrexate in DHFR assay buffer.
-
Reaction Setup: In a 96-well plate, add the DHFR assay buffer, the test inhibitor at various concentrations, or methotrexate as a positive control.
-
Enzyme Addition: Add the DHFR enzyme to each well, except for the background control wells.
-
NADPH Addition: Add the NADPH solution to all wells.
-
Initiation of Reaction: Start the reaction by adding the DHFR substrate to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 10-20 minutes) at a constant temperature. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration. Determine the percent inhibition and calculate the IC₅₀ value. To determine the Kᵢ for competitive inhibitors, perform the assay with varying concentrations of both the substrate and the inhibitor.
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition Assay
This assay measures the activity of IMPDH and its inhibition by compounds like mycophenolic acid.
Materials:
-
IMPDH enzyme (recombinant human type II)
-
Inosine Monophosphate (IMP)
-
NAD⁺
-
Mycophenolic Acid (MPA) or other test inhibitors
-
Assay Buffer: 0.1 M Potassium Phosphate (pH 8.0), 1 mM EDTA, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer and the test inhibitor (MPA) at various concentrations.
-
Enzyme and Substrate Addition: Add the IMPDH enzyme and NAD⁺ to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding IMP to each well.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value. For determining the mode of inhibition, the assay should be performed with varying concentrations of both the substrate (IMP or NAD⁺) and the inhibitor.
Visualizations
The following diagrams illustrate key pathways and experimental workflows discussed in this guide.
Caption: Inhibition points of Methotrexate and Mycophenolic Acid in the purine metabolism pathway.
Caption: Experimental workflow for the E. coli RNA polymerase inhibition assay.
Caption: Logical relationship between competitive and noncompetitive enzyme inhibition mechanisms.
References
Comparative analysis of cytotoxicity of different purine nucleoside analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of four key purine nucleoside analogs: Fludarabine, Cladribine, Clofarabine, and Nelarabine. These agents are pivotal in the treatment of various hematological malignancies. This analysis is supported by experimental data on their cytotoxic efficacy and detailed methodologies for assessing their impact on cancer cells.
Introduction to Purine Nucleoside Analogs
Purine nucleoside analogs are a class of chemotherapeutic agents designed to mimic naturally occurring purine nucleosides, such as adenosine and guanosine.[1] By substituting these natural building blocks, they disrupt the synthesis of DNA and RNA, leading to cell death, a process particularly effective against rapidly dividing cancer cells.[2] Their primary mechanisms of action involve the inhibition of key enzymes like DNA polymerase and ribonucleotide reductase, ultimately inducing apoptosis (programmed cell death).[3][4]
Comparative Cytotoxicity Data
The cytotoxic potential of these analogs is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for Fludarabine, Cladribine, Clofarabine, and Nelarabine in various leukemia and lymphoma cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Comparative in vitro activity of Clofarabine and Nelarabine against various leukemia and lymphoma cell lines. [5]
| Cell Line | Drug | LC50 (nM) |
| Jurkat (T-ALL) | Clofarabine | 8.3 ± 1.1 |
| Nelarabine | 1300 ± 150 | |
| Raji (Burkitt's Lymphoma) | Clofarabine | 7.9 ± 0.9 |
| Nelarabine | 1200 ± 130 | |
| Daudi (Burkitt's Lymphoma) | Clofarabine | 8.1 ± 1.0 |
| Nelarabine | 1100 ± 120 | |
| HL-60 (APL) | Clofarabine | 8.5 ± 1.2 |
| Nelarabine | >2000 | |
| K562 (CML) | Clofarabine | >2000 |
| Nelarabine | >2000 | |
| LC50 values for Nelarabine are significantly higher, indicating lower potency in these cell lines compared to Clofarabine. |
Table 2: Cytotoxicity of Cladribine and its derivatives in various leukemia cell lines. [6]
| Cell Line | Drug | IC50 (µM) |
| HL-60 (APL) | Cladribine | 0.027 ± 0.003 |
| MOLT-4 (T-ALL) | Cladribine | 0.031 ± 0.002 |
| THP-1 (AML) | Cladribine | 0.045 ± 0.004 |
Table 3: Synergistic Cytotoxicity of Purine Analogs in Combination with Busulfan in AML Cell Lines. [7][8]
| Cell Line | Treatment | % Growth Inhibition |
| HL-60 | Cladribine (40 nM) + Fludarabine (1.3 µM) + Busulfan (40 µM) | ~58% |
| Clofarabine (13 nM) + Fludarabine (1.3 µM) + Busulfan (40 µM) | ~60% | |
| OCI-AML3 | Cladribine + Fludarabine + Busulfan | ~80% |
| Clofarabine + Fludarabine + Busulfan | ~66% |
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of these purine nucleoside analogs are initiated by their intracellular phosphorylation to active triphosphate forms. These active metabolites then interfere with critical cellular processes, leading to apoptosis.
Fludarabine
Fludarabine is a fluorinated analog of the antiviral agent vidarabine. Once inside the cell, it is rapidly dephosphorylated to 2-fluoro-ara-A, which is then re-phosphorylated to the active triphosphate, F-ara-ATP. F-ara-ATP inhibits DNA synthesis by competing with deoxyadenosine triphosphate (dATP) for incorporation into DNA by DNA polymerases.[9] It also inhibits ribonucleotide reductase, further depleting the pool of deoxynucleotides necessary for DNA replication.[10] Fludarabine is known to induce apoptosis through both p53-dependent and -independent pathways and can inhibit the NF-κB signaling pathway.[9][10]
Caption: Fludarabine's activation and mechanism of action.
Cladribine
Cladribine (2-chloro-2'-deoxyadenosine or 2-CdA) is resistant to deamination by adenosine deaminase.[11] It is phosphorylated intracellularly by deoxycytidine kinase (dCK) to its active triphosphate form, 2-CdATP.[12] This active metabolite is incorporated into DNA, leading to the accumulation of DNA strand breaks and subsequent apoptosis.[12] Cladribine is cytotoxic to both dividing and resting cells and induces apoptosis through both extrinsic and intrinsic pathways, involving the activation of caspases and the release of cytochrome c from mitochondria.[13][14]
Caption: Cladribine's activation and apoptotic pathway.
Clofarabine
Clofarabine was designed to combine the favorable properties of fludarabine and cladribine.[15] It is phosphorylated to its active triphosphate, which then inhibits both DNA polymerase and ribonucleotide reductase.[16][17] A key feature of clofarabine is its ability to induce apoptosis even in non-dividing cells by directly affecting mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c.[15][17]
Caption: Clofarabine's multi-faceted mechanism of action.
Nelarabine
Nelarabine is a prodrug of arabinosylguanine (ara-G).[18] It is demethylated by adenosine deaminase to ara-G, which is then phosphorylated to its active triphosphate form, ara-GTP.[19] Nelarabine shows a marked selectivity for T-cells, as these cells have higher levels of the enzymes required for its activation.[20][21] Ara-GTP is incorporated into DNA, leading to inhibition of DNA synthesis and subsequent apoptosis.[21]
Caption: Nelarabine's T-cell selective activation and mechanism.
Experimental Protocols for Cytotoxicity Assays
The following are generalized protocols for two common colorimetric assays used to determine the cytotoxicity of purine nucleoside analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Drug Incubation: Treat the cells with a range of concentrations of the purine nucleoside analog. Include untreated cells as a negative control and a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cell death.
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Steps:
-
Cell Plating and Treatment: Follow the same initial steps as the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, containing the substrate and cofactor, to each well of the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance of the colorimetric product at approximately 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Conclusion
Fludarabine, Cladribine, Clofarabine, and Nelarabine are potent cytotoxic agents with distinct profiles. Clofarabine often demonstrates the highest in vitro potency against a broad range of hematological cancer cell lines. Nelarabine's unique T-cell selectivity makes it a valuable agent for T-cell malignancies. The choice of a specific purine nucleoside analog for therapeutic use depends on the cancer type, patient-specific factors, and the desired therapeutic outcome. The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of these and novel cytotoxic agents in a research setting.
References
- 1. Purine nucleoside analogues in the treatment of myleoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. termedia.pl [termedia.pl]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: Enhancement of cytotoxicity with epigenetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Cladribine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 17. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 18. sehop.org [sehop.org]
- 19. Role of nelarabine in the treatment of T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nelarabine: when and how to use in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-ATP Antibody Cross-Reactivity with Purine Riboside Triphosphates
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of antibodies targeting adenosine triphosphate (ATP) with other structurally similar purine riboside triphosphates, namely guanosine triphosphate (GTP), cytidine triphosphate (CTP), and uridine triphosphate (UTP). Understanding the specificity of anti-ATP antibodies is critical for the development of accurate immunoassays and targeted therapeutics. This document outlines the experimental methodologies used to assess this cross-reactivity and presents a framework for interpreting the resulting data.
Data Presentation: Cross-Reactivity Profile of Anti-ATP Antibodies
A comprehensive analysis of publicly available experimental data reveals a significant gap in detailed quantitative comparisons of anti-ATP antibody cross-reactivity with other purine riboside triphosphates. While several commercial suppliers offer anti-ATP antibodies and ELISA kits, specific binding affinities or percentage cross-reactivity values for GTP, CTP, and UTP are not consistently provided. One product datasheet for an ATP ELISA kit notes "No significant cross-reactivity or interference between ATP and analogues was observed," but does not present the underlying quantitative data to substantiate this claim[1].
For the purposes of this guide, the following table illustrates how such comparative data would be presented. The values within are hypothetical and serve as a template for researchers generating their own cross-reactivity profiles.
| Analyte | Antibody | Method | IC50 (nM) | Cross-Reactivity (%) |
| ATP | Anti-ATP mAb | Competitive ELISA | 10 | 100% |
| GTP | Anti-ATP mAb | Competitive ELISA | >10,000 | <0.1% |
| CTP | Anti-ATP mAb | Competitive ELISA | >10,000 | <0.1% |
| UTP | Anti-ATP mAb | Competitive ELISA | >10,000 | <0.1% |
| ATP | Anti-ATP pAb | SPR | Kd = 5 x 10-8 M | 100% |
| GTP | Anti-ATP pAb | SPR | No significant binding | Not applicable |
| CTP | Anti-ATP pAb | SPR | No significant binding | Not applicable |
| UTP | Anti-ATP pAb | SPR | No significant binding | Not applicable |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Mandatory Visualizations
The following diagrams illustrate the conceptual and practical aspects of assessing antibody cross-reactivity.
Caption: Conceptual diagram illustrating an anti-ATP antibody's specific binding to ATP and potential cross-reactivity with the structurally similar GTP.
Caption: A typical workflow for a competitive ELISA to assess the cross-reactivity of an anti-ATP antibody.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity. The two primary techniques for this purpose are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
Competitive ELISA is a highly sensitive method used to quantify the binding affinity of an antibody to its target antigen by introducing a competing, unlabeled antigen.
Objective: To determine the concentration of a competing antigen (e.g., GTP, CTP, UTP) that inhibits the binding of the anti-ATP antibody to plate-bound ATP by 50% (IC50).
Materials:
-
High-binding 96-well microplate
-
Anti-ATP antibody (primary antibody)
-
ATP conjugated to a carrier protein (e.g., BSA or OVA) for coating
-
ATP, GTP, CTP, and UTP standards of known concentrations
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Chromogenic substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the ATP-carrier conjugate to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition: Prepare serial dilutions of the competing nucleotides (ATP, GTP, CTP, UTP). In separate tubes, mix a fixed concentration of the anti-ATP antibody with each dilution of the competitor. Incubate for 30 minutes.
-
Incubation: After washing the blocked plate, add 100 µL of the antibody-competitor mixtures to the respective wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate three times. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of the chromogenic substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping and Reading: Stop the reaction by adding 50 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the competitor in the sample[1].
-
Analysis: Plot a standard curve of absorbance versus the log of the competitor concentration. Determine the IC50 value for each nucleotide. Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of ATP / IC50 of competing nucleotide) x 100
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions, providing kinetic data on association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_d) can be calculated.
Objective: To measure the binding kinetics and affinity of an anti-ATP antibody to immobilized ATP and other purine riboside triphosphates.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Anti-ATP antibody
-
ATP, GTP, CTP, and UTP
-
Immobilization buffers (e.g., amine coupling kit with NHS, EDC, and ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Covalently immobilize a modified version of ATP (or a carrier protein conjugated with ATP) onto the surface of the sensor chip using a standard coupling chemistry (e.g., amine coupling). A reference flow cell should be prepared by performing the same chemistry without the ligand to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of dilutions of the anti-ATP antibody in the running buffer.
-
Binding Analysis:
-
Inject the different concentrations of the anti-ATP antibody over the ligand and reference surfaces at a constant flow rate. This is the association phase .
-
After the association phase, flow the running buffer over the surfaces to monitor the dissociation of the antibody from the ligand. This is the dissociation phase .
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody from the ligand surface, preparing it for the next injection.
-
Cross-Reactivity Testing: To test for cross-reactivity, inject solutions of GTP, CTP, and UTP at various concentrations over the immobilized ATP surface to see if they can compete with the binding of the anti-ATP antibody. Alternatively, immobilize the other nucleotides and directly measure the antibody's binding to them.
-
Data Analysis: The SPR instrument software will generate sensorgrams (response units vs. time). Fit these curves to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d / k_a). A lower K_d value indicates a higher binding affinity.
By following these rigorous experimental protocols, researchers can generate the necessary data to accurately assess the cross-reactivity of anti-ATP antibodies, ensuring their suitability for specific applications in research and development.
References
A Structural Showdown: ATP vs. Purine Riboside Triphosphate at the Kinase Active Site
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The intricate dance between kinases and their nucleotide co-substrates is a cornerstone of cellular signaling. While Adenosine Triphosphate (ATP) is the canonical phosphate donor, the binding of other purine-based nucleotides, such as purine riboside triphosphate, presents a compelling area of study for understanding kinase function and designing novel therapeutics. This guide provides a detailed structural and functional comparison of the binding of ATP and this compound to kinases, supported by experimental data and methodologies.
At a Glance: Quantitative Comparison of Nucleotide Binding to Kinases
Direct, comprehensive quantitative binding data for this compound across a wide range of kinases is limited in publicly available literature. However, studies on the closely related purine nucleotide, Guanosine Triphosphate (GTP), provide valuable insights into how a non-adenosine purine triphosphate interacts with the kinase active site. The following table summarizes kinetic parameters for the Heme-Regulated Inhibitor (HRI) kinase, showcasing the differential utilization of ATP and GTP.
| Nucleotide | Kinase | KM (µM) | Vmax (nM·s-1) | Relative Efficiency (Vmax/KM) |
| ATP | HRI (WT) | 130 | 75 | 0.58 |
| GTP | HRI (WT) | 160 | 40 | 0.25 |
Data derived from a study on Heme-Regulated Inhibitor (HRI) kinase, where GTP serves as a proxy for a generic this compound.[1]
The Structural Basis of Binding: A Tale of Two Purines
The binding of both ATP and this compound to the kinase active site is governed by a series of conserved interactions, primarily involving the ribose and triphosphate moieties. However, the subtle difference in the purine base itself—adenine in ATP versus a simple purine in this compound—can lead to significant alterations in binding affinity and kinase activity.
Key Structural Interactions:
-
Hinge Region: The purine ring of both nucleotides forms critical hydrogen bonds with the kinase's hinge region, a flexible loop connecting the N- and C-terminal lobes. In ATP, the N1 and N6 amino group of adenine are key hydrogen bond donors and acceptors. For this compound, the hydrogen bonding pattern with the hinge is altered due to the absence of the 6-amino group, potentially leading to a less optimal fit for many kinases.
-
Ribose Moiety: The ribose sugar makes crucial contacts with conserved residues, orienting the triphosphate chain for catalysis. These interactions are largely conserved between ATP and this compound.
-
Triphosphate Chain: A conserved lysine residue and one or more magnesium ions coordinate the negatively charged triphosphate tail, neutralizing its charge and positioning the γ-phosphate for transfer to the substrate. This interaction network is expected to be similar for both nucleotides.
-
Hydrophobic Pocket: The adenine ring of ATP typically sits in a hydrophobic pocket. The smaller, unsubstituted purine ring of this compound may not fully occupy this pocket, potentially leading to a decrease in binding affinity due to reduced van der Waals interactions.
Experimental Protocols for Studying Kinase-Ligand Interactions
A variety of biophysical and biochemical techniques are employed to characterize the binding of nucleotides and their analogs to kinases.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).
Methodology:
-
Sample Preparation: The kinase is dialyzed extensively against the desired buffer. The nucleotide (ATP or this compound) is dissolved in the same dialysis buffer.
-
ITC Experiment: The kinase solution is placed in the sample cell of the calorimeter, and the nucleotide solution is loaded into the injection syringe.
-
Titration: A series of small injections of the nucleotide solution are made into the kinase solution. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of nucleotide to kinase. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein, providing real-time kinetic data (kon and koff) and binding affinity (Kd).
Methodology:
-
Immobilization: The kinase is immobilized on the surface of an SPR sensor chip.
-
Binding Analysis: A series of concentrations of the nucleotide are flowed over the sensor surface. The change in the SPR signal (response units) is monitored over time.
-
Kinetic Analysis: The association and dissociation phases of the sensorgrams are fitted to a kinetic model to determine the on-rate (kon) and off-rate (koff). The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Fluorescence-Based Assays
Fluorescence-based assays offer a high-throughput and sensitive method for studying kinase-ligand interactions. These can be direct binding assays using fluorescently labeled nucleotides or competition assays.
Methodology (Competition Assay):
-
Assay Setup: A fluorescently labeled ATP analog (e.g., a mant-ATP or a BODIPY-ATP conjugate) that is known to bind to the kinase is used as a probe.
-
Competition: The kinase and the fluorescent probe are incubated with varying concentrations of the unlabeled competitor nucleotide (ATP or this compound).
-
Measurement: The fluorescence signal (e.g., fluorescence polarization or intensity) is measured. The displacement of the fluorescent probe by the competitor leads to a change in the signal.
-
Data Analysis: The data is plotted as the fluorescence signal versus the concentration of the competitor. The IC50 value is determined, which can be converted to a Ki value.
Conclusion
The structural and functional comparison of ATP and this compound binding to kinases reveals a nuanced landscape. While the core binding motifs for the ribose and triphosphate moieties are highly conserved, the seemingly minor alteration in the purine base can have a profound impact on binding affinity and subsequent kinase activity. For researchers in drug discovery, understanding these differences is paramount. The unsubstituted purine ring of this compound can serve as a foundational scaffold for the design of novel kinase inhibitors. By strategically adding substituents to the purine core, it is possible to enhance binding affinity and achieve selectivity for specific kinases, paving the way for the development of next-generation targeted therapies. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing these interactions and advancing our understanding of kinase biology.
References
Efficacy of purine riboside triphosphate in different cancer cell types
This guide provides a comparative analysis of the efficacy of purine riboside triphosphate and other purine analogs in various cancer cell types. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of cytotoxic activities, mechanisms of action, and relevant experimental protocols. While quantitative data for this compound is limited in publicly available literature, this guide presents data for closely related and clinically relevant purine analogs to provide a valuable comparative context.
Comparative Efficacy of Purine Analogs
The cytotoxic effects of various purine analogs have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key parameter in these assessments. The following tables summarize the IC50 values for several well-characterized purine analogs in different cancer cell types.
Table 1: Efficacy of Purine Analogs in Hematological Malignancy Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Fludarabine | HL-60 | Acute Promyelocytic Leukemia | > 20 | |
| Cladribine | HL-60 | Acute Promyelocytic Leukemia | > 20 | |
| 6-Mercaptopurine | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.1 - 1 | |
| 6-Thioguanine | MOLT-4 | Acute Lymphoblastic Leukemia | 0.01 - 0.1 |
Table 2: Efficacy of Purine Analogs in Solid Tumor Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Fludarabine | HCT116 | Colorectal Carcinoma | > 20 | |
| Fludarabine | HeLa | Cervical Cancer | > 20 | |
| 6-Mercaptopurine | HepG2 | Hepatocellular Carcinoma | 10 - 50 | |
| 6-Mercaptopurine | MCF-7 | Breast Adenocarcinoma | 10 - 50 | |
| 6-Thioguanine | A549 | Lung Carcinoma | 1 - 10 | |
| Cladribine | HCT116 | Colorectal Carcinoma | > 20 | |
| Cladribine | HeLa | Cervical Cancer | > 20 |
Mechanism of Action: Interference with Nucleic Acid Synthesis
Purine analogs exert their cytotoxic effects primarily by interfering with the synthesis and function of DNA and RNA. These compounds mimic naturally occurring purine bases (adenine and guanine), allowing them to be incorporated into cellular metabolic pathways.
Once inside the cell, purine analogs are typically converted into their active triphosphate forms by cellular enzymes. For instance, 6-mercaptopurine (6-MP) is activated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). These triphosphate analogs can then inhibit key enzymes involved in de novo purine biosynthesis or be incorporated into DNA and RNA. The incorporation of these fraudulent nucleotides leads to chain termination, DNA strand breaks, and ultimately, apoptosis (programmed cell death).
The parent compound of this compound, nebularine (purine riboside), is known to be extensively phosphorylated within cells, and its triphosphate derivative competitively inhibits RNA polymerase with respect to ATP, thereby blocking RNA synthesis.
Figure 1: Generalized mechanism of action for purine analogs in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the purine analog and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Protocol:
-
Cell Treatment: Treat cancer cells with the purine analog at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Figure 3: Gating logic for apoptosis analysis by flow cytometry.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a cell lysate, which can help elucidate the signaling pathways affected by a drug.
Protocol:
-
Protein Extraction: Lyse treated and untreated cancer cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Purine analogs represent a clinically significant class of anticancer agents. While specific efficacy data for this compound is not widely available, the comparative data for other purine analogs such as fludarabine, cladribine, 6-mercaptopurine, and 6-thioguanine demonstrate their potent cytotoxic effects across various cancer cell lines. The primary mechanism of action involves the disruption of DNA and RNA synthesis, leading to apoptosis. The experimental protocols provided in this guide offer standardized methods for evaluating the efficacy and mechanism of action of these and novel purine-based compounds in cancer research and drug development. Further investigation into the specific activity of this compound is warranted to fully understand its therapeutic potential.
A Comparative Guide to the Inhibition of DNA Primase by Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory profiles of key purine analogs against DNA primase, an essential enzyme in DNA replication. The information presented is based on published experimental data to facilitate objective evaluation for research and drug development purposes.
Quantitative Inhibitory Profiles
The following table summarizes the inhibitory activities of the triphosphate forms of two prominent purine analogs, fludarabine (F-ara-ATP) and vidarabine (araATP), against human DNA primase. It is important to note that the active form of these drugs within the cell is their triphosphate derivative.
| Purine Analog (Triphosphate Form) | Inhibition Metric | Value (µM) | Assay Type | Comments |
| Fludarabine-TP (F-ara-ATP) | K1/2 | 1.1 | Fluorescence Polarization Competition Binding | Indicates a high binding affinity to human primase.[1] |
| Incorporation Efficiency | - | Radioactive Primer Extension | Incorporated 30-fold more efficiently than natural ATP by DNA primase, leading to chain termination. | |
| Vidarabine-TP (araATP) | K1/2 | 1.5 | Fluorescence Polarization Competition Binding | Shows a high binding affinity, comparable to Fludarabine-TP.[1] |
| Ki | 2.0 - 2.7 | Radioactive Primer Extension with poly(dT) template | Competitive inhibitor with respect to ATP. | |
| Ki | ~125 | Radioactive Primer Extension with poly(dC) template | Competitive inhibitor with respect to GTP. |
Note: K1/2 represents the concentration of the inhibitor required to reduce the binding of a fluorescent probe by 50%, and Ki is the inhibition constant. Lower values indicate higher potency. The variation in Ki values for Vidarabine-TP reflects different experimental conditions and templates used in the assays.
Experimental Methodologies
Detailed protocols for the key experimental assays cited are provided below. These methodologies are fundamental for assessing the inhibitory potential of compounds against DNA primase.
1. Fluorescence Polarization (FP) Competition Binding Assay
This assay quantitatively determines the binding affinity of an inhibitor to DNA primase by measuring the displacement of a fluorescently labeled nucleotide analog.
-
Principle: A small fluorescently labeled molecule (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger molecule like DNA primase, its tumbling slows, and the polarization of the emitted light increases. An unlabeled inhibitor will compete with the probe for binding to the primase, causing a decrease in polarization.
-
Protocol Outline:
-
Reagents: Purified human DNA primase, a fluorescently labeled ATP analog (e.g., 6-FAM-ATP) as the probe, and the purine analog inhibitors (Fludarabine-TP, Vidarabine-TP).
-
Procedure:
-
A constant concentration of DNA primase and the fluorescent probe are incubated together to allow for binding, establishing a high polarization signal.
-
Increasing concentrations of the unlabeled purine analog inhibitor are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration. The K1/2 value is determined from the resulting dose-response curve.[1]
-
2. Radioactive Primer Extension Assay
This is a traditional and direct method to measure the synthesis of RNA primers by DNA primase and the inhibitory effect of nucleotide analogs.
-
Principle: DNA primase synthesizes short RNA primers using a DNA template and ribonucleoside triphosphates (rNTPs). One of the rNTPs is radioactively labeled (e.g., [α-32P]ATP or [α-32P]GTP). The incorporation of the radiolabel into the newly synthesized RNA primers is measured.
-
Protocol Outline (using a poly(dT) template):
-
Reagents: Purified DNA primase, a single-stranded DNA template (e.g., poly(dT)), a mix of rNTPs including a radiolabeled one ([α-32P]ATP), and the purine analog inhibitor.
-
Procedure:
-
The reaction mixture containing the template, rNTPs (with the radiolabel), and varying concentrations of the inhibitor is prepared.
-
The reaction is initiated by adding DNA primase.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
The reaction is stopped, and the synthesized radiolabeled RNA primers are separated from unincorporated nucleotides, often by gel electrophoresis.
-
-
Data Analysis: The amount of radioactivity incorporated into the RNA primers is quantified using phosphorimaging or scintillation counting. The percentage of inhibition is calculated relative to a control reaction without the inhibitor to determine the IC50 or Ki value.
-
Visualizations
Experimental Workflow for Determining Inhibitory Profiles
The following diagram illustrates the general workflow for assessing the inhibitory activity of purine analogs on DNA primase.
Caption: Experimental workflow for assessing DNA primase inhibition.
Mechanism of Action: Competitive Inhibition
The primary mechanism by which these purine analogs inhibit DNA primase is through competitive inhibition at the enzyme's active site.
Caption: Competitive inhibition of DNA primase by purine analogs.
References
A Comparative Guide to the Detection of Purine Riboside Triphosphates: A Novel Electrochemical Aptasensor Approach
For researchers, scientists, and professionals in drug development, the accurate quantification of purine riboside triphosphates such as adenosine triphosphate (ATP) is critical for understanding cellular energy metabolism, signal transduction, and the efficacy of therapeutic interventions. While traditional methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been the gold standard, new methodologies are emerging that offer significant advantages in sensitivity, speed, and simplicity.
This guide provides a detailed comparison of a novel electrochemical aptamer-based biosensor with established chromatographic techniques for the detection of purine riboside triphosphates. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Data Presentation: A Quantitative Comparison
The performance of the novel electrochemical aptasensor is compared with standard HPLC with ultraviolet detection (HPLC-UV) and ultra-high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS). The following table summarizes the key quantitative metrics for each method.
| Feature | Electrochemical Aptamer Biosensor | HPLC-UV | UPLC-ESI-MS/MS |
| Principle of Detection | ATP-induced conformational change of a 2D DNA aptamer structure leading to an electrochemical signal change.[1][2][3] | Separation by liquid chromatography and quantification by UV absorbance. | Separation by liquid chromatography followed by mass-to-charge ratio analysis for high-specificity detection.[4] |
| Limit of Detection (LOD) | 0.3 pM[3] | ~70-200 nM[5] | Sub-nanomolar to low nanomolar range |
| Linear Range | 5 pM - 50 µM[6] | Nanomolar to micromolar | Picomolar to micromolar |
| Analysis Time per Sample | ~30 minutes[3] | 15-30 minutes | 10-20 minutes |
| Sample Preparation | Minimal, direct measurement in biological fluids may be possible. | Requires extraction, and often derivatization. | Requires extraction and purification.[4] |
| Equipment Cost | Low to moderate | Moderate | High |
| Throughput | High (amenable to array formats) | Low to moderate | Moderate |
| Specificity | High (aptamer-based) | Moderate (potential for co-eluting compounds) | Very High (based on mass fragmentation) |
Experimental Protocols
Detailed methodologies for the novel electrochemical aptasensor and the comparative chromatographic methods are provided below.
New Method: Electrochemical Aptamer-Based Biosensor
This protocol is based on the principles of an ATP-induced 2D DNA structure-switching biosensor.[1][2][3]
Materials:
-
Glassy carbon electrode (GCE)
-
Gold nanoparticles (AuNPs)
-
Thiolated DNA aptamers specific for ATP
-
Methylene blue (MB) as a redox probe
-
Electrochemical workstation (potentiostat/galvanostat)
-
[Fe(CN)6]3-/4- solution
-
Phosphate buffered saline (PBS)
-
ATP standard solutions
-
Biological sample (e.g., cell lysate, serum)
Methodology:
-
Electrode Preparation:
-
Polish the glassy carbon electrode with alumina slurry, followed by sonication in ethanol and deionized water.
-
Electrodeposit gold nanoparticles onto the GCE surface to enhance conductivity and provide a substrate for DNA immobilization.
-
-
Aptamer Self-Assembly:
-
Incubate the modified electrode in a solution containing the thiolated ATP aptamer to allow for self-assembly of the 2D DNA structure on the gold nanoparticle surface.
-
Incorporate methylene blue into the DNA structure as the signal molecule.
-
-
Electrochemical Measurement:
-
Characterize the electrode modification using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a [Fe(CN)6]3-/4- solution.
-
For ATP detection, incubate the prepared electrode with the sample (or ATP standard) for a specified time (e.g., 30 minutes).
-
-
Detection Principle:
-
The binding of ATP to the aptamer induces a conformational change, causing the 2D DNA structure to collapse.[2]
-
This collapse triggers the release of methylene blue from the electrode surface, resulting in a significant decrease in the electrochemical signal.
-
-
Data Analysis:
-
Measure the change in the electrochemical signal (e.g., peak current in differential pulse voltammetry) before and after incubation with the sample.
-
Correlate the signal change to the ATP concentration using a calibration curve generated from the ATP standard solutions.
-
Alternative Method 1: HPLC-UV
This is a generalized protocol for the quantification of purine riboside triphosphates using HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase A: Phosphate buffer (e.g., 0.1 M KH2PO4, pH 6.0)
-
Mobile phase B: Methanol or acetonitrile
-
Perchloric acid (PCA) for extraction
-
Potassium hydroxide (KOH) for neutralization
-
ATP standard solutions
-
Biological sample
Methodology:
-
Sample Preparation (Extraction):
-
Homogenize the biological sample in cold perchloric acid to precipitate proteins and extract nucleotides.
-
Centrifuge the homogenate and collect the supernatant.
-
Neutralize the supernatant with potassium hydroxide to precipitate potassium perchlorate.
-
Centrifuge and filter the final supernatant before injection into the HPLC system.
-
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared sample onto the column.
-
Elute the nucleotides using a gradient of increasing organic mobile phase (B).
-
-
Detection:
-
Monitor the column effluent with the UV detector at a wavelength of 254 nm or 260 nm.
-
Identify the ATP peak based on its retention time compared to the ATP standard.
-
-
Quantification:
-
Integrate the peak area of the ATP signal.
-
Calculate the concentration of ATP in the sample by comparing its peak area to a standard curve generated from known concentrations of the ATP standard.
-
Alternative Method 2: UPLC-ESI-MS/MS
This protocol outlines a general procedure for highly sensitive and specific quantification of purine riboside triphosphates.
Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Appropriate UPLC column (e.g., HILIC or ion-pair reversed-phase).
-
Mobile phases tailored for MS compatibility (e.g., containing volatile buffers like ammonium acetate).
-
Metabolite extraction solution (e.g., cold methanol/acetonitrile/water mixture).[4]
-
Internal standards (e.g., isotopically labeled ATP).
-
ATP standard solutions.
-
Biological sample.
Methodology:
-
Sample Preparation (Metabolite Extraction):
-
Rapidly quench metabolic activity and extract metabolites from the biological sample using a cold solvent mixture.
-
Spike the sample with an internal standard to correct for matrix effects and variations in extraction efficiency.
-
Centrifuge to remove cellular debris and collect the supernatant.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.
-
-
UPLC Separation:
-
Inject the sample into the UPLC system.
-
Perform a rapid separation of the target analytes using a suitable gradient elution.
-
-
MS/MS Detection:
-
Ionize the eluting compounds using the ESI source (typically in negative ion mode for nucleotides).
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for ATP and the internal standard. This provides high specificity.
-
-
Quantification:
-
Integrate the peak areas for the specific transitions of ATP and the internal standard.
-
Calculate the concentration of ATP in the sample using the ratio of the analyte peak area to the internal standard peak area and comparing this to a calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the detection of purine riboside triphosphates.
Caption: De Novo and Salvage Pathways for Purine Nucleotide Synthesis.
Caption: Workflow of the Electrochemical Aptamer-Based Biosensor.
Caption: General Workflow for Chromatography-Based Detection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical Aptamer Biosensor Based on ATP-Induced 2D DNA Structure Switching for Rapid and Ultrasensitive Detection of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: Purine Riboside Triphosphate vs. Tubercidin Triphosphate
For researchers and professionals in drug development, understanding the nuanced differences between ATP analogs is critical for experimental design and therapeutic application. This guide provides an objective comparison of two prominent adenosine triphosphate (ATP) analogs: Purine Riboside Triphosphate (also known as Nebularine Triphosphate) and Tubercidin Triphosphate. This comparison is based on available experimental data concerning their biochemical interactions and cellular effects.
At a Glance: Key Differences
| Feature | This compound (Nebularine Triphosphate) | Tubercidin Triphosphate |
| Structure | A purine nucleoside triphosphate lacking the amino group at the 6-position of the adenine ring. | An analog of ATP where the N-7 of the adenine ring is replaced by a CH group.[1] |
| Primary Mechanism | Primarily acts as a competitive inhibitor of ATP-dependent enzymes. | Functions as a substrate for various enzymes and can be incorporated into RNA. |
| Interaction with RNA Polymerase | Competitively inhibits RNA polymerase with respect to ATP; not incorporated into RNA.[2] | Can be incorporated into RNA, leading to downstream cytotoxic effects.[3] |
| Interaction with Myosin/Actomyosin | Data not readily available. | Serves as a substrate, being hydrolyzed by actomyosin at a faster rate than ATP.[1] |
| Cytotoxicity | Exhibits cytotoxic effects. | Generally exhibits higher cytotoxicity. |
Quantitative Data Comparison
Table 1: Kinetic Parameters of Tubercidin Triphosphate (TuTP) with Actomyosin [1]
| Substrate | Enzyme | Vmax | Km |
| Tubercidin Triphosphate (TuTP) | Actomyosin | ~4 times that of ATP | Same order of magnitude as ATP |
| ATP | Actomyosin | Reference | Reference |
Table 2: Cytotoxicity of Parent Nucleosides (IC50 Values)
| Compound | Cell Line | IC50 | Reference |
| Tubercidin | Vero | 14.23 µM | [4] |
| Tubercidin | LLC-PK1 | Not specified, but effective at 0.25–1 µM | [4] |
| Nebularine | Amaranthus Bioassay | 60% inhibition at 20 µM (8-fold excess over kinetin) | [5] |
Note: The cytotoxicity of the triphosphate forms is inferred from the activity of their parent nucleosides, which are phosphorylated intracellularly.
Interaction with Key Enzymes
RNA Polymerase
This compound acts as a classic competitive inhibitor of E. coli RNA polymerase. It competes with the natural substrate, ATP, for the active site but does not get incorporated into the growing RNA chain.[2] This lack of incorporation prevents the downstream effects associated with modified RNA.
Tubercidin Triphosphate , in contrast, can be utilized as a substrate by RNA polymerase and incorporated into RNA.[3] This incorporation can disrupt RNA secondary structure and interfere with protein synthesis, contributing to its cytotoxic effects.
Myosin and Actomyosin
Tubercidin Triphosphate has been shown to be a substrate for myosin and actomyosin. In fact, it is hydrolyzed by actomyosin at a rate approximately four times faster than ATP, while the Michaelis constant (Km) remains in the same order of magnitude.[1] The rate of superprecipitation induced by TuTP was found to be about half that of ATP.[1]
No direct data on the interaction of this compound with myosin or actomyosin was identified in the reviewed literature.
Cellular Effects and Signaling Pathways
Both purine riboside and tubercidin are cytotoxic, which is attributed to their intracellular conversion to the triphosphate forms that interfere with essential cellular processes. Tubercidin generally exhibits higher potency.
As ATP analogs, both molecules have the potential to interact with purinergic signaling pathways, which are crucial in a multitude of physiological processes. Extracellular ATP and its analogs can activate P2 receptors (P2X and P2Y), initiating downstream signaling cascades.
The diagram above illustrates the general mechanism of purinergic signaling initiated by extracellular nucleotides. While both this compound and tubercidin triphosphate are expected to interact with this pathway, the specific receptor affinities and downstream consequences for each analog require further investigation. A recent study has shown that tubercidin can promote the activation of the RIG-I/NF-κB signaling pathway, leading to increased expression of type I interferons and inflammatory cytokines.[6]
Experimental Protocols
Myosin ATPase Activity Assay
This protocol is adapted from standard methods for measuring myosin ATPase activity and can be used to compare ATP analogs.[2][7]
Objective: To determine the rate of ATP hydrolysis by myosin or actomyosin.
Materials:
-
Myosin or actomyosin preparation
-
Assay Buffer: 15 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl₂, 0.1 mM EGTA
-
ATP or ATP analog stock solution (e.g., 10 mM)
-
[γ-³²P]ATP (for radiometric assay) or a coupled enzyme system for spectrophotometric assay (e.g., pyruvate kinase/lactate dehydrogenase)
-
Quenching solution (for radiometric assay): e.g., 10% SDS or perchloric acid
-
Scintillation fluid and counter (for radiometric assay) or spectrophotometer (for coupled assay)
Procedure (Radiometric Assay):
-
Prepare reaction mixtures in microcentrifuge tubes, each containing assay buffer and the desired concentration of the ATP analog. Include a trace amount of [γ-³²P]ATP.
-
Equilibrate the tubes to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the myosin/actomyosin preparation to the tubes.
-
At specific time points, stop the reaction by adding the quenching solution.
-
Separate the released ³²P-labeled inorganic phosphate from the unhydrolyzed [γ-³²P]ATP using an extraction method (e.g., isobutanol/benzene extraction with ammonium molybdate).
-
Measure the radioactivity of the released phosphate using a scintillation counter.
-
Calculate the rate of ATP hydrolysis from the amount of phosphate released over time.
E. coli RNA Polymerase Inhibition Assay
This protocol is based on general procedures for assessing the inhibitory potential of compounds against RNA polymerase.[8][9]
Objective: To determine the inhibitory effect of ATP analogs on RNA polymerase activity.
Materials:
-
E. coli RNA polymerase holoenzyme
-
DNA template (e.g., a plasmid or a synthetic oligonucleotide with a promoter sequence)
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 100 mM KCl, 1 mM DTT
-
Ribonucleoside triphosphates (NTPs): ATP, GTP, CTP, UTP (and the ATP analog to be tested)
-
[α-³²P]UTP or a fluorescent RNA dye for detection
-
Stop solution: e.g., EDTA in formamide
-
Polyacrylamide gel for electrophoresis or a fluorescence plate reader
Procedure:
-
Set up reaction mixtures containing the assay buffer, DNA template, and all NTPs except ATP.
-
Add varying concentrations of the ATP analog (e.g., this compound) and a fixed, competing concentration of ATP. Include a radioactive or fluorescent label for the transcript.
-
Initiate the transcription reaction by adding the E. coli RNA polymerase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Analyze the synthesized RNA. For radiometric assays, this is typically done by denaturing polyacrylamide gel electrophoresis followed by autoradiography. For fluorescent assays, the fluorescence intensity can be measured directly in the reaction plate.
-
Quantify the amount of RNA produced in the presence of the inhibitor relative to the control (no inhibitor) to determine the extent of inhibition. Kinetic parameters such as the inhibition constant (Ki) can be determined by performing the assay at multiple substrate and inhibitor concentrations.
Conclusion
This compound and Tubercidin Triphosphate, while both being analogs of ATP, exhibit distinct mechanisms of action and biochemical properties. This compound primarily functions as a competitive inhibitor, particularly of RNA polymerase, without being incorporated into the nascent RNA chain. In contrast, Tubercidin Triphosphate can act as a substrate for enzymes like actomyosin and RNA polymerase, with its incorporation into RNA being a key aspect of its biological activity.
The choice between these two analogs in a research or drug development context will critically depend on the desired experimental outcome. If the goal is to competitively inhibit an ATP-dependent enzyme without altering the integrity of nucleic acids, this compound would be the more suitable candidate. Conversely, if the aim is to introduce a modified nucleotide into RNA to study its downstream effects or to leverage its potent cytotoxic properties, Tubercidin Triphosphate would be the analog of choice. Further head-to-head comparative studies in various biological systems are warranted to fully elucidate their differential effects and therapeutic potential.
References
- 1. A study on the reactions of tubercidin triphosphate with myosin and actomyosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohsu.edu [ohsu.edu]
- 3. Favored incorporation of tubercidin in poly(adenylic, 7-deazadenylic acids) and their function as messenger ribonucleic acids in protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E. coli 6S RNA complexed to RNA polymerase maintains product RNA synthesis at low cellular ATP levels by initiation with noncanonical initiator nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. Tubercidin inhibits PRRSV replication via RIG-I/NF-κB pathways and interrupting viral nsp2 synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. RNA polymerase assay kit [profoldin.com]
Head-to-Head Comparison of Purine Synthesis Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of key purine synthesis inhibitors. We delve into their mechanisms of action, present comparative efficacy and safety data, and provide detailed experimental protocols for relevant assays.
Introduction to Purine Synthesis Inhibitors
Purine synthesis is a fundamental cellular process essential for the production of DNA, RNA, and ATP.[1] Inhibitors of this pathway are therefore potent agents for halting the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells.[2] This guide focuses on two major classes of purine synthesis inhibitors: inosine monophosphate dehydrogenase (IMPDH) inhibitors and purine analogs.
IMPDH Inhibitors: These agents target inosine monophosphate dehydrogenase, the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[2] By inhibiting IMPDH, these drugs deplete the pool of guanosine triphosphate (GTP) necessary for DNA and RNA synthesis, leading to a cytostatic effect on lymphocytes.[2] A prime example is Mycophenolic Acid (MPA), the active metabolite of the prodrug Mycophenolate Mofetil (MMF).[2]
Purine Analogs: This class of drugs consists of molecules that mimic the structure of natural purines (adenine and guanine).[3] They exert their effects through various mechanisms, including the inhibition of enzymes in the de novo purine synthesis pathway and incorporation into DNA and RNA, leading to chain termination and apoptosis.[4][5] Key examples include Azathioprine (AZA) and its active metabolite, 6-Mercaptopurine (6-MP).[6]
Mechanism of Action
The distinct mechanisms of these inhibitor classes are crucial to understanding their differential effects and clinical applications.
IMPDH Inhibitors: Mycophenolic Acid (MPA)
Mycophenolic acid is a selective, reversible, and uncompetitive inhibitor of IMPDH.[7] It specifically targets the type II isoform of IMPDH, which is preferentially expressed in activated lymphocytes, contributing to its relatively selective immunosuppressive effect.[2] MPA binds to the IMPDH-IMP complex, preventing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in guanosine nucleotide synthesis.[8] This depletion of guanine nucleotides leads to the arrest of T and B lymphocyte proliferation.[2]
Purine Analogs: Azathioprine (AZA) and 6-Mercaptopurine (6-MP)
Azathioprine is a prodrug that is non-enzymatically converted to 6-mercaptopurine in the body.[6][9] 6-MP is then metabolized into various active thiopurine nucleotides. The primary cytotoxic effects of these compounds are mediated through several mechanisms:
-
Inhibition of de novo purine synthesis: The metabolite thioinosine monophosphate (TIMP) inhibits multiple enzymes in the purine synthesis pathway, including phosphoribosyl pyrophosphate amidotransferase, the first committed step.[3][5][10]
-
Incorporation into nucleic acids: Thio-deoxyguanosine triphosphate (thio-dGTP) is incorporated into DNA, triggering the DNA mismatch repair machinery, which can lead to cell cycle arrest and apoptosis.[11]
-
Inhibition of purine nucleotide interconversions: TIMP also blocks the conversion of IMP to adenine and guanine nucleotides.[10]
Below is a diagram illustrating the points of inhibition within the de novo purine biosynthesis pathway.
Caption: Inhibition points of Mycophenolic Acid and 6-Mercaptopurine metabolites in the de novo purine synthesis pathway.
Head-to-Head Performance Data
Direct comparative in vitro data for the most common immunosuppressive purine synthesis inhibitors is limited. However, data from studies on novel purine analogs and clinical comparisons provide valuable insights into their relative potency and efficacy.
In Vitro Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for various purine analogs against different human cancer cell lines. This data highlights the potential for developing highly potent and selective inhibitors.
| Compound | Huh7 (Liver Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | Reference |
| Compound 6 | 14.2 | - | - | [12] |
| Compound 5 | 17.9 | - | - | [12] |
| Compound 8 | 23.6 | - | - | [12] |
| Compound 12 | 0.08-0.13 | - | - | [13] |
| Compound 22 | 0.08-0.13 | - | - | [13] |
| 5-Fluorouracil | 30.6 | 4.1 | 3.5 | [12] |
| Fludarabine | 28.4 | 8.0 | 15.2 | [12] |
| Cladribine | 0.9 | <0.1 | 2.4 | [12] |
Clinical Efficacy and Safety Comparison: Mycophenolate Mofetil vs. Azathioprine
Clinical trials provide a real-world comparison of the efficacy and safety of MMF and AZA in various immunosuppressive settings.
| Indication | Efficacy Outcome | Safety Outcome | Reference |
| Kidney Transplantation | MMF is more effective than AZA in reducing the risk of graft loss (~20%) and acute rejection (~30%). | No difference in mortality. | |
| Autoimmune Hepatitis | MMF treatment was significantly associated with a complete biochemical response at the end of follow-up compared to AZA. | AZA patients were more prone to discontinue treatment due to intolerance or insufficient response. | |
| Myasthenia Gravis | Similar efficacy between MMF and AZA, though some measures favored MMF. | Adverse events were more common with azathioprine (32%) compared to mycophenolate mofetil (19%). |
Pharmacokinetic Properties
The pharmacokinetic profiles of MMF and AZA are critical for determining dosing regimens and understanding potential drug interactions.
| Parameter | Mycophenolate Mofetil (MMF) | Azathioprine (AZA) |
| Prodrug | Yes (hydrolyzed to Mycophenolic Acid - MPA) | Yes (converted to 6-Mercaptopurine - 6-MP) |
| Bioavailability | ~94% (for MPA from oral MMF)[14] | 30-60%[6] |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours (for MPA)[15] | 1-2 hours[9] |
| Protein Binding | 97-99% (MPA)[15] | ~30%[9] |
| Metabolism | Hepatic glucuronidation to inactive MPAG[15] | Hepatic metabolism to 6-MP, then further metabolized by xanthine oxidase and TPMT[6][9] |
| Elimination Half-life | 9-17 hours (MPA)[15] | 0.2-0.5 hours (Azathioprine)[6] |
| Enterohepatic Recirculation | Yes (contributes ~40% to MPA AUC)[15] | - |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of purine synthesis inhibitors.
IMPDH Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of inosine monophosphate dehydrogenase.
Principle: The enzymatic activity of IMPDH is determined by monitoring the production of NADH, a product of the reaction, which can be measured by the change in absorbance at 340 nm.
Materials:
-
Purified recombinant human IMPDH2 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)
-
Substrate solution (Inosine monophosphate - IMP)
-
Cofactor solution (Nicotinamide adenine dinucleotide - NAD+)
-
Test inhibitor compound
-
Positive control inhibitor (e.g., Mycophenolic acid)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, IMPDH enzyme, and the inhibitor solution (or vehicle for control).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (IMP) and cofactor (NAD+).
-
Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for a set duration (e.g., 60 minutes).
-
Calculate the rate of NADH formation from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for a typical IMPDH enzyme inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of compounds on cultured cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]
Materials:
-
Cell line of interest (e.g., a lymphocyte or cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor compound
-
Positive control cytotoxic agent
-
MTT solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor and positive control in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors.
-
Incubate the plates for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.[17]
-
Incubate the plates for an additional 1-4 hours at 37°C to allow for formazan crystal formation.[17]
-
Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.
-
Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
References
- 1. Purine metabolism - Wikipedia [en.wikipedia.org]
- 2. Mycophenolate mofetil and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 4. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and bioavailability of mycophenolate mofetil in healthy subjects after single-dose oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchhub.com [researchhub.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Purine Riboside Triphosphate
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Purine riboside triphosphate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. The compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].
Summary of Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect against splashes and aerosols[1][2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact[1][4][5][6]. Gloves should be inspected before use and changed regularly[5][6]. |
| Body Protection | Impervious clothing, such as a fully enclosed lab coat[1][7]. | To protect against spills and contamination of personal clothing[2]. |
| Respiratory Protection | A suitable respirator should be used when there is a risk of aerosol formation or when not handled in a fume hood. | To prevent inhalation of dust or aerosols[1]. The choice of respirator should be based on a risk assessment[2]. |
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound, especially when handling the powdered form or creating solutions[7].
-
Verify that an eyewash station and safety shower are accessible and unobstructed[1][4].
-
Prepare all necessary equipment and reagents before handling the compound to minimize time and movement.
-
Cover the work surface with absorbent, plastic-backed paper to contain any potential spills[8].
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety goggles.
-
Don the appropriate chemical-resistant gloves.
3. Handling the Compound:
-
For powdered form: Carefully weigh the required amount inside the chemical fume hood to avoid generating dust. Use appropriate tools (e.g., a chemical spatula) to handle the powder.
-
For solutions: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. If using a vortex or sonicator, ensure the container is securely capped.
-
Avoid direct contact with the substance[4]. Do not smell or taste chemicals[5].
-
Use a properly calibrated pipette with a fresh tip for transferring solutions. Do not mouth pipette[5].
4. Post-Handling:
-
Securely cap all containers of this compound.
-
Decontaminate the work surface and any equipment used.
-
Properly remove and dispose of gloves and any other contaminated disposable materials in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[5].
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
III. Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent paper) must be collected in a dedicated, clearly labeled, and sealed chemical waste container[7].
-
Liquid waste containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
2. Container Management:
-
Waste containers should be kept closed when not in use.
-
Do not fill containers beyond 80% of their capacity to prevent spills[7].
-
Store waste containers in a designated secondary containment area away from incompatible materials.
3. Final Disposal:
-
Dispose of all waste containing this compound through your institution's hazardous waste management program[4].
-
Follow all local, state, and federal regulations for the disposal of chemical waste[4]. Do not pour chemical waste down the drain[7].
Logical Relationship for Waste Disposal
Caption: Decision process for the disposal of this compound waste.
References
- 1. This compound|23197-96-8|MSDS [dcchemicals.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. Standard laboratory safe handling/storage requirement | Safety Unit [weizmann.ac.il]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
